1-chloro-1,2-benziodoxol-3(1H)-one
Description
Properties
IUPAC Name |
1-chloro-1λ3,2-benziodoxol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIO2/c8-9-6-4-2-1-3-5(6)7(10)11-9/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSZMFYQLHGJKKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OI2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10307532 | |
| Record name | 1-Chloro-1lambda~3~,2-benziodoxol-3(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10307532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59457-26-0 | |
| Record name | 1-Chloro-3H-1,2-benziodoxol-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59457-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 191950 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059457260 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC191950 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191950 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Chloro-1lambda~3~,2-benziodoxol-3(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10307532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-chloro-1,2-benziodoxol-3(1H)-one chemical properties
An In-Depth Technical Guide to 1-Chloro-1,2-benziodoxol-3(1H)-one: Properties, Synthesis, and Applications in Modern Chemistry
Abstract
This compound, a cyclic hypervalent iodine(III) reagent, has emerged as a formidable tool in contemporary organic synthesis. Initially discovered in the mid-20th century, its synthetic utility has been revitalized, establishing it as a highly efficient, stable, and recyclable reagent for electrophilic chlorination.[1][2] Unlike many traditional chlorinating agents that suffer from instability, toxicity, or poor selectivity, this compound offers a mild and robust alternative, amenable to a wide array of substrates including sensitive heterocycles and complex pharmaceuticals.[1][3] This guide provides a comprehensive overview of its chemical properties, details its synthesis and recyclability, and explores its primary applications, offering field-proven insights for researchers and drug development professionals.
Physicochemical and Structural Properties
This compound is a white to off-white powder.[4] Its defining feature is the hypervalent iodine atom integrated into a five-membered ring structure, which confers exceptional stability compared to acyclic analogues like iodobenzene dichloride.[1] This unique cyclic framework is crucial to its reactivity and stability, preventing the decomposition pathways that plague many other hypervalent iodine compounds.[1] The reagent is air- and moisture-stable, and differential scanning calorimetry (DSC) has shown no thermal events below 150 °C, highlighting its thermal robustness.[1]
Table 1: Core Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 59457-26-0 | [4][5][6][7][8] |
| Molecular Formula | C₇H₄ClIO₂ | [5][7][8] |
| Molecular Weight | 282.46 g/mol | [4][5][6][7][8] |
| Appearance | Powder | [4][8] |
| IUPAC Name | 1-chloro-1λ³,2-benziodoxol-3-one | [5] |
| SMILES String | ClI1OC(C2=CC=CC=C21)=O | [4][8] |
| InChI Key | XSZMFYQLHGJKKD-UHFFFAOYSA-N | [4][8] |
| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place | [4][7][8] |
Synthesis and Recyclability: A Sustainable Approach
A significant advantage of this compound is its straightforward preparation from readily available starting materials and, crucially, the recyclability of its byproduct.[1][9]
Synthesis Protocol
The reagent can be prepared on a large scale in high yield from 2-iodobenzoic acid. A safe and efficient method involves the oxidation and chlorination of 2-iodobenzoic acid using an inexpensive chlorinating agent like sodium chlorite in dilute hydrochloric acid.[9]
Experimental Protocol: Preparation from 2-Iodobenzoic Acid [9]
-
Charging the Flask: To a flask equipped with a magnetic stirrer, add 2-iodobenzoic acid.
-
Adding Reagents: Add dilute hydrochloric acid to the flask.
-
Oxidation/Chlorination: Slowly add a solution of sodium chlorite to the stirred suspension at room temperature. The reaction is typically exothermic and should be controlled.
-
Reaction Monitoring: Stir the mixture at room temperature until the reaction is complete (e.g., as monitored by TLC).
-
Isolation: The product, being a solid, will precipitate out of the aqueous solution.
-
Purification: Collect the solid by filtration, wash with water to remove salts, and dry under vacuum to afford this compound in high purity and yield (e.g., 94%).[9]
The Recyclability Workflow
In its applications, such as electrophilic chlorination, the hypervalent iodine(III) center is reduced back to an iodine(I) species, releasing 2-iodobenzoic acid as the primary byproduct.[1] This byproduct can be easily recovered after the reaction workup, typically through extraction or column chromatography, and then reused to synthesize fresh reagent. This creates a sustainable and atom-economical synthetic cycle.
Caption: Synthesis and Recycling Workflow of the Reagent.
Core Application: Electrophilic Chlorination
The primary utility of this compound is as a superior electrophilic chlorinating agent. It overcomes the limitations of many common reagents.[1] For instance, N-chlorosuccinimide (NCS) often exhibits low reactivity, while gaseous chlorine (Cl₂) or sulfuryl chloride (SO₂Cl₂) can provide poor regioselectivity and pose significant handling hazards.[1] This reagent provides a balance of high reactivity and excellent stability.[1][3]
Mechanistic Rationale
The I-Cl bond is polarized, making the chlorine atom electrophilic. The reaction proceeds via a classic electrophilic aromatic substitution pathway. The iodine center acts as an excellent leaving group, facilitated by the stability of the resulting 2-iodobenzoate moiety.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. atlanchimpharma.com [atlanchimpharma.com]
- 4. This compound 98.0-102.0 AT 59457-26-0 [sigmaaldrich.com]
- 5. This compound | C7H4ClIO2 | CID 303537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. 59457-26-0|this compound|BLD Pharm [bldpharm.com]
- 8. This compound 98.0-102.0 AT 59457-26-0 [sigmaaldrich.com]
- 9. An Environmentally Benign TEMPO-Catalyzed Efficient Alcohol Oxidation System with a Recyclable Hypervalent Iodine(III) Reagent and Its Facile Preparation [organic-chemistry.org]
The Core Mechanism of 1-Chloro-1,2-benziodoxol-3(1H)-one: An In-Depth Technical Guide
Introduction: Unveiling a Versatile Hypervalent Iodine(III) Reagent
In the landscape of modern synthetic organic chemistry, the quest for efficient, selective, and environmentally benign reagents is paramount. Among the arsenal of oxidative tools available to the discerning chemist, hypervalent iodine compounds have carved a significant niche, offering reactivity profiles that often parallel those of transition metals without the associated toxicity and disposal concerns.[1][2] Within this class of reagents, 1-chloro-1,2-benziodoxol-3(1H)-one has emerged as a particularly stable and versatile reagent.[1][3][4] Its unique cyclic structure not only imparts enhanced stability compared to its acyclic counterparts but also fine-tunes its reactivity for a range of powerful transformations.[3]
This technical guide provides an in-depth exploration of the core mechanisms of action of this compound. We will dissect its role as a potent electrophilic chlorinating agent for aromatic and heteroaromatic systems and as a recyclable terminal oxidant in catalytic alcohol oxidation. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this reagent's reactivity to leverage its full potential in complex molecule synthesis.
Pillar 1: The Foundation of Reactivity - Hypervalent Iodine Chemistry
The reactivity of this compound is rooted in the fundamental principles of hypervalent iodine chemistry. The iodine(III) center is highly electrophilic and participates in reactions that are conceptually similar to those of transition metal complexes, primarily involving ligand exchange and reductive elimination pathways.[3] The cyclic benziodoxolone framework imposes a geometric constraint that influences the stability and reactivity of the iodine center.
The key to its function lies in the inherent instability of the hypervalent state and the thermodynamic driving force to return to the more stable iodosoarene state. This transition is achieved through the transfer of one of its ligands (in this case, the chloride) to a substrate, followed by the reductive elimination of 2-iodobenzoic acid, a recyclable byproduct.[1][3][4]
Pillar 2: Electrophilic Chlorination of Arenes and Heterocycles
One of the primary applications of this compound is the direct and efficient electrophilic chlorination of a wide array of aromatic and heteroaromatic compounds.[1][3][4][5] This method offers a significant advantage over traditional chlorinating agents, which often suffer from issues of toxicity, instability, and poor regioselectivity.[1]
The Mechanistic Pathway
The electrophilic chlorination is believed to proceed through a direct chlorine transfer mechanism. The electron-rich aromatic substrate acts as a nucleophile, attacking the electrophilic chlorine atom of the reagent. This concerted or near-concerted process leads to the formation of a chlorinated product and the reduced 2-iodobenzoic acid.
Caption: Proposed mechanism for electrophilic chlorination.
Causality in Experimental Design: The choice of an appropriate solvent is crucial for this transformation. Polar aprotic solvents like DMF are often employed to facilitate the interaction between the polar reagent and the aromatic substrate.[1] The reaction typically proceeds at room temperature, highlighting the mildness of the reagent.[1]
Experimental Protocol: Chlorination of a Heterocycle
The following is a representative protocol for the chlorination of a nitrogen-containing heterocycle, demonstrating the practical application of this methodology.[1][3]
Materials:
-
Substituted Heterocycle (e.g., indole derivative)
-
This compound
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the heterocycle (1.0 mmol) in anhydrous DMF (5 mL) is added this compound (1.2 mmol).
-
The reaction mixture is stirred at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of saturated aqueous NaHCO₃ solution.
-
The aqueous layer is extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and filtered.
-
The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography to afford the desired chlorinated heterocycle.
Pillar 3: Recyclable Oxidant in TEMPO-Catalyzed Alcohol Oxidation
Beyond chlorination, this compound serves as an efficient and recyclable terminal oxidant in the TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyzed oxidation of alcohols to aldehydes and ketones.[6] This system provides a green alternative to many traditional oxidation protocols that utilize stoichiometric amounts of heavy metal oxidants.
The Catalytic Cycle
The catalytic cycle is initiated by the oxidation of the TEMPO radical to the highly reactive N-oxoammonium ion by this compound. The N-oxoammonium ion then oxidizes the alcohol to the corresponding carbonyl compound, regenerating the hydroxylamine form of TEMPO. The hydroxylamine is subsequently re-oxidized by another molecule of the hypervalent iodine reagent to complete the catalytic cycle.
Caption: Catalytic cycle of TEMPO-mediated alcohol oxidation.
Self-Validating System: The recyclability of the 2-iodobenzoic acid byproduct is a key feature of this system's trustworthiness and sustainability.[1][3] After the reaction, the byproduct can be easily recovered and re-oxidized to regenerate the starting hypervalent iodine reagent.
Experimental Protocol: TEMPO-Catalyzed Oxidation of a Primary Alcohol
The following protocol outlines a general procedure for the oxidation of a primary alcohol to an aldehyde.[6]
Materials:
-
Primary Alcohol
-
This compound
-
TEMPO
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the primary alcohol (1.0 mmol) and TEMPO (0.05 mmol) in DCM (10 mL) at 0 °C is added this compound (1.1 mmol) in one portion.
-
The reaction mixture is stirred at 0 °C and allowed to warm to room temperature over 2-4 hours. The reaction progress is monitored by TLC.
-
Upon completion, the reaction is quenched with saturated aqueous Na₂S₂O₃ solution.
-
The layers are separated, and the aqueous layer is extracted with DCM (2 x 10 mL).
-
The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, then dried over anhydrous MgSO₄ and filtered.
-
The solvent is evaporated under reduced pressure, and the residue is purified by silica gel column chromatography to yield the pure aldehyde.
Quantitative Data Summary
While comprehensive kinetic data is not extensively published, the following table summarizes typical yields for representative transformations, demonstrating the high efficiency of this compound.
| Application | Substrate Example | Product | Yield (%) | Reference |
| Electrophilic Chlorination | Indole | 3-Chloroindole | 95 | [3] |
| Electrophilic Chlorination | Anisole | 4-Chloroanisole | 85 | [1] |
| TEMPO Oxidation | Benzyl alcohol | Benzaldehyde | >95 | [6] |
| TEMPO Oxidation | 1-Octanol | Octanal | 92 | [6] |
Alternative Mechanistic Considerations: The Radical Pathway
While the electrophilic and oxidative pathways are predominant, it is important to note that under certain conditions, particularly with specific substrates like phenylallenes, a radical mechanism has been proposed.[2][7] This pathway is thought to be initiated by the homolytic cleavage of the I-Cl bond, generating a chlorine radical which then participates in subsequent radical chain reactions.[2] This dual reactivity further underscores the versatility of this reagent.
Conclusion: A Powerful and Sustainable Tool in Synthesis
This compound stands out as a robust and versatile reagent in the synthetic chemist's toolkit. Its well-defined mechanisms of action, encompassing electrophilic chlorination and catalytic oxidation, coupled with its stability and the recyclability of its byproduct, align with the principles of green and sustainable chemistry. A thorough understanding of its core reactivity, as detailed in this guide, empowers researchers to strategically employ this reagent in the efficient and selective synthesis of complex molecules, driving innovation in drug discovery and materials science.
References
-
Wang, M., Zhang, Y., Wang, T., Wang, C., Xue, D., & Xiao, J. (2016). Story of an Age-Old Reagent: An Electrophilic Chlorination of Arenes and Heterocycles by 1-Chloro-1,2-benziodoxol-3-one. Organic Letters, 18(9), 1976–1979. [Link]
-
Ganton, M. D., & Flynn, B. L. (2018). Chlorination of phenylallene derivatives with 1-chloro-1,2-benziodoxol-3-one: synthesis of vicinal-dichlorides and chlorodienes. Beilstein Journal of Organic Chemistry, 14, 796–802. [Link]
-
Wang, M., Zhang, Y., Wang, T., Wang, C., Xue, D., & Xiao, J. (2016). Story of an Age-Old Reagent: An Electrophilic Chlorination of Arenes and Heterocycles by 1-Chloro-1,2-benziodoxol-3-one. University of Liverpool. [Link]
-
Wang, M., Zhang, Y., Wang, T., Wang, C., Xue, D., & Xiao, J. (2016). Story of an Age-Old Reagent: An Electrophilic Chlorination of Arenes and Heterocycles by 1-Chloro-1,2-benziodoxol-3-one. Sci-Hub. [Link]
-
Ganton, M. D., & Flynn, B. L. (2018). Chlorination of phenylallene derivatives with 1-chloro-1,2-benziodoxol-3-one: synthesis of vicinal-dichlorides and chlorodienes. Beilstein Journal of Organic Chemistry, 14, 796–802. [Link]
-
Atlanchim Pharma. (n.d.). 1-Chloro-1,2-benziodoxol-3-one, an efficient electrophilic chlorinating reagent. [Link]
-
Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. [Link]
-
Doc Brown's Chemistry. (n.d.). Aromatic Chlorination Bromination Electrophilic Substitution. [Link]
-
Li, X.-Q., & Zhang, C. (2009). An Environmentally Benign TEMPO-Catalyzed Efficient Alcohol Oxidation System with a Recyclable Hypervalent Iodine(III) Reagent and Its Facile Preparation. Synthesis, 2009(07), 1163–1169. [Link]
Sources
- 1. pcliv.ac.uk [pcliv.ac.uk]
- 2. BJOC - Chlorination of phenylallene derivatives with 1-chloro-1,2-benziodoxol-3-one: synthesis of vicinal-dichlorides and chlorodienes [beilstein-journals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. atlanchimpharma.com [atlanchimpharma.com]
- 6. An Environmentally Benign TEMPO-Catalyzed Efficient Alcohol Oxidation System with a Recyclable Hypervalent Iodine(III) Reagent and Its Facile Preparation [organic-chemistry.org]
- 7. Chlorination of phenylallene derivatives with 1-chloro-1,2-benziodoxol-3-one: synthesis of vicinal-dichlorides and chlorodienes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to CAS Number 59457-26-0 and the Associated Compound Class
A Note on Chemical Identity: Initial analysis of the topic reveals a discrepancy between the provided CAS number and the chemical name. CAS number 59457-26-0 correctly identifies the chemical 1-Chloro-1,2-benziodoxol-3(1H)-one , a hypervalent iodine reagent. The chemical name, 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide , refers to a distinct compound, Rimonabant (SR141716A), a well-studied cannabinoid receptor antagonist with a different CAS number (168273-06-1). This guide will first provide a detailed technical overview of the compound correctly associated with CAS 59457-26-0. Subsequently, it will address the properties and uses of the pyrazole carboxamide class of compounds, typified by Rimonabant, to ensure a comprehensive response.
Part 1: Technical Guide for CAS 59457-26-0: this compound
Introduction
This compound, registered under CAS number 59457-26-0, is a synthetically valuable hypervalent iodine(III) reagent.[1][2] Unlike more common oxidizing agents, hypervalent iodine compounds are prized for their mild reaction conditions, high selectivity, and low toxicity, making them powerful tools in modern organic synthesis. This compound serves as a stable, solid source of electrophilic chlorine and is primarily utilized in oxidation and chlorination reactions.[2][3] Its utility stems from the high oxidation state of the iodine atom, which renders it susceptible to reductive elimination, thereby facilitating the transfer of its ligands (in this case, a chloro group) to a substrate.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are critical for its handling, storage, and application in experimental settings.
| Property | Value | References |
| CAS Number | 59457-26-0 | [1][4][5] |
| Molecular Formula | C₇H₄ClIO₂ | [1][6] |
| Molecular Weight | 282.46 g/mol | [1][6] |
| Appearance | Light yellow solid/crystalline powder | [3][5] |
| Melting Point | 170-190 °C | [4] |
| Solubility | Soluble in toluene; Slightly soluble in DMSO and Methanol | [3][7] |
| Storage Conditions | 2-8°C, protect from light and moisture | [1][2][7] |
| Purity | Typically ≥95% | [4] |
Core Applications in Organic Synthesis: A Reagent for Oxidation
The primary utility of this compound lies in its capacity as an oxidizing agent.[2] It is a stable and easily handled precursor to more reactive iodine(III) species and can be used in a variety of transformations.
Mechanism of Action: The reactivity of this reagent is centered on the I-Cl bond. The iodine atom, being in a high oxidation state, is electrophilic. A nucleophilic substrate can attack the iodine or the chlorine atom, leading to a ligand exchange or direct transfer of the chloro group. The reaction is often driven by the reductive elimination of 2-iodobenzoic acid or its derivatives, a stable and good leaving group.
Key Transformations:
-
Oxidation of Alcohols: It can be employed for the selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. These reactions often proceed under mild conditions, avoiding the over-oxidation sometimes seen with stronger, metal-based oxidants.
-
Chlorination Reactions: It serves as an electrophilic chlorine source for the chlorination of various organic substrates, including activated aromatic rings and electron-rich alkenes.
Experimental Protocol: Oxidation of a Secondary Alcohol to a Ketone
This protocol provides a general methodology for the use of this compound in the oxidation of a generic secondary alcohol.
Materials:
-
Secondary alcohol (substrate)
-
This compound (1.1 equivalents)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Thin-layer chromatography (TLC) supplies
-
Standard workup and purification reagents (e.g., saturated sodium bicarbonate solution, brine, magnesium sulfate, silica gel for chromatography)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the secondary alcohol (1.0 eq) and anhydrous DCM. Stir the solution until the alcohol is fully dissolved.
-
Reagent Addition: Add this compound (1.1 eq) to the reaction mixture in one portion.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by TLC, observing the consumption of the starting alcohol and the appearance of the product ketone.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Safety and Handling
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is known to cause skin, eye, and respiratory irritation. All manipulations should be performed in a well-ventilated fume hood. The compound is sensitive to light and moisture and should be stored in a cool, dark, and dry place under an inert atmosphere.[2][5]
Visualization of Chemical Structure
Caption: Structure of this compound.
Part 2: Technical Overview of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide (Rimonabant) and Related Analogs
Clarification of Identity
The chemical name "5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide" describes the compound Rimonabant (also known as SR141716A). This compound is not associated with CAS number 59457-26-0. Rimonabant belongs to a class of diarylpyrazole cannabinoid receptor antagonists and has been extensively studied for its pharmacological effects.
Core Properties and Uses
Rimonabant and its analogs are potent and selective antagonists or inverse agonists of the cannabinoid type 1 (CB1) receptor.[8][9] These receptors are primarily found in the central nervous system and are involved in regulating appetite, mood, and memory.[10][11]
Mechanism of Action: As inverse agonists, these compounds not only block the effects of cannabinoid agonists (like THC) but also reduce the basal activity of the CB1 receptor.[8] This action is mediated by binding to the receptor and stabilizing it in an inactive conformation, which in turn affects downstream signaling pathways, such as G-protein coupling and adenylyl cyclase activity.[8][12]
Primary Applications in Research and Drug Development:
-
Obesity and Metabolic Syndrome: Due to the role of the endocannabinoid system in appetite regulation, CB1 antagonists like Rimonabant were initially developed as anti-obesity drugs.[13][14]
-
Neurological and Psychiatric Disorders: The widespread expression of CB1 receptors in the brain has led to research into the potential of these compounds for treating addiction, depression, and other neurological conditions.[10][11]
-
Peripheral CB1 Receptor Antagonism: More recent research has focused on developing peripherally restricted analogs that do not cross the blood-brain barrier.[14][15] This approach aims to achieve therapeutic benefits for metabolic disorders while avoiding the adverse psychiatric side effects (such as anxiety and depression) that led to the withdrawal of Rimonabant from the market.
Structure-Activity Relationship (SAR)
The diarylpyrazole scaffold is crucial for the activity of this class of compounds. Key structural features include:
-
The N1-aryl group (e.g., 2,4-dichlorophenyl) and the C5-aryl group (e.g., 4-chlorophenyl) are critical for high-affinity binding to the CB1 receptor.[9]
-
The C3-carboxamide substituent (e.g., N-piperidinyl) also plays a significant role in receptor interaction and can be modified to tune the compound's properties, such as its pharmacokinetic profile.[9][16]
Visualization of the General Diarylpyrazole Carboxamide Structure
Caption: General structure of the diarylpyrazole carboxamide scaffold.
References
-
Hoffman Fine Chemicals. CAS 59457-26-0 | this compound | MFCD28411322. Available from: [Link]
-
Meschler, J. P., et al. (2000). Inverse agonist properties of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2, 4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide HCl (SR141716A) and 1-(2-chlorophenyl)-4-cyano-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid phenylamide (CP-272871) for the CB(1) cannabinoid receptor. Biochemical Pharmacology, 60(9), 1315-23. Available from: [Link]
-
Shim, J. Y., et al. (2002). Molecular interaction of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor. Journal of Medicinal Chemistry, 45(7), 1447-59. Available from: [Link]
-
PubChem. This compound | C7H4ClIO2. Available from: [Link]
-
Nie, J., et al. (2002). N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A) interaction with LYS 3.28(192) is crucial for its inverse agonism at the cannabinoid CB1 receptor. Molecular Pharmacology, 62(6), 1274-87. Available from: [Link]
-
PubChem. N-(piperidin-1-yl)-1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-1H-pyrazole-3-carboxamide. Available from: [Link]
-
MOLBASE. (5R)-5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-N-(1-piperidinyl)- 4,5-dihydro-1H-pyrazole-3-carboxamide. Available from: [Link]
-
Chang, C. P., et al. (2013). Discovery of 1-(2,4-Dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophen-2-yl)-1H-pyrazole-3-carboxamide as a Novel Peripherally Restricted Cannabinoid-1 Receptor Antagonist. Journal of Medicinal Chemistry, 56(24). Available from: [Link]
-
Journal of Organic and Pharmaceutical Chemistry. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Available from: [Link]
-
Hung, M. S., et al. (2010). Discovery of 1-(2,4-dichlorophenyl)-4-ethyl-5-(5-(2-(4-(trifluoromethyl)phenyl)ethynyl)thiophen-2-yl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide as a potential peripheral cannabinoid-1 receptor inverse agonist. ChemMedChem, 5(9), 1439-43. Available from: [Link]
-
National Center for Biotechnology Information. 5-(4-[11C]methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide. Available from: [Link]
-
National Center for Biotechnology Information. 4-Cyano-1-(2,4-dichlorophenyl)-5-(4-[11C]methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide. Available from: [Link]
-
Chang, C. P., et al. (2013). Discovery of 1-(2,4-dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide as a novel peripherally restricted cannabinoid-1 receptor antagonist with significant weight-loss efficacy in diet-induced obese mice. Journal of Medicinal Chemistry, 56(24), 9920-33. Available from: [Link]
-
Atmiya University. Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Available from: [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. chemodex.com [chemodex.com]
- 3. adipogen.com [adipogen.com]
- 4. aksci.com [aksci.com]
- 5. hoffmanchemicals.com [hoffmanchemicals.com]
- 6. This compound | C7H4ClIO2 | CID 303537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 59457-26-0 | CAS DataBase [m.chemicalbook.com]
- 8. Inverse agonist properties of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2, 4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide HCl (SR141716A) and 1-(2-chlorophenyl)-4-cyano-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxyl ic acid phenylamide (CP-272871) for the CB(1) cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular interaction of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1- (2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-Cyano-1-(2,4-dichlorophenyl)-5-(4-[11C]methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. 4-Cyano-1-(2,4-dichlorophenyl)-5-(4-[11C]methoxyphenyl)- N-(piperidin-1-yl)-1 H-pyrazole-3-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A) interaction with LYS 3.28(192) is crucial for its inverse agonism at the cannabinoid CB1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of 1-(2,4-dichlorophenyl)-4-ethyl-5-(5-(2-(4-(trifluoromethyl)phenyl)ethynyl)thiophen-2-yl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide as a potential peripheral cannabinoid-1 receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of 1-(2,4-dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide as a novel peripherally restricted cannabinoid-1 receptor antagonist with significant weight-loss efficacy in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. N-(piperidin-1-yl)-1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-1H-pyrazole-3-carboxamide | C22H21Cl2IN4O | CID 2125 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Structure and Bonding of 1-Chloro-1,2-benziodoxol-3(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Chloro-1,2-benziodoxol-3(1H)-one is a pentavalent cyclic hypervalent iodine(III) compound that has garnered significant attention as a versatile and stable electrophilic chlorinating agent.[1][2] Its unique structural framework, characterized by a hypervalent iodine atom integrated into a five-membered ring, imparts notable stability and reactivity.[1] This guide provides a comprehensive technical analysis of the molecular structure, geometry, and electronic bonding of this reagent. We delve into the three-center, four-electron (3c-4e) bonding model that governs its hypervalent nature, supported by spectroscopic insights. Furthermore, a detailed, field-proven protocol for its synthesis and characterization is presented, alongside a discussion of its reactivity and applications, particularly in the context of pharmaceutical development.
Introduction: The Rise of Hypervalent Iodine Reagents
Hypervalent iodine compounds, where the iodine atom exceeds the standard octet of electrons in its valence shell, have become indispensable tools in modern organic synthesis.[3] These reagents are prized for their mild oxidizing properties, high chemoselectivity, and environmentally benign character, offering a valuable alternative to traditional heavy-metal-based oxidants.[4][5] Within this class, λ³-iodanes, or iodine(III) compounds, are particularly prominent.[6]
This compound, a cyclic λ³-iodane, stands out due to its enhanced stability compared to acyclic analogues.[7] This stability, conferred by the benziodoxole ring system, makes it an air- and moisture-stable solid that is easy to handle and store.[1][8] Initially synthesized decades ago, its potential as a superior electrophilic chlorinating agent for arenes and heterocycles has been more recently appreciated, demonstrating broad substrate scope and functional group tolerance.[1][9] This guide aims to provide a deep dive into the fundamental principles that underpin its structure and function.
Molecular Structure and Geometry
The defining feature of this compound is the central iodine atom in a +3 oxidation state, incorporated into a five-membered heterocyclic ring fused to a benzene ring.[10]
Nomenclature and Basic Properties
-
IUPAC Name: 1-chloro-1λ³,2-benziodoxol-3-one[10]
-
CAS Number: 59457-26-0[8]
-
Molecular Formula: C₇H₄ClIO₂[10]
-
Molecular Weight: 282.46 g/mol [10]
-
Appearance: White to off-white powder
Molecular Geometry
The geometry around the hypervalent iodine atom in λ³-iodanes is typically described as a pseudo-trigonal bipyramidal (TBP) structure.[11] In this arrangement:
-
Axial Positions: The most electronegative ligands occupy the two axial (or apical) positions. In this molecule, these are the chlorine atom and the oxygen atom of the carboxylate group.
-
Equatorial Positions: The less electronegative aryl group and two lone pairs of electrons occupy the three equatorial positions.
This arrangement is a direct consequence of the bonding nature, which seeks to place the most electronegative substituents in the hypervalent bond, a topic explored in the next section. The cyclic nature of the molecule imposes a geometric constraint, resulting in a C-I-O angle within the five-membered ring that deviates from the ideal TBP geometry.
Electronic Structure and the Hypervalent Bond
The bonding in hypervalent iodine compounds cannot be adequately explained by simple Lewis structures and the octet rule. Instead, the three-center, four-electron (3c-4e) bond model, first proposed by Pimentel and Rundle, provides the accepted framework.[3][12]
The Three-Center, Four-Electron (3c-4e) Bond
This model describes a linear arrangement of three atoms (L-I-L') where a single p-orbital from the central iodine atom overlaps with orbitals from the two axial ligands.[13] This interaction creates three molecular orbitals:
-
A bonding orbital (σ): Electrons in this orbital are delocalized over all three atoms.
-
A non-bonding orbital (n): Electrons in this orbital are primarily localized on the two outer ligands.
-
An anti-bonding orbital (σ):* This orbital remains unoccupied in the ground state.
The four valence electrons (two from the I-L bond and two from the L' ligand) fill the bonding and non-bonding orbitals.[12] This results in two formal bonds, each with a bond order of approximately 0.5, explaining why hypervalent bonds are typically longer and weaker than standard covalent bonds.[13][14]
For this compound, the hypervalent 3c-4e bond is formed along the axial Cl-I-O axis. This delocalized bonding is crucial to the molecule's stability and reactivity.
Below is a conceptual diagram illustrating the formation of the 3c-4e bond.
Caption: Molecular orbital diagram for a three-center, four-electron (3c-4e) bond.
Spectroscopic Characterization
-
¹H and ¹³C NMR Spectroscopy: The aromatic region of the NMR spectrum would show signals consistent with a 1,2-disubstituted benzene ring.
-
Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretch of the carboxylate group is expected in the region of 1650-1750 cm⁻¹.
-
Mass Spectrometry: Provides confirmation of the molecular weight and fragmentation patterns consistent with the proposed structure.
Synthesis and Handling
The synthesis of this compound is straightforward and typically proceeds from 2-iodobenzoic acid. The protocol described below is a validated method that highlights the practical aspects of its preparation.
Experimental Protocol: Synthesis
Objective: To synthesize this compound from 2-iodobenzoic acid via an oxidative chlorination sequence.
Materials:
-
2-Iodobenzoic acid
-
Sodium persulfate (Na₂S₂O₈)
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium chloride (NaCl)
-
Deionized water
-
Ice bath
Procedure:
-
Oxidation to IBX: In a round-bottom flask equipped with a magnetic stirrer, suspend 2-iodobenzoic acid in deionized water.
-
Causality: Water is the solvent for the subsequent oxidation. The suspension requires efficient stirring.
-
-
Slowly add sodium persulfate to the suspension.
-
Causality: Sodium persulfate is a powerful oxidizing agent that converts the iodine(I) in 2-iodobenzoic acid to iodine(V) in 2-iodoxybenzoic acid (IBX).
-
-
Carefully add concentrated sulfuric acid dropwise while maintaining the temperature below 40°C using an ice bath if necessary.
-
Causality: Sulfuric acid acts as a catalyst for the oxidation. The reaction is exothermic, and temperature control prevents runaway reactions and decomposition.
-
-
Stir the reaction mixture vigorously for 3-4 hours at room temperature. The white suspension of 2-iodobenzoic acid will transform into a thicker white precipitate of IBX.
-
Conversion to Chloro-iodoxole: Cool the mixture in an ice bath and slowly add a saturated aqueous solution of sodium chloride.
-
Causality: The chloride ions from NaCl will displace the hydroxy group on the iodine(V) center and subsequently undergo a reductive elimination/ligand exchange process to form the desired iodine(III) chloro-derivative.
-
-
Stir the mixture for an additional 1-2 hours in the ice bath.
-
Isolation: Collect the white solid precipitate by vacuum filtration.
-
Wash the solid sequentially with cold deionized water and a small amount of cold ethanol to remove residual salts and organic impurities.
-
Dry the product under vacuum to yield this compound.
The workflow for this synthesis is outlined in the diagram below.
Caption: Workflow for the synthesis of this compound.
Safety and Handling
While generally stable, all hypervalent iodine compounds should be handled with care.
-
Potential Hazards: Can cause skin and eye irritation.[17] Avoid inhalation of dust.
-
Storage: Store in a cool, dark place under an inert atmosphere.[8] Recommended storage temperature is 2-8°C.
-
Stability: Thermal analysis shows the compound is stable with no thermal events below 150°C.[1]
Reactivity and Applications in Drug Development
The structure and bonding of this compound directly dictate its reactivity. The polarized and relatively weak I-Cl bond makes the molecule an excellent source of an electrophilic chlorine atom ("Cl⁺").
Mechanism of Electrophilic Chlorination
The primary application of this reagent is the electrophilic chlorination of electron-rich aromatic and heterocyclic compounds.[1][2] The reaction proceeds via a standard electrophilic aromatic substitution mechanism:
-
Activation: The substrate (an arene or heterocycle) acts as a nucleophile, attacking the electrophilic chlorine atom.
-
Sigma Complex Formation: A positively charged intermediate, known as a sigma complex or arenium ion, is formed.
-
Deprotonation: A base removes a proton from the carbon atom bearing the new chlorine, restoring aromaticity and yielding the chlorinated product.
The byproduct of this reaction is 2-iodobenzoic acid, which can often be recovered and recycled, adding to the "green chemistry" credentials of the process.[1]
Advantages in Synthesis
This reagent offers several advantages over other chlorinating agents like N-chlorosuccinimide (NCS) or chlorine gas:
-
High Selectivity: It provides excellent yields for the chlorination of sensitive substrates where other reagents may cause side reactions.[2]
-
Mild Conditions: Reactions are typically run at room temperature, preserving delicate functional groups.
-
Broad Scope: It is effective for a wide range of substrates, including nitrogen-containing heterocycles, arenes, and complex molecules like BODIPY dyes and pharmaceuticals.[1][9]
-
Safety and Handling: As an air- and moisture-stable solid, it is far easier and safer to handle than gaseous or highly reactive liquid reagents.[9]
These properties make it a highly valuable tool in drug development, where late-stage functionalization of complex lead compounds is often required. The ability to selectively introduce a chlorine atom under mild conditions can be critical for modulating the pharmacological properties of a drug candidate.
Conclusion
This compound is a powerful synthetic tool whose utility is deeply rooted in its unique molecular and electronic structure. The incorporation of a hypervalent iodine atom into a stable five-membered ring, governed by the principles of three-center, four-electron bonding, creates a reagent that is both highly reactive and remarkably stable. Its efficacy as an electrophilic chlorinating agent, combined with its operational simplicity and favorable safety profile, ensures its continued and growing importance in academic research and the pharmaceutical industry.
References
-
Wikipedia. (n.d.). Hypervalent organoiodine compounds. Retrieved from [Link]
- Kour, J., & Kumar, A. (2020). A Concise Review of Hypervalent Iodine with Special Reference to Dess-Martin Periodinane. Mini-Reviews in Organic Chemistry, 17(8), 946-957.
- Zhdankin, V. V. (2011). Organoiodine(V) Reagents in Organic Synthesis. Accounts of Chemical Research, 44(7), 583-593.
- Zhdankin, V. V. (2009). Hypervalent iodine(III) reagents in organic synthesis. ARKIVOC, 2009(1), 1-62.
- Zhdankin, V. V. (2014). Hypervalent Iodine Chemistry. John Wiley & Sons.
- Landrum, G. A., & Goldberg, N. (2001). Exploring the role of the 3-center–4-electron bond in hypervalent λ3-iodanes using the methodology of domain averaged Fermi holes. Dalton Transactions, (21), 3274-3281.
- Bianchi, A., Forni, A., & Metrangolo, P. (2015). Halogen Bonding in Hypervalent Iodine Compounds. In Halogen Bonding II (pp. 1-28). Springer, Cham.
-
Organic Chemistry Portal. (n.d.). Hypervalent Iodine Compounds. Retrieved from [Link]
- Yadav, M. R., & Zhdankin, V. V. (2022). Recyclable Hypervalent Iodine Reagents in Modern Organic Synthesis. The Journal of Organic Chemistry, 87(8), 5141-5173.
- Yao, P. J. (2005). Hypervalent Iodine in Carbon-Carbon Bond-Forming Reactions. University of Illinois Urbana-Champaign.
- Zhdankin, V. V. (2024). Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. Chemical Reviews.
-
ResearchGate. (n.d.). The 3c-4e bond in λ 3 ioadanes (schematic representation and...). Retrieved from [Link]
-
ResearchGate. (n.d.). Exploring the Role of the 3-Center-4-Electron Bond in Hypervalent λ 3 -Iodanes Using the Methodology of Domain Averaged Fermi Holes. Retrieved from [Link]
- Wang, M., Zhang, Y., Wang, T., Wang, C., Xue, D., & Xiao, J. (2016). Story of an Age-Old Reagent: An Electrophilic Chlorination of Arenes and Heterocycles by 1-Chloro-1,2-benziodoxol-3-one. Organic Letters, 18(8), 1976-1979.
- ACS Publications. (2016). Story of an Age-Old Reagent: An Electrophilic Chlorination of Arenes and Heterocycles by 1-Chloro-1,2-benziodoxol-3-one. Organic Letters.
-
Wikipedia. (n.d.). Three-center four-electron bond. Retrieved from [Link]
- Husebye, S., Maartmann-Moe, K., & Steffensen, E. (1997). Three-Center, Four-Electron Bonding and Structural Characteristics of Two-Coordinate Iodine(I) Complexes with Halogen and Chalco. Acta Chemica Scandinavica, 51, 689-708.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Atlanchim Pharma. (n.d.). 1-Chloro-1,2-benziodoxol-3-one, an efficient electrophilic chlorinating reagent. Retrieved from [Link]
- Arshad, N., et al. (2014). Computational studies of 1,2-disubstituted benzimidazole derivatives. Journal of Molecular Structure, 1074, 53-63.
-
PubChem. (n.d.). 1-(2-Phenylethynyl)-1,2-benziodoxol-3(1H)-one. Retrieved from [Link]
-
ResearchGate. (n.d.). 1-Hydroxy-1,2-Benziodoxol-3(1H)-One. Retrieved from [Link]
- Ullah, H., et al. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Molecules, 27(13), 4106.
- Biointerface Research in Applied Chemistry. (2021). Computational and Spectral Discussion of Some Substituted Chalcone Derivatives. Biointerface Research in Applied Chemistry, 12(3), 3585-3603.
- Asath, R. B., et al. (2022). Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. Molecules, 27(5), 1599.
-
PubChem. (n.d.). 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. atlanchimpharma.com [atlanchimpharma.com]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. A Concise Review of Hypervalent Iodine with Special Reference to ...: Ingenta Connect [ingentaconnect.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Hypervalent organoiodine compounds - Wikipedia [en.wikipedia.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. 59457-26-0|this compound|BLD Pharm [bldpharm.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. This compound | C7H4ClIO2 | CID 303537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Three-center four-electron bond - Wikipedia [en.wikipedia.org]
- 13. download.e-bookshelf.de [download.e-bookshelf.de]
- 14. Hypervalent Iodine Compounds [organic-chemistry.org]
- 15. 1-(2-Phenylethynyl)-1,2-benziodoxol-3(1H)-one | C15H9IO2 | CID 392251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one | C8H4F3IO2 | CID 24850981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. This compound 98.0-102.0 AT 59457-26-0 [sigmaaldrich.com]
An In-Depth Technical Guide to 1-Chloro-1,2-benziodoxol-3(1H)-one: Stability, Handling, and Mechanistic Insight
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Chloro-1,2-benziodoxol-3(1H)-one, commonly referred to as CIDO, is a versatile and powerful hypervalent iodine(III) reagent that has garnered significant attention in modern organic synthesis. Its efficacy as both a chlorinating and oxidizing agent, combined with its notable stability, makes it a valuable tool in the synthesis of complex molecules, including active pharmaceutical ingredients. This guide provides a comprehensive overview of the critical aspects of CIDO's stability, safe handling protocols, and a detailed exploration of its reaction mechanisms. By understanding the principles outlined herein, researchers can confidently and safely incorporate this reagent into their synthetic workflows, ensuring both experimental success and laboratory safety.
Introduction: The Rise of a Versatile Reagent
Hypervalent iodine compounds have emerged as an important class of reagents in organic chemistry, offering a greener and less toxic alternative to many heavy metal-based oxidants.[1] Among these, this compound (CIDO) stands out for its unique combination of reactivity and stability.[2] As a white to off-white powder, it is appreciated for being stable in the presence of air and moisture, a significant advantage for practical laboratory use.[2]
CIDO's utility spans a range of chemical transformations, most notably in electrophilic chlorinations of electron-rich aromatic and heteroaromatic systems.[2] It also participates in radical chlorination reactions and serves as a potent oxidizing agent.[3] This guide will delve into the technical details necessary for the effective and safe utilization of CIDO in a research and development setting.
Physicochemical Properties
A foundational understanding of CIDO's physical and chemical properties is essential for its proper handling and application.
| Property | Value | Reference |
| Molecular Formula | C₇H₄ClIO₂ | [4] |
| Molecular Weight | 282.46 g/mol | [4] |
| Appearance | White to off-white powder | [5] |
| CAS Number | 59457-26-0 | [3] |
Stability Profile of CIDO
The stability of a reagent is a critical factor in its practicality and safety. CIDO is generally regarded as a stable hypervalent iodine compound, particularly when compared to its acyclic analogues.
Thermal Stability
Photostability
The photostability of hypervalent iodine reagents can be a concern, as UV or visible light can induce homolytic cleavage of the iodine-heteroatom bond, leading to radical formation and decomposition.[6][7] While specific photostability studies on CIDO are not extensively documented, it is best practice to store it in a dark place, as recommended by suppliers.[3] For photosensitive reactions, conducting the experiment in the dark or using amber-colored glassware is a prudent precaution.
The ICH guidelines for photostability testing of new drug substances and products can serve as a framework for designing rigorous photostability studies if required for specific applications.[6][7] Such studies would typically involve exposing the solid material and solutions in various solvents to a controlled light source and monitoring for degradation over time.
Long-Term Storage and Chemical Stability
CIDO is known to be stable to air and moisture, which simplifies its handling in a standard laboratory environment.[2] For long-term storage, suppliers recommend keeping it in a cool, dark, and dry place, with a suggested temperature range of 2-8°C under an inert atmosphere.[3][5] Adherence to these storage conditions is crucial for maintaining the reagent's purity and reactivity over time.
Safe Handling and Laboratory Protocols
As with any chemical reagent, proper handling procedures are paramount to ensure the safety of laboratory personnel.
Personal Protective Equipment (PPE)
When handling CIDO, standard laboratory PPE should be worn at all times. This includes:
-
Safety glasses or goggles
-
A laboratory coat
-
Chemically resistant gloves (e.g., nitrile)
Dispensing and Weighing
CIDO is a fine powder and should be handled in a well-ventilated area or a fume hood to avoid inhalation of airborne particles.[5]
Solvent Compatibility
CIDO is soluble in a variety of organic solvents. Toluene is a commonly cited solvent.[8] Its compatibility with other common laboratory solvents should be determined on a small scale before scaling up reactions. Given its oxidizing nature, it is advisable to avoid highly reactive or reducing solvents unless they are part of the intended reaction.
Quenching of Unreacted CIDO
At the end of a reaction, it is essential to quench any unreacted CIDO to ensure safe workup and disposal. A standard quenching procedure for hypervalent iodine reagents involves the addition of a reducing agent.
Experimental Protocol for Quenching CIDO:
-
Cool the reaction mixture in an ice bath to control any potential exotherm.
-
Slowly add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) with vigorous stirring. The thiosulfate will reduce the hypervalent iodine to iodide.
-
Continue stirring until the reaction mixture is homogenous and any solid CIDO has dissolved.
-
Perform a starch-iodide test to ensure that all of the oxidizing agent has been consumed. To do this, add a drop of the quenched reaction mixture to a small amount of starch-iodide paper or solution. The absence of a blue-black color indicates that the quenching is complete.
-
Once the quench is complete, the reaction can be worked up as required by the specific procedure.
Disposal of CIDO Waste
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. Waste containing CIDO and its byproducts should be treated as hazardous waste.[9][10][11]
Protocol for Disposal of CIDO-containing Waste:
-
Quench all reactive materials: Before disposal, ensure that all unreacted CIDO in the waste stream has been quenched using the protocol described in section 4.4.
-
Segregate waste: Collect the quenched aqueous and organic waste streams in separate, appropriately labeled hazardous waste containers. Do not mix with incompatible waste streams.
-
Labeling: Clearly label the waste containers with their contents, including all solvents and dissolved species.
-
Storage: Store the sealed waste containers in a designated satellite accumulation area away from heat and ignition sources.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) department, following all local, state, and federal regulations.[9][10][11]
Mechanistic Insights into CIDO's Reactivity
CIDO's versatility as a reagent stems from its ability to participate in different reaction pathways, primarily electrophilic and radical mechanisms.
Electrophilic Chlorination of Arenes
In the presence of electron-rich aromatic compounds, CIDO acts as an electrophilic chlorinating agent. The reaction proceeds through a mechanism analogous to other electrophilic aromatic substitution reactions.
The proposed mechanism involves the coordination of the aromatic π-system to the iodine center of CIDO, followed by the transfer of the chlorine atom to the aromatic ring and subsequent rearomatization.
Radical Chlorination of Allenes
In contrast to its behavior with arenes, the reaction of CIDO with allenes has been shown to proceed via a radical mechanism. This pathway is initiated by the homolytic cleavage of the I-Cl bond, generating a chlorine radical.
The chlorine radical then adds to the central carbon of the allene, forming a stabilized allylic radical. This intermediate can then react with another molecule of CIDO to propagate the radical chain and yield the dichlorinated product. The regioselectivity of the initial radical addition is a key factor in determining the final product distribution.
Conclusion
This compound is a highly valuable reagent for modern organic synthesis, offering a stable and effective means of achieving chlorination and oxidation reactions. Its air and moisture stability simplifies handling, while its predictable reactivity allows for its application in a wide range of synthetic contexts. By adhering to the stability guidelines, safe handling protocols, and proper disposal procedures outlined in this guide, researchers can harness the full potential of CIDO while maintaining a safe and compliant laboratory environment. A thorough understanding of its dual mechanistic pathways further empowers chemists to design innovative and efficient synthetic strategies.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link][4]
- Kiani, M., et al. (2024). A Theoretical Appraisal of the Solubility of Nine Pharmaceutical Compounds in Pure Organic Solvents. Physical Chemistry Research, 12(3), 567-578.
-
ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link][6]
-
Collect and Recycle. (n.d.). Iodine Disposal For Businesses. Retrieved from [Link][9]
- Hongo, H., et al. (2021). Facile Preparation of 1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-Oxide (IBX) and Dess-Martin Reagent Using Sodium Hypochlorite Under CO2. Heterocycles, 103(2), 694.
- Sigma-Aldrich. (2024).
- Danheiser, R. L., et al. (2013). Benzyl 4-(2-chloro-N-(4-(methoxycarbonyl)phenyl)acetamido)
-
Case Western Reserve University Environmental Health and Safety. (n.d.). Disposal of Iodine. Retrieved from [Link][10]
- Rule, M. G., et al. (2005). Formation of chloroform and chlorinated organics by free-chlorine-mediated oxidation of triclosan. Environmental Science & Technology, 39(9), 3176-3185.
-
European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link][7]
- Zhang, T., et al. (2016). Removal of iodide from water by chlorination and subsequent adsorption on powdered activated carbon.
-
IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Retrieved from [Link][1]
- An, J., et al. (2001). Oxidation of spin-traps by chlorine dioxide (ClO2) radical in aqueous solutions: first ESR evidence of formation of new nitroxide radicals. Journal of Health Science, 47(1), 1-6.
- Danheiser, R. L., et al. (2013). A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses, 90, 133-144.
- Roman, S. S. (2017). An Experimental and Computational Study of Solvent Effects in Toluene Chlorination. The Journal of Organic Chemistry, 82(19), 10146-10154.
- Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-880.
-
Atlanchim Pharma. (n.d.). 1-Chloro-1,2-benziodoxol-3-one, an efficient electrophilic chlorinating reagent. Retrieved from [Link][2]
- Milosavljević, S., et al. (2021). Optically active defects in carbon nanotubes via chlorination: computational insights. Physical Chemistry Chemical Physics, 23(14), 8567-8577.
- Agency for Toxic Substances and Disease Registry. (2004). Toxicological Profile for Iodine. U.S. Department of Health and Human Services.
- Francl, M. M. (2022). Toward Environmentally Benign Electrophilic Chlorinations: From Chloroperoxidase to Bioinspired Isoporphyrins.
-
U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link][12]
-
Mitsui Plastics, Inc. (n.d.). Iodine Waste Recycling Program. Retrieved from [Link][13]
-
Synthonix. (n.d.). 1-Hydroxy-1,2-benziodoxol-3(1H)-one. Retrieved from [Link][14]
- LibreTexts. (2021). 27.10: Electron-Spin Resonance (ESR) Spectroscopy of Organic Radicals.
- Davies, M. J. (2016). Detection and characterisation of radicals in biological materials using EPR methodology. Biochimica et Biophysica Acta (BBA) - General Subjects, 1860(5), 1048-1065.
- J Chemistry. (2019, March 1). EPR/ESR Spectroscopy Inorganic chemistry (Part-2)|Electron spin resonance Spectroscopy for CSIR-NET [Video]. YouTube.
-
Kiani, M., et al. (2024). A Theoretical Appraisal of the Solubility of Nine Pharmaceutical Compounds in Pure Organic Solvents. Physical Chemistry Research, 12(3), 567-578.[15]
- de Souza, S. O., et al. (2022). Electron Spin Resonance Dosimetry Studies of Irradiated Sulfite Salts. Molecules, 27(20), 7047.
Sources
- 1. ikev.org [ikev.org]
- 2. atlanchimpharma.com [atlanchimpharma.com]
- 3. 59457-26-0|this compound|BLD Pharm [bldpharm.com]
- 4. This compound | C7H4ClIO2 | CID 303537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound 98.0-102.0 AT 59457-26-0 [sigmaaldrich.com]
- 6. database.ich.org [database.ich.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. 1-Chloro-1,2-benziodoxol-3-one | CAS 59457-26-0 | Chemodex | Biomol.com [biomol.com]
- 9. collectandrecycle.com [collectandrecycle.com]
- 10. case.edu [case.edu]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
- 13. mitsuiplastics.com [mitsuiplastics.com]
- 14. Synthonix, Inc > Benziodoxoles > 131-62-4 | 1-Hydroxy-1,2-benziodoxol-3(1H)-one [synthonix.com]
- 15. physchemres.org [physchemres.org]
A Technical Guide to the Spectroscopic Characterization of 1-chloro-1,2-benziodoxol-3(1H)-one
Introduction: The Significance of 1-chloro-1,2-benziodoxol-3(1H)-one
This compound is a cyclic hypervalent iodine(III) compound that has garnered significant attention in synthetic organic chemistry.[1][2] As part of the broader class of benziodoxolones, these reagents are prized for their stability, reactivity, and role as versatile oxidizing agents and platforms for group-transfer reactions.[3][4][5] Specifically, this compound serves as a key precursor to other widely used hypervalent iodine reagents and has demonstrated efficacy as a mild and efficient electrophilic chlorinating agent.
Given its pivotal role, the unambiguous structural confirmation and purity assessment of this compound are paramount for ensuring reproducibility and safety in the laboratory. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are the cornerstones of this characterization process. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, details field-proven protocols for data acquisition, and explains the causality behind the spectral features, offering a comprehensive resource for researchers, scientists, and professionals in drug development.
Section 1: Molecular Structure and Spectroscopic Overview
The structural integrity of this compound is the foundation of its chemical reactivity. The molecule consists of a benzene ring fused to a five-membered iodoxole ring, featuring a hypervalent iodine atom bonded to both a chlorine and an oxygen atom, and a carbonyl group. This arrangement results in a rigid structure with distinct electronic environments for each atom, which are readily probed by spectroscopic methods.
Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1: Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show signals only in the aromatic region, corresponding to the four protons on the benzene ring. Due to the fusion of the iodoxole ring, these protons are chemically inequivalent and will likely appear as a complex multiplet or as four distinct signals.
-
Chemical Shift (δ): The aromatic protons are expected to resonate in the range of δ 7.5 - 8.5 ppm . The electron-withdrawing nature of the fused ring system, particularly the iodine(III) center and the carbonyl group, deshields these protons, shifting them downfield from the typical benzene signal (δ 7.36 ppm).
-
Multiplicity: The protons will exhibit coupling to their neighbors. We can predict a pattern of two doublets and two triplets (or more accurately, a doublet of doublets for each), characteristic of an ortho-disubstituted benzene ring where the two substituents are part of another ring.[6] For example, the proton at C4 would be coupled to the proton at C5 (an ortho coupling, J ≈ 7-8 Hz) and the proton at C6 (a meta coupling, J ≈ 1-2 Hz), resulting in a doublet of doublets.
2.2: Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide critical information on the carbon framework. Seven distinct signals are expected: six for the aromatic carbons and one for the carbonyl carbon.
-
Aromatic Carbons (C3a-C7a): These carbons are predicted to appear in the range of δ 120 - 150 ppm . The carbons directly attached to the heteroatoms (C3a and C7a) will be significantly influenced by the iodine and carbonyl groups and are expected at the lower field end of this range. The chemical shifts of benzene carbons are sensitive to substituent effects, which can be used for assignment.[7][8]
-
Carbonyl Carbon (C3): The lactone-like carbonyl carbon is expected to be the most downfield signal, appearing in the range of δ 165 - 175 ppm . This is a highly characteristic region for ester and lactone carbonyls.[9]
2.3: Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR data for structural confirmation, a standardized protocol is essential. This protocol ensures reproducibility and provides a self-validating system for data integrity.
1. Sample Preparation: a. Weigh approximately 5-10 mg of this compound. b. Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. The choice of solvent is critical; the compound must be fully soluble. c. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[10] d. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm) if not already present in the solvent.[11]
2. Instrument Setup & Acquisition (Example: 400 MHz Spectrometer): a. Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. b. Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.[12] c. Acquire a standard ¹H NMR spectrum using a single-pulse experiment. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. d. For the ¹³C NMR spectrum, use a proton-decoupled pulse sequence (e.g., zgpg30) to ensure each unique carbon appears as a singlet.[9] A larger number of scans (several hundred to thousands) will be required due to the low natural abundance of ¹³C.
3. Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decay (FID). b. Phase correct the spectrum to ensure all peaks are in positive absorption mode. c. Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm (for ¹H and ¹³C). d. Integrate the ¹H signals to determine the relative number of protons for each resonance.
2.4: Workflow for NMR Data Analysis
The logical flow from sample to confirmed structure is a critical aspect of ensuring scientific integrity.
Section 3: Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups within a molecule, providing a valuable "fingerprint" that complements NMR data. For this compound, the IR spectrum is expected to be dominated by absorptions from the carbonyl group and the aromatic ring.
3.1: Predicted IR Absorption Bands
-
C=O Stretch: A very strong and sharp absorption is expected for the lactone carbonyl group. Due to the five-membered ring, which introduces ring strain, this peak is shifted to a higher wavenumber compared to acyclic esters. The predicted range is 1760-1790 cm⁻¹ .[13][14]
-
Aromatic C=C Stretch: The benzene ring will give rise to several characteristic absorptions in the 1450-1600 cm⁻¹ region.[15] These are typically sharp and of medium to strong intensity.
-
Aromatic C-H Stretch: These vibrations will produce peaks just above 3000 cm⁻¹, typically in the 3050-3100 cm⁻¹ range.[16]
-
Fingerprint Region (< 1400 cm⁻¹): This region will contain a complex pattern of peaks arising from C-O stretching, C-H bending, and vibrations involving the heavier atoms (C-I, I-Cl). A notable C-Cl stretch may be observed between 550-850 cm⁻¹ .[17] This entire region is unique to the molecule and serves as a definitive fingerprint for identification when compared against a reference spectrum.
3.2: Experimental Protocol for IR Spectrum Acquisition (KBr Pellet Method)
The potassium bromide (KBr) pellet method is a standard and reliable technique for obtaining high-quality IR spectra of solid samples.[18]
1. Sample and KBr Preparation: a. Gently grind a small amount (~1-2 mg) of the sample in a clean agate mortar. b. Add approximately 100-200 mg of dry, spectroscopy-grade KBr powder.[19] KBr is hygroscopic, so minimizing exposure to air is crucial to prevent broad water peaks (around 3400 cm⁻¹) from obscuring the spectrum. c. Thoroughly grind the mixture until it is a homogenous, fine powder. Inadequate grinding can lead to scattering of the IR beam and a poor-quality spectrum.[20]
2. Pellet Formation: a. Transfer the powder mixture into a pellet die. b. Place the die under a hydraulic press and apply a vacuum to remove trapped air.[21] c. Slowly increase the pressure to approximately 8-10 tons and hold for 1-2 minutes. The pressure causes the KBr to fuse into a transparent or translucent disc.[22] d. Slowly release the pressure to prevent the pellet from cracking.
3. Spectrum Acquisition: a. Carefully remove the KBr pellet from the die and place it in the spectrometer's sample holder. b. Record a background spectrum (typically of the empty sample chamber). c. Record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
Section 4: Data Summary and Integrated Interpretation
The combination of NMR and IR data provides a powerful, self-validating system for the complete characterization of this compound.
Table 1: Summary of Predicted Spectroscopic Data
| Technique | Region / Chemical Shift (δ) | Predicted Features | Structural Assignment |
| ¹H NMR | 7.5 - 8.5 ppm | 4H, complex multiplet (or 2 doublets, 2 triplets/dd) | Aromatic Protons (H4, H5, H6, H7) |
| ¹³C NMR | 165 - 175 ppm | Singlet | Carbonyl Carbon (C3) |
| 120 - 150 ppm | 6 singlets | Aromatic Carbons (C3a-C7a) | |
| IR Spec. | 3050 - 3100 cm⁻¹ | Medium, sharp | Aromatic C-H Stretch |
| 1760 - 1790 cm⁻¹ | Strong, sharp | Lactone C=O Stretch | |
| 1450 - 1600 cm⁻¹ | Multiple medium-strong, sharp peaks | Aromatic C=C Stretch | |
| 550 - 850 cm⁻¹ | Medium-weak | C-Cl Stretch |
Integrated Analysis: The presence of aromatic signals in both ¹H and ¹³C NMR spectra, coupled with the characteristic aromatic C=C and C-H stretching bands in the IR spectrum, confirms the benzene core. The highly downfield ¹³C signal (δ > 165 ppm) and the strong, high-wavenumber IR absorption (≈1770 cm⁻¹) are definitive proof of the strained lactone carbonyl group. The specific splitting patterns and chemical shifts of the four aromatic protons in the ¹H NMR will confirm the 1,2-disubstitution pattern on the benzene ring. Collectively, these data points leave no ambiguity as to the identity and structural integrity of the compound.
Conclusion
The spectroscopic characterization of this compound by NMR and IR is a straightforward yet critical process for any researcher utilizing this important hypervalent iodine compound. By understanding the predicted spectral features outlined in this guide and adhering to the robust experimental protocols, scientists can confidently verify the structure and purity of their material. This ensures the reliability of subsequent synthetic transformations and contributes to the overall integrity and safety of the research and development process.
References
-
William Reusch. (n.d.). Infrared Spectrometry. Michigan State University Department of Chemistry. [Link]
-
Hirokazu Abo. (n.d.). KBr Pellet Method. Shimadzu. [Link]
-
Viktor V. Zhdankin. (2020). Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. Chemical Reviews. [Link]
-
Multiple Authors. (2022, August 28). NMR Spectroscopy. Chemistry LibreTexts. [Link]
-
Takashi Miyamoto & Masahiro Hada. (2021). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. ResearchGate. [Link]
-
Unknown Author. (n.d.). Carbonyl compounds - IR - spectroscopy. SlidePlayer. [Link]
-
Richard F. W. Bader. (2019). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. ChemRxiv. [Link]
-
Geoffrey Dent. (n.d.). Preparation of Samples for IR Spectroscopy as KBr Disks. The Infrared and Raman Discussion Group (IRDG). [Link]
-
William Reusch. (n.d.). NMR Spectroscopy. Michigan State University Department of Chemistry. [Link]
-
Multiple Authors. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
-
Unknown Author. (n.d.). INFRARED SPECTROSCOPY. NPTEL. [Link]
-
Viktor V. Zhdankin. (2020). Hypervalent iodine compounds: reagents of the future. ResearchGate. [Link]
-
Bruker Optics. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. YouTube. [Link]
-
Rogue Chem. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). YouTube. [Link]
-
Organic Chemistry at CU Boulder. (n.d.). IR: alkyl halides. [Link]
-
Kintek Press. (n.d.). What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. [Link]
-
eGyanKosh. (n.d.). EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. [Link]
-
Hans J. Reich. (n.d.). Short Summary of 1H-NMR Interpretation. University of Wisconsin. [Link]
-
Viktor V. Zhdankin. (2020). Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. PMC. [Link]
-
Sergey N. Lavrenov et al. (2001). 1 H NMR Spectra (Chemical Shifts, ppm and Coupling Constants, Hz) of 3.... ResearchGate. [Link]
-
A. Campopiano et al. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Research Article. [Link]
-
Multiple Authors. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]
-
Chemistry Stack Exchange User 'long'. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. [Link]
-
NCBR. (n.d.). Practical NMR Spectroscopy of Biomolecules. Masaryk University. [Link]
-
Viktor V. Zhdankin. (n.d.). Hypervalent Iodine Chemistry. [Link]
-
Chem-Station. (2016). Hypervalent Iodine Reagents. [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]
-
Brian C. Smith. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Hypervalent Iodine Reagents | Chem-Station Int. Ed. [en.chem-station.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. download.e-bookshelf.de [download.e-bookshelf.de]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. benchchem.com [benchchem.com]
- 11. NMR Spectroscopy [www2.chemistry.msu.edu]
- 12. web.ncbr.muni.cz [web.ncbr.muni.cz]
- 13. Infrared Spectrometry [www2.chemistry.msu.edu]
- 14. chem.pg.edu.pl [chem.pg.edu.pl]
- 15. uanlch.vscht.cz [uanlch.vscht.cz]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. orgchemboulder.com [orgchemboulder.com]
- 18. shimadzu.com [shimadzu.com]
- 19. Preparation of Samples for IR Spectroscopy as KBr Disks | The Infrared and Raman Discussion Group [irdg.org]
- 20. What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis - Kintek Press [kinteksolution.com]
- 21. youtube.com [youtube.com]
- 22. scienceijsar.com [scienceijsar.com]
An In-Depth Technical Guide to the Thermal Stability and Decomposition of 1-Chloro-1,2-benziodoxol-3(1H)-one
Abstract: 1-Chloro-1,2-benziodoxol-3(1H)-one, a cyclic hypervalent iodine(III) reagent, has emerged as a powerful and versatile tool in modern organic synthesis, particularly for electrophilic chlorination.[1][2] Its efficacy, coupled with its recyclability and ease of handling, makes it an attractive alternative to other chlorinating agents.[3][4] However, the energetic nature inherent to hypervalent iodine compounds necessitates a thorough understanding of their thermal stability and decomposition characteristics to ensure safe handling, storage, and application, especially in process development and scale-up scenarios.[5][6] This technical guide provides a comprehensive analysis of the thermal properties of this compound, synthesizing data from authoritative sources to offer field-proven insights for researchers, scientists, and drug development professionals. We will delve into the structural basis for its stability, detail the methodologies for its thermal characterization, present its known thermal profile, and discuss its decomposition pathways and safety protocols.
Introduction to a Modern Chlorinating Reagent
This compound, also known as 'Zhdankin's reagent' in some contexts of hypervalent iodine chemistry, is a crystalline solid belonging to the λ³-iodane class.[7] These compounds feature an iodine atom in a +3 oxidation state with an expanded valence shell, a characteristic that imparts unique reactivity.[8] The primary utility of this reagent lies in its ability to act as an efficient electrophilic chlorine transfer agent for a wide array of substrates, including arenes, heterocycles, and complex pharmaceutical intermediates.[1][3]
Unlike many traditional chlorinating agents, this compound is noted for being stable in air and moisture, which simplifies its handling in a laboratory setting.[1] The key to its favorable properties lies in its cyclic structure, which imparts greater stability compared to acyclic analogues.[1][9] This guide aims to quantify that stability and provide a robust framework for its safe utilization.
Key Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 59457-26-0 | [10][11] |
| Molecular Formula | C₇H₄ClIO₂ | [10] |
| Molecular Weight | 282.46 g/mol | [10] |
| Appearance | White powder / powder | [7] |
| Recommended Storage | 2-8°C, inert atmosphere, dark place | [11] |
The Foundation of Stability: Structural Insights
The enhanced stability of this compound is not accidental; it is a direct consequence of its molecular architecture. The iodine atom is part of a five-membered ring, a benziodoxole system. This cyclic arrangement locks the geometry around the hypervalent iodine center.
The bonding in such λ³-iodanes is described by the 3-center-4-electron (3c-4e) bond model.[12] In this case, the apical positions of a pseudo-trigonal bipyramidal geometry are occupied by the chlorine and oxygen atoms, which are more electronegative, forming the hypervalent bond with the central iodine atom.[12] This cyclic constraint reduces the degrees of freedom for decomposition pathways that are more readily available to linear analogues, thus increasing the thermal threshold for decomposition.[1]
Methodologies for Thermal Hazard Assessment
To ensure process safety, a systematic evaluation of thermal stability is critical. The choice of analytical technique is paramount for generating reliable and actionable data. The protocols described below represent a self-validating system, where complementary techniques provide a comprehensive picture of the material's behavior under thermal stress.
Differential Scanning Calorimetry (DSC)
Causality Behind Experimental Choice: DSC is the cornerstone of thermal hazard screening.[5][13] It directly measures the heat flow into or out of a sample as a function of temperature, allowing for the precise determination of the onset temperature of decomposition (Tₒₙₛₑₜ), the peak exothermic temperature (Tₚₑₐₖ), and the total energy released (enthalpy of decomposition, ΔHₑₑₑ).[14][15] This information is vital for calculating critical process safety parameters. For potentially energetic materials like hypervalent iodine reagents, using sealed, high-pressure crucibles is a critical, non-negotiable step to contain any pressure generated during decomposition and ensure the quantitative accuracy of the energy measurement.[13]
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into a high-pressure gold-plated or stainless steel crucible.
-
Crucible Sealing: Hermetically seal the crucible using a press. This ensures that the decomposition is measured in a closed system, mimicking potential process conditions.
-
Instrument Setup: Place the sealed sample crucible and an empty, sealed reference crucible into the DSC instrument.
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to 350 °C at a heating rate of 10 °C/min. A controlled heating rate is essential for resolving thermal events.
-
Maintain a constant nitrogen purge (50 mL/min) to provide an inert atmosphere.
-
-
Data Analysis: Analyze the resulting thermogram to identify the onset temperature and integrate the area under the exothermic peak to calculate the enthalpy of decomposition (ΔHₑₑₑ).
Thermogravimetric Analysis (TGA)
Causality Behind Experimental Choice: TGA serves as a complementary technique to DSC.[12][16] It measures the change in mass of a sample as a function of temperature. While DSC quantifies the energy of decomposition, TGA confirms that a thermal event is associated with mass loss (i.e., decomposition into volatile products) rather than a phase change like melting. It provides the temperature at which degradation begins (Tₒₙₛₑₜ).
-
Sample Preparation: Place 5-10 mg of the sample into an alumina or platinum TGA pan.
-
Instrument Setup: Place the pan onto the TGA's microbalance.
-
Thermal Program:
-
Ramp the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min.
-
Maintain a constant nitrogen purge (50 mL/min).
-
-
Data Analysis: Plot the percentage of mass loss versus temperature. Determine the onset of decomposition from the inflection point of the mass loss curve.
Workflow for Thermal Hazard Evaluation
Caption: Workflow for assessing the thermal hazards of a chemical substance.
Thermal Profile and Decomposition Behavior
Authoritative studies have established a clear thermal profile for this compound.
Onset of Decomposition
The most critical finding from DSC analysis is that This compound shows no significant thermal events below 150 °C .[1] This indicates a high degree of thermal stability for a hypervalent iodine reagent, making it suitable for a wide range of reactions conducted at or below this temperature threshold. This stability is a marked improvement over many other oxidizing and chlorinating agents.
Decomposition Pathway
While specific studies on the purely thermal decomposition products are limited, the decomposition mechanism can be inferred from its synthetic applications and the known chemistry of related compounds.
-
In-Situ Reaction (Reductive Elimination): In the presence of a substrate, the reagent undergoes a reductive elimination pathway. The iodine(III) center is reduced to iodine(I), transferring an electrophilic chlorine atom to the substrate. The byproduct is 2-iodobenzoic acid, which can often be recovered and recycled, adding to the reagent's synthetic appeal.[1][4]
-
Thermal Decomposition: In the absence of a substrate, heating above its decomposition temperature likely initiates the homolytic cleavage of the I-Cl bond, which is the weakest bond in the hypervalent axis. This would generate a benziodoxolyl radical and a chlorine radical, which could then trigger a complex series of further decomposition reactions. An alternative pathway could involve heterolytic cleavage or concerted fragmentation of the ring structure.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. atlanchimpharma.com [atlanchimpharma.com]
- 4. An Environmentally Benign TEMPO-Catalyzed Efficient Alcohol Oxidation System with a Recyclable Hypervalent Iodine(III) Reagent and Its Facile Preparation [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. orgsyn.org [orgsyn.org]
- 7. 1-Chloro-1,2-benziodoxol-3-one | CAS 59457-26-0 | Chemodex | Biomol.com [biomol.com]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C7H4ClIO2 | CID 303537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 59457-26-0|this compound|BLD Pharm [bldpharm.com]
- 12. BJOC - Structure and thermal stability of phosphorus-iodonium ylids [beilstein-journals.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mt.com [mt.com]
- 16. researchgate.net [researchgate.net]
The Re-Emergence of a Classic Oxidant: A Technical Guide to 1-Chloro-1,2-benziodoxol-3(1H)-one
Abstract
This technical guide provides an in-depth exploration of 1-chloro-1,2-benziodoxol-3(1H)-one, a hypervalent iodine(III) reagent that has transitioned from a mid-20th-century chemical curiosity to a versatile and powerful tool in modern organic synthesis. This document details its historical context, provides robust and scalable synthesis protocols, outlines its physicochemical properties, and explores its primary applications as a potent electrophilic chlorinating agent and a recyclable oxidant in catalysis. The guide is intended for researchers, chemists, and process development professionals who seek to leverage the unique stability, reactivity, and sustainability of this reagent. Methodologies are presented with a focus on causality, ensuring that protocols are not merely lists of steps but are understood within the context of their chemical logic.
Introduction and Historical Context
Hypervalent iodine compounds have become indispensable in contemporary organic chemistry, offering a non-metallic, environmentally benign alternative to traditional heavy-metal-based reagents. Among these, this compound (often abbreviated as chlorobenziodoxolone) stands out. Its structure, a five-membered benziodoxole ring, imparts significantly greater stability compared to acyclic analogues like iodobenzene dichloride.[1] This enhanced stability, combined with its potent reactivity, makes it a highly valuable reagent.
While its application in a wide range of transformations is a relatively recent development, the compound itself is an "age-old reagent," reported to have been discovered in the middle of the 20th century.[1][2] Despite its early discovery, it remained largely underutilized for decades. The resurgence of interest in hypervalent iodine chemistry in the 21st century has brought its favorable characteristics—namely its stability to air and moisture, ease of preparation, and recyclability—to the forefront, positioning it as a key player in modern synthetic strategies.[1][2] This guide aims to bridge the historical gap and provide a comprehensive technical resource for its synthesis and application.
Synthesis of this compound and its Precursor
The journey to obtaining high-purity this compound begins with the synthesis of its precursor, 2-iodobenzoic acid. The established and reliable Sandmeyer reaction of anthranilic acid is the preferred route for laboratory and pilot scales.
Synthesis of Precursor: 2-Iodobenzoic Acid
The conversion of anthranilic acid to 2-iodobenzoic acid is a foundational procedure in many organic chemistry laboratories.[3] The process involves the diazotization of the amino group on anthranilic acid, followed by displacement with iodide.
Materials:
-
Anthranilic acid
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Sodium bisulfite (NaHSO₃)
-
Deionized water
-
Ice
Procedure:
-
Diazonium Salt Formation: In a beaker, suspend anthranilic acid (1.0 eq) in water. Add concentrated HCl (approx. 2.5-3.0 eq) and stir until the acid dissolves completely. Cool the resulting solution to 0-5 °C in an ice-salt bath with vigorous stirring.[4]
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature is strictly maintained below 5 °C. The formation of diazonium salts is exothermic, and temperature control is critical to prevent decomposition and the formation of hazardous byproducts.[4]
-
After the addition is complete, continue stirring at 0-5 °C for an additional 15 minutes to ensure complete diazotization.
-
Iodide Displacement: In a separate, larger beaker, dissolve potassium iodide (1.2 eq) in a minimal amount of water. Slowly and carefully add the cold diazonium salt solution to the stirred potassium iodide solution. A vigorous evolution of nitrogen gas will occur; ensure adequate ventilation.[5]
-
Allow the reaction mixture to stand at room temperature for 5-10 minutes, then gently warm to approximately 40-50 °C until the effervescence ceases.[5]
-
Isolation and Purification: Cool the mixture in an ice bath to precipitate the crude product. Collect the solid by vacuum filtration and wash with cold water.
-
To remove residual iodine, create a slurry of the crude product in a small amount of water and add a saturated solution of sodium bisulfite dropwise until the dark color of iodine disappears.
-
Collect the purified tan precipitate by vacuum filtration, wash with cold water, and dry under vacuum. The product, 2-iodobenzoic acid, is obtained as a white to light-tan powder.
Synthesis of this compound
A highly efficient, scalable, and safe method for preparing the title compound from 2-iodobenzoic acid has been developed, avoiding the use of hazardous solvents and reagents.[6]
Materials:
-
2-Iodobenzoic acid
-
Sodium chlorite (NaClO₂)
-
Dilute Hydrochloric Acid (e.g., 2 M HCl)
-
Deionized water
Procedure:
-
Suspend 2-iodobenzoic acid (1.0 eq) in dilute hydrochloric acid in a round-bottom flask equipped with a magnetic stirrer.
-
To this stirred suspension, add sodium chlorite (approx. 1.5 eq) portion-wise at room temperature. The addition is exothermic and should be controlled to maintain the temperature below 35 °C.
-
After the addition is complete, continue stirring the mixture at room temperature for 1-2 hours, or until TLC/LCMS analysis indicates the complete consumption of the starting material.
-
The white precipitate of this compound is collected by vacuum filtration.
-
Wash the collected solid thoroughly with cold water to remove any inorganic salts, followed by a wash with a small amount of cold diethyl ether or ethanol to facilitate drying.
-
Dry the product under vacuum to yield the title compound as a stable, white crystalline solid in high purity (typically >94% yield).[6] The reduced form, 2-iodobenzoic acid, is recyclable, making this an environmentally favorable process.[1]
Physicochemical Properties and Safety
Understanding the properties and handling requirements of a reagent is paramount for its safe and effective use.
Properties Table
| Property | Value | Source(s) |
| IUPAC Name | 1-chloro-1λ³-2-benziodoxol-3-one | [7] |
| CAS Number | 59457-26-0 | [3] |
| Molecular Formula | C₇H₄ClIO₂ | [7] |
| Molecular Weight | 282.46 g/mol | [7] |
| Appearance | White to off-white powder/crystalline solid | [8] |
| Melting Point | Stable, no thermal events observed below 150 °C via DSC | [1] |
| Solubility | Soluble in toluene, DMF, acetonitrile; sparingly soluble in others | [8] |
| Stability | Air and moisture-stable solid | [1][2] |
Safety and Handling
This compound is a stable compound but requires appropriate handling as an oxidizing agent and irritant.
-
Hazard Classifications : Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]
-
Personal Protective Equipment (PPE) : Always handle in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Storage : Store in a tightly sealed container in a cool, dry, and dark place. Recommended storage temperature is 2-8°C.
-
Incompatibility : Avoid contact with strong reducing agents and combustible materials.
Applications in Organic Synthesis
The unique reactivity of the I-Cl bond is the cornerstone of this reagent's utility, enabling potent electrophilic chlorination and serving as a terminal oxidant in catalytic cycles.
Electrophilic Chlorination of Arenes and Heterocycles
This reagent is a highly effective alternative to traditional chlorinating agents like N-chlorosuccinimide (NCS) or chlorine gas. It readily chlorinates a wide variety of electron-rich aromatic and heterocyclic compounds under mild conditions, often with superior yields and fewer side products.
Materials:
-
Aromatic or heterocyclic substrate (1.0 eq)
-
This compound (1.1-1.5 eq)
-
Anhydrous solvent (e.g., DMF, CH₃CN, or CH₂Cl₂)
Procedure:
-
Dissolve the substrate in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add this compound in one portion or portion-wise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) as required. Monitor the reaction progress by TLC or LCMS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium thiosulfate (Na₂S₂O₃).
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, CH₂Cl₂).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the chlorinated product. The byproduct, 2-iodobenzoic acid, can often be recovered from the aqueous layer by acidification, allowing for recycling.[2]
TEMPO-Catalyzed Oxidation of Alcohols
The reagent serves as an efficient and recyclable terminal oxidant in the 2,2,6,6-tetramethylpiperidin-1-yloxy (TEMPO)-catalyzed oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. This system operates under mild, environmentally friendly conditions.[6]
The catalytic cycle is initiated by the oxidation of TEMPO by this compound. The I-Cl bond cleaves, and the active chlorine species oxidizes TEMPO to the highly reactive N-oxoammonium salt. This salt then oxidizes the alcohol to the corresponding carbonyl compound, regenerating TEMPO and completing the cycle.[6]
Materials:
-
Alcohol substrate (1.0 eq)
-
This compound (1.1 eq)
-
TEMPO (1-5 mol%)
-
Solvent (e.g., ethyl acetate, CH₂Cl₂)
Procedure:
-
To a stirred solution of the alcohol and TEMPO in the solvent, add this compound at room temperature.
-
Stir the mixture at room temperature and monitor by TLC or GC/MS until the starting material is consumed.
-
Filter the reaction mixture to remove the precipitated 2-iodobenzoic acid.
-
Wash the filtrate with a saturated aqueous solution of Na₂S₂O₃, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude aldehyde or ketone by column chromatography or distillation.
Conclusion
This compound exemplifies the principle of rediscovering and repurposing established chemical entities for modern challenges. Its inherent stability, derived from its cyclic structure, combined with its clean and potent reactivity, makes it a superior choice for a range of synthetic transformations. As the fields of drug development and materials science continue to demand more efficient, selective, and sustainable chemical methods, the utility of this "age-old" yet remarkably modern reagent is poised to expand even further. This guide provides the foundational knowledge and practical protocols for scientists to confidently incorporate this valuable tool into their synthetic repertoire.
References
-
Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions. (n.d.). National Institutes of Health. Retrieved January 5, 2026, from [Link]
-
2-Iodobenzoic acid. (n.d.). Wikipedia. Retrieved January 5, 2026, from [Link]
-
Wang, M., Zhang, Y., Wang, T., Wang, C., Xue, D., & Xiao, J. (2016). Story of an Age-Old Reagent: An Electrophilic Chlorination of Arenes and Heterocycles by 1-Chloro-1,2-benziodoxol-3-one. Organic Letters, 18(9), 1976–1979. Available from: [Link]
-
Preparation of 2-iodobenzoic acid. (2018, March 21). Texium. Retrieved January 5, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]
-
1-Chloro-1,2-benziodoxol-3-one, an efficient electrophilic chlorinating reagent. (n.d.). Atlanchim Pharma. Retrieved January 5, 2026, from [Link]
-
Wang, M., Zhang, Y., Wang, T., Wang, C., Xue, D., & Xiao, J. (2016). Story of an Age-Old Reagent: An Electrophilic Chlorination of Arenes and Heterocycles by 1-Chloro-1,2-benziodoxol-3-one. PubMed. Retrieved January 5, 2026, from [Link]
-
Li, X.-Q., & Zhang, C. (2009). An Environmentally Benign TEMPO-Catalyzed Efficient Alcohol Oxidation System with a Recyclable Hypervalent Iodine(III) Reagent and Its Facile Preparation. Synthesis, 2009(07), 1163-1169. Available from: [Link]
Sources
- 1. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 2. chemistry-chemists.com [chemistry-chemists.com]
- 3. Aryl-, Akynyl-, and Alkenylbenziodoxoles: Synthesis and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. 2024.sci-hub.st [2024.sci-hub.st]
- 6. d-nb.info [d-nb.info]
- 7. vdoc.pub [vdoc.pub]
- 8. Item - Synthesis and Applications of New N-Functionalised Iodine Compounds - University of Leicester - Figshare [figshare.le.ac.uk]
An In-Depth Technical Guide to the Electrophilic Potential of 1-Chloro-1,2-benziodoxol-3(1H)-one
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Re-evaluating a Classic Reagent for Modern Synthesis
In the landscape of synthetic chemistry, the development of efficient and selective chlorination methods remains a cornerstone of molecular design, impacting fields from pharmaceuticals to materials science.[1][2] While a plethora of chlorinating agents exist, many suffer from significant drawbacks, including instability, toxicity, poor regioselectivity, or harsh reaction conditions.[3] This guide focuses on 1-chloro-1,2-benziodoxol-3(1H)-one, a hypervalent iodine(III) reagent that has emerged as a superior alternative for electrophilic chlorination.[4]
Distinguished by its unique cyclic benziodoxole structure, this reagent exhibits exceptional stability to air and moisture, a stark contrast to historically significant but unstable precursors like iodobenzene dichloride.[3] It is not merely a reagent but a self-validating system; its primary byproduct, 2-iodobenzoic acid, can be efficiently recovered and recycled, presenting a green and cost-effective chemical process.[3][5] This document provides a comprehensive overview of its electrophilic potential, mechanistic underpinnings, and field-proven applications, offering a technical resource for its strategic implementation in complex synthetic challenges.
Core Attributes: Stability, Properties, and Synthesis
The efficacy of this compound stems directly from its physicochemical properties. The hypervalent iodine is constrained within a five-membered ring, a structural motif that confers significant thermal and chemical stability.[3][6] This stability allows for its storage and handling under standard laboratory conditions, a practical advantage over more sensitive reagents.[3][7]
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄ClIO₂ | [8][9] |
| Molecular Weight | 282.46 g/mol | [8][9] |
| CAS Number | 59457-26-0 | [8] |
| Appearance | White to off-white powder | |
| Storage | 2-8°C, inert atmosphere | [10] |
| Thermal Stability | No thermal events below 150 °C (DSC) | [3] |
Synthesis and the Recycling Loop: A Sustainable Approach
A key advantage of this reagent is its straightforward and scalable synthesis from 2-iodobenzoic acid. An environmentally benign method utilizes sodium chlorite in dilute hydrochloric acid, allowing for a high-yielding preparation.[5] The true elegance of this system lies in its recyclability. Following the chlorination reaction, the 2-iodobenzoic acid byproduct can be recovered in excellent yield and re-subjected to the oxidative chlorination process, creating a sustainable synthetic cycle.[3][5]
Caption: The sustainable lifecycle of this compound.
The Engine of Reactivity: Mechanistic Insights
The primary role of this compound is to serve as an efficient electrophilic chlorine-transfer agent. In the chlorination of electron-rich aromatic and heteroaromatic systems, the reaction proceeds through a classic electrophilic aromatic substitution (SEAr) pathway. The polarized I-Cl bond presents a highly electrophilic chlorine atom, which is attacked by the π-system of the substrate to form a resonance-stabilized carbocation (a sigma complex). Subsequent deprotonation re-establishes aromaticity and yields the chlorinated product.
Caption: Generalized mechanism for electrophilic aromatic chlorination.
While the electrophilic pathway is dominant for many substrates, evidence suggests that a radical mechanism may be operative in certain contexts. For instance, the reaction with phenylallenes to form vicinal dichlorides is proposed to involve a radical pathway.[1] Similarly, the ortho-chlorination of anilides under aqueous conditions is believed to be a radical-mediated process.[11] This mechanistic versatility underscores the reagent's broad applicability.
Scope of Application: A Versatile Tool for Chlorination
The reagent's mild conditions, high efficiency, and broad functional group tolerance make it a valuable tool for diverse synthetic transformations.
Chlorination of Arenes and Heterocycles
This is the most well-established application. The reagent effectively chlorinates a wide range of nitrogen-containing heterocycles and activated arenes, which are common motifs in pharmaceuticals and functional materials.[3][7] Its performance is often superior to that of N-chlorosuccinimide (NCS), providing higher yields and cleaner reaction profiles.[4] For example, in the synthesis of a thieno[3,2-d]pyrimidine derivative, this reagent delivered the chlorinated product in 77-94% yield, whereas NCS afforded only 15-32% yield along with significant byproducts.[4]
| Substrate Class | Example Product(s) | Typical Yield | Reference |
| Nitrogen Heterocycles | Chlorinated indoles, pyrazoles, pyridines | Good to Excellent | [3][7] |
| Activated Arenes | Chlorinated anilines, phenols, methoxybenzenes | High | [7] |
| Complex Molecules | Chlorinated BODIPY dyes, Aripiprazole | Good to Excellent | [3] |
| Thienopyrimidines | LP-922056 intermediate | 77-94% | [4] |
Reactions with Alkenes and Allenes
The electrophilic potential extends to unsaturated C-C bonds. It facilitates a four-component chloro(ω-alkoxy)lation of alkenes to synthesize valuable β-chloroethers.[12] Furthermore, it reacts chemoselectively with phenylallene derivatives to produce vicinal-dichlorides or chlorodienes, important building blocks for further functionalization.[1][2]
Experimental Protocols: From Bench to Practice
The trustworthiness of a reagent is demonstrated through robust and reproducible protocols.
Protocol 4.1: General Procedure for Electrophilic Chlorination of an Aromatic Substrate
This protocol is adapted from the successful chlorination of various heterocycles.[3]
-
Preparation: To a clean, dry flask, add the aromatic substrate (1.0 equiv., e.g., 0.5 mmol).
-
Dissolution: Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the substrate (e.g., 1.0 mL for a 0.5 M concentration).
-
Reagent Addition: Add this compound (1.2 equiv., e.g., 169 mg for 0.6 mmol) to the solution in one portion under ambient air.
-
Reaction: Stir the reaction mixture at room temperature for the required time (typically 12-24 hours), monitoring by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the pure chlorinated product.
Caption: Standard experimental workflow for electrophilic chlorination.
Protocol 4.2: Procedure for Reagent Byproduct Recycling
This procedure focuses on recovering the valuable starting material for reagent synthesis.[3]
-
Aqueous Layer: After the extraction step in the workup (Protocol 4.1, Step 6), retain the aqueous layer containing the sodium salt of 2-iodobenzoic acid.
-
Acidification: Acidify the aqueous layer to pH ~2 with concentrated HCl. A white precipitate of 2-iodobenzoic acid will form.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
-
Regeneration: The recovered 2-iodobenzoic acid can be used directly in the synthesis of this compound as described in the literature.[5]
Safety and Handling
While significantly more stable than many other chlorinating agents, this compound is an active chemical reagent and should be handled with appropriate care.
-
Hazard Classifications: Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system).
-
Safety Precautions:
-
Wear standard personal protective equipment (gloves, safety glasses, lab coat).
-
Handle in a well-ventilated fume hood to avoid inhalation of the powder.
-
Avoid contact with skin and eyes.
-
Store in a cool, dry place away from incompatible materials.[10]
-
Conclusion
This compound represents a convergence of stability, reactivity, and sustainability. Its proven efficacy in the electrophilic chlorination of a broad range of substrates, including complex drug-like molecules, establishes it as a powerful tool for modern organic synthesis.[3][4][7] The mild reaction conditions, high yields, and the ability to recycle the core iodo-scaffold address critical demands for efficiency and environmental responsibility. For researchers and drug development professionals, mastering the application of this reagent provides a reliable and strategic advantage for the late-stage functionalization and novel synthesis of chlorinated compounds.
References
-
Wang, M., Zhang, Y., Wang, T., Wang, C., Xue, D., & Xiao, J. (2016). Story of an Age-Old Reagent: An Electrophilic Chlorination of Arenes and Heterocycles by 1-Chloro-1,2-benziodoxol-3-one. Organic Letters, 18(9), 1976–1979. [Link]
-
Organic Syntheses Procedure. (n.d.). 1-trifluoromethyl-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole. Organic Syntheses. Retrieved from [Link]
-
Wang, M., Zhang, Y., et al. (2016). Story of an Age-Old Reagent: An Electrophilic Chlorination of Arenes and Heterocycles by 1-Chloro-1,2-benziodoxol-3-one. Organic Letters. [Link]
-
Atlanchim Pharma. (2019). 1-Chloro-1,2-benziodoxol-3-one, an efficient electrophilic chlorinating reagent. Atlanchim Pharma Website. [Link]
-
Yuan, W., et al. (2016). Electrophilic chloro(ω-alkoxy)lation of alkenes employing 1-chloro-1,2-benziodoxol-3-one: facile synthesis of β-chloroethers. Organic & Biomolecular Chemistry. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. RSC Publishing. [Link]
-
Kumar, D., et al. (2018). Revisiting 1-chloro-1,2-benziodoxol-3-one: efficient ortho-chlorination of aryls under aqueous conditions. New Journal of Chemistry. [Link]
-
Organic Syntheses. (n.d.). 300 MHz 1H NMR of crude 1-Chloro-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole (2). Organic Syntheses. [Link]
-
Neufeld, Z. D., & Brichacek, M. (2018). Chlorination of phenylallene derivatives with 1-chloro-1,2-benziodoxol-3-one: synthesis of vicinal-dichlorides and chlorodienes. Beilstein Journal of Organic Chemistry, 14, 826–831. [Link]
-
Neufeld, Z. D., & Brichacek, M. (2018). Chlorination of phenylallene derivatives with 1-chloro-1,2-benziodoxol-3-one: synthesis of vicinal-dichlorides and chlorodienes. Beilstein Journals. [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. RSC Publishing. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Li, X.-Q., & Zhang, C. (2009). An Environmentally Benign TEMPO-Catalyzed Efficient Alcohol Oxidation System with a Recyclable Hypervalent Iodine(III) Reagent and Its Facile Preparation. Synthesis, 2009(07), 1163-1169. [Link]
-
ChemRxiv. (2024). 1-Cyano-1,2-benziodoxol-3(1H)-one. Cambridge Open Engage. [Link]
-
ResearchGate. (n.d.). 1‐Hydroxy‐1,2‐Benziodoxol‐3(1 H )‐One 1. ResearchGate. [Link]
Sources
- 1. Chlorination of phenylallene derivatives with 1-chloro-1,2-benziodoxol-3-one: synthesis of vicinal-dichlorides and chlorodienes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Chlorination of phenylallene derivatives with 1-chloro-1,2-benziodoxol-3-one: synthesis of vicinal-dichlorides and chlorodienes [beilstein-journals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. atlanchimpharma.com [atlanchimpharma.com]
- 5. An Environmentally Benign TEMPO-Catalyzed Efficient Alcohol Oxidation System with a Recyclable Hypervalent Iodine(III) Reagent and Its Facile Preparation [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound 98.0-102.0 AT 59457-26-0 [sigmaaldrich.com]
- 9. This compound | C7H4ClIO2 | CID 303537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 59457-26-0|this compound|BLD Pharm [bldpharm.com]
- 11. Revisiting 1-chloro-1,2-benziodoxol-3-one: efficient ortho-chlorination of aryls under aqueous conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Electrophilic chloro(ω-alkoxy)lation of alkenes employing 1-chloro-1,2-benziodoxol-3-one: facile synthesis of β-chloroethers - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
The Modern Chlorination Toolkit: A Detailed Guide to 1-Chloro-1,2-benziodoxol-3(1H)-one in Electrophilic Aromatic Chlorination
Introduction: Reimagining Electrophilic Chlorination
For decades, the synthesis of aryl chlorides, foundational building blocks in pharmaceuticals, agrochemicals, and materials science, has been dominated by a cast of familiar reagents. While effective, traditional chlorinating agents like N-chlorosuccinimide (NCS), sulfuryl chloride (SO₂Cl₂), and elemental chlorine (Cl₂) often present significant drawbacks, including limited reactivity, poor regioselectivity, and substantial safety and handling concerns.[1] In the continuous pursuit of milder, more selective, and sustainable synthetic methodologies, the hypervalent iodine reagent 1-chloro-1,2-benziodoxol-3(1H)-one has emerged as a superior alternative for the electrophilic chlorination of a wide array of aromatic and heteroaromatic systems.[1][2][3][4]
This technical guide provides an in-depth exploration of this compound, offering detailed application notes and protocols for its use in electrophilic chlorination. We will delve into the causality behind its enhanced reactivity and stability, provide step-by-step experimental workflows, and present a clear-eyed comparison with legacy reagents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful and practical tool in their synthetic endeavors.
The Advantage of a Cyclic Hypervalent Iodine Reagent
This compound, a hypervalent iodine(III) compound, distinguishes itself from acyclic counterparts like iodobenzene dichloride through its unique cyclic structure. This structural feature imparts exceptional stability and reactivity.[1][3] Unlike many traditional chlorinating agents, it is an air- and moisture-stable solid, simplifying storage and handling.[1][3] Furthermore, its synthesis is straightforward, and critically, the 2-iodobenzoic acid byproduct can be efficiently recycled, aligning with the principles of green chemistry.[1][3]
A key advantage of this compound is its ability to chlorinate a broad range of substrates, including electron-rich arenes and a variety of nitrogen-containing heterocycles, with high efficiency and often excellent regioselectivity.[1] In many instances, it provides superior yields and cleaner reactions compared to reagents like NCS, which can be sluggish and less effective for certain substrates.[2] For example, in the synthesis of a thieno[3,2-d]pyrimidine derivative, chlorination with NCS resulted in low yields (15-32%) and undesirable side reactions, while this compound afforded the desired product in excellent yields (77-94%) with minimal byproducts.[2]
Reaction Mechanism: A Non-Radical Pathway for Arenes
The chlorination of arenes using this compound is proposed to proceed through a standard electrophilic aromatic substitution (SEAr) mechanism. The hypervalent iodine center activates the chlorine atom, rendering it sufficiently electrophilic to be attacked by the π-system of the aromatic ring. This is in contrast to some applications of this reagent, such as in the chlorination of phenylallenes, where a radical mechanism has been suggested.[5][6] For the chlorination of arenes and heterocycles, the reaction is not inhibited by the addition of radical scavengers, supporting a non-radical pathway.[1]
The generally accepted mechanism involves the following key steps:
-
Activation of the Chlorine: The electron-withdrawing nature of the benziodoxolone backbone polarizes the I-Cl bond, creating a highly electrophilic chlorine species ("Cl⁺" equivalent).
-
Nucleophilic Attack: The π-electrons of the arene attack the electrophilic chlorine atom, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation: A weak base, such as the solvent or the 2-iodobenzoate anion, removes a proton from the sp³-hybridized carbon of the sigma complex, restoring aromaticity and yielding the chlorinated arene and 2-iodobenzoic acid.
Caption: Proposed mechanism for electrophilic aromatic chlorination.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the literature and provides a reliable method for the preparation of the title reagent.[3]
Materials:
-
2-Iodoxybenzoic acid
-
Trichloroisocyanuric acid (TCICA)
-
Acetonitrile (anhydrous)
Procedure:
-
To a stirred suspension of 2-iodoxybenzoic acid (1.0 equiv) in anhydrous acetonitrile, add trichloroisocyanuric acid (0.4 equiv) in one portion at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours. The reaction progress can be monitored by TLC.
-
Upon completion, the insoluble byproduct, isocyanuric acid, is removed by filtration.
-
The filtrate is concentrated under reduced pressure to afford this compound as a white to off-white solid, which can be used without further purification.
Caption: Workflow for the synthesis of the chlorinating reagent.
Protocol 2: General Procedure for the Electrophilic Chlorination of Arenes and Heterocycles
This general procedure can be adapted for a wide range of substrates.[1][7]
Materials:
-
Aromatic or heteroaromatic substrate
-
This compound
-
Dimethylformamide (DMF, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the substrate (1.0 equiv) in anhydrous DMF, add this compound (1.2 equiv) at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours or until the reaction is complete as monitored by TLC. For less reactive substrates, heating to 60 °C may be necessary.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired chlorinated product.
Protocol 3: Gram-Scale Chlorination and Recycling of 2-Iodoxybenzoic Acid
This protocol demonstrates the scalability of the reaction and the efficient recycling of the 2-iodoxybenzoic acid byproduct.[1][3]
Procedure:
-
Treat ethyl-1H-indole-2-carboxylate (1.0 g, 5.30 mmol, 1.0 equiv) with this compound (1.8 g, 6.36 mmol, 1.2 equiv) in anhydrous DMF (10.6 mL) at room temperature for 12 hours.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Extract the product with ethyl acetate. The organic layer is washed, dried, and concentrated. Purify the residue by column chromatography to yield the chlorinated product.
-
To the aqueous layer from the workup, add 0.3 M HCl until the pH is acidic.
-
Extract the acidified aqueous layer with ethyl acetate.
-
Wash the organic extract with brine, dry over anhydrous Na₂SO₄, and concentrate to recover 2-iodoxybenzoic acid. The recovery is typically high (e.g., 92% based on the amount of chlorinating reagent used).[7]
Substrate Scope and Performance
This compound has demonstrated broad applicability for the chlorination of a diverse range of arenes and heterocycles. The following table summarizes its performance with various substrates.
| Substrate | Product | Yield (%) |
| 1-Tosyl-1H-indole | 3-Chloro-1-tosyl-1H-indole | 74 |
| Pyrrole | 2,3,4,5-Tetrachloropyrrole | 91 |
| Thiazole | 2,4,5-Trichlorothiazole | 85 |
| Indole | 3-Chloroindole | 92 |
| Indazole | 3-Chloroindazole | 88 |
| Pyrazole | 4-Chloropyrazole | 95 |
| Pyridine | 3-Chloropyridine | 78 |
| Quinoline | 3-Chloroquinoline | 82 |
| Anisole | 4-Chloroanisole | 85 |
| Toluene | 4-Chlorotoluene | 75 |
Yields are isolated yields and may vary depending on the specific reaction conditions.[1]
Safety and Handling
While this compound is significantly more stable than many other chlorinating agents, standard laboratory safety precautions should always be observed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the reagent in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials.
Conclusion: A New Standard in Electrophilic Chlorination
This compound represents a significant advancement in the field of electrophilic aromatic chlorination. Its superior stability, broad substrate scope, high efficiency, and the recyclability of its byproduct make it an attractive and sustainable alternative to traditional chlorinating agents. For researchers in synthetic and medicinal chemistry, the adoption of this reagent can lead to cleaner, more efficient, and safer syntheses of valuable chlorinated aromatic compounds.
References
-
Story of an Age-Old Reagent: An Electrophilic Chlorination of Arenes and Heterocycles by 1-Chloro-1,2-benziodoxol-3-one. Organic Letters. [Link]
-
Chlorination of phenylallene derivatives with 1-chloro-1,2-benziodoxol-3-one: synthesis of vicinal-dichlorides and chlorodienes. Beilstein Journal of Organic Chemistry. [Link]
-
1-Chloro-1,2-benziodoxol-3-one, an efficient electrophilic chlorinating reagent. Atlanchim Pharma. [Link]
-
Story of an Age-Old Reagent: An Electrophilic Chlorination of Arenes and Heterocycles by 1-Chloro-1,2-benziodoxol-3-one. ACS Publications. [Link]
-
Story of an Age-Old Reagent: An Electrophilic Chlorination of Arenes and Heterocycles by 1‑Chloro-1,2-benziodoxol-3-one. University of Liverpool. [Link]
-
Chlorination of phenylallene derivatives with 1-chloro-1,2-benziodoxol-3-one: synthesis of vicinal-dichlorides and chlorodienes. PubMed. [Link]
-
1-trifluoromethyl-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole. Organic Syntheses. [Link]
-
FACILE PREPARATION OF 1-HYDROXY-1,2-BENZIODOXOL-3(1H)-ONE 1-OXIDE (IBX) AND DESS–MARTIN REAGENT USING SODIUM HYPOCHLORITE UNDE. HETEROCYCLES. [Link]
-
Synthesis of arylbenziodoxoles using pseudocyclic benziodoxole triflate and arenes. National Center for Biotechnology Information. [Link]
-
Story of an Age-Old Reagent: An Electrophilic Chlorination of Arenes and Heterocycles by 1-Chloro-1,2-benziodoxol-3-one. PubMed. [Link]
Sources
- 1. pcliv.ac.uk [pcliv.ac.uk]
- 2. atlanchimpharma.com [atlanchimpharma.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BJOC - Chlorination of phenylallene derivatives with 1-chloro-1,2-benziodoxol-3-one: synthesis of vicinal-dichlorides and chlorodienes [beilstein-journals.org]
- 6. Chlorination of phenylallene derivatives with 1-chloro-1,2-benziodoxol-3-one: synthesis of vicinal-dichlorides and chlorodienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Note: Chlorination of Heterocycles with 1-Chloro-1,2-benziodoxol-3(1H)-one
Introduction: A Modern Solution for Electrophilic Chlorination
The introduction of chlorine atoms into heterocyclic scaffolds is a cornerstone of synthetic chemistry, particularly in drug discovery and materials science, where halogenation can profoundly influence molecular properties.[1] Historically, chemists have relied on reagents like elemental chlorine, N-chlorosuccinimide (NCS), and iodobenzene dichloride. However, these classical methods often suffer from drawbacks such as harsh reaction conditions, low selectivity, poor stability, and the use of hazardous materials.[2][3]
1-Chloro-1,2-benziodoxol-3(1H)-one, a cyclic hypervalent iodine(III) reagent, has emerged as a superior alternative for the electrophilic chlorination of a wide array of heterocycles and arenes.[2][4][5] This reagent, first discovered in the mid-20th century but only recently popularized, offers significant advantages: it is a stable, crystalline solid that is easy to handle, air- and moisture-stable, and highly efficient under mild conditions.[2][6] A key feature of this "age-old reagent" is that its byproduct, 2-iodobenzoic acid, can be easily recovered and recycled, presenting a greener and more atom-economical process.[2][6]
This guide provides an in-depth overview of the reagent's properties, mechanism of action, and broad applicability, complete with detailed protocols for researchers in synthetic chemistry and drug development.
Reagent Profile and Safety Considerations
Physicochemical Properties
This compound is a white, powdered solid that is generally soluble in polar aprotic solvents like DMF and toluene.[7][8] Its unique cyclic structure confers exceptional stability compared to acyclic analogues like iodobenzene dichloride, which are often thermally unstable and difficult to handle.[2] Differential scanning calorimetry (DSC) has shown no thermal events below 150 °C, underscoring its stability.[2][6]
| Property | Value |
| Molecular Formula | C₇H₄ClIO₂ |
| Molecular Weight | 282.46 g/mol [7][9] |
| CAS Number | 59457-26-0[7][10] |
| Appearance | White powder[7][8] |
| Storage | 2-8°C, keep in a dark place under an inert atmosphere[7][11] |
Safety and Handling
While significantly safer than many traditional chlorinating agents, this compound is classified as an irritant. Standard laboratory safety protocols should be strictly followed.
-
Hazard Classifications: Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system).[7]
-
Signal Word: Warning.[7]
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][11]
-
Always handle the reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Mechanism of Action: An Electrophilic Pathway
The chlorination of electron-rich heterocycles with this compound proceeds primarily through an electrophilic aromatic substitution (SEAr) mechanism. The hypervalent I-Cl bond is polarized, rendering the chlorine atom electrophilic ("Cl⁺" equivalent). The electron-rich heterocyclic substrate attacks the electrophilic chlorine, leading to the formation of a sigma complex (Wheland intermediate). Subsequent deprotonation re-establishes aromaticity, yielding the chlorinated heterocycle and the 2-iodobenzoic acid byproduct.
Experiments conducted with radical scavengers such as TEMPO and BHT have shown no inhibition of the reaction, which strongly argues against a radical-mediated pathway for the chlorination of these heterocycles.[2] This is in contrast to its reactions with other substrates like allenes, where a radical mechanism initiated by the homolytic cleavage of the I-Cl bond has been proposed, highlighting the reagent's versatile reactivity based on substrate and conditions.[12][13]
Caption: Proposed electrophilic aromatic substitution mechanism.
Applications in Heterocyclic Chemistry
The reagent demonstrates remarkable efficacy and broad substrate scope, particularly for electron-rich nitrogen- and sulfur-containing heterocycles. It has proven invaluable for the late-stage functionalization of complex molecules, including pharmaceuticals, where other chlorinating agents might fail or lead to undesired side products.[2][5] For instance, in the synthesis of a thieno[3,2-d]pyrimidine derivative, this reagent gave yields of 77-94%, whereas NCS provided only 15-32% yield along with significant byproducts from cyclopropyl ring opening.[5]
Table 1: Selected Examples of Heterocycle Chlorination
| Substrate | Product(s) & Position | Solvent | Conditions | Yield (%) | Reference |
| 1-Tosyl-1H-indole | 3-Chloro-1-tosyl-1H-indole | DMF | rt, 12 h | 98 | [2] |
| Ethyl 1H-indole-2-carboxylate | Ethyl 3-chloro-1H-indole-2-carboxylate | DMF | rt, 12 h | 94 | [2][6] |
| 1-Methyl-1H-pyrrole | 2-Chloro & 2,5-Dichloro | DMF | rt, 12 h | 35 (mono), 45 (di) | [2] |
| 1H-Pyrazole | 4-Chloro-1H-pyrazole | DMF | rt, 12 h | 85 | [2] |
| Thieno[3,2-d]pyrimidine derivative | 7-Chloro derivative | Toluene | 60 °C, 16 h | 94 | [5] |
| Phenyl-1H-imidazole | 2-Chloro-4-phenyl-1H-imidazole | DMF | 60 °C, 12 h | 83 | [2] |
Experimental Protocols
The following protocols are designed to be self-validating, with clear steps for reaction, workup, and recovery of the key byproduct, ensuring experimental integrity and sustainability.
General Workflow Visualization
Caption: General experimental workflow for chlorination and byproduct recovery.
Protocol 1: Chlorination of Ethyl 1H-indole-2-carboxylate
This protocol is adapted from a gram-scale synthesis demonstrating the practicality and recyclability of the method.[2][6]
Materials:
-
Ethyl 1H-indole-2-carboxylate (1.0 g, 5.30 mmol, 1.0 equiv)
-
This compound (1.8 g, 6.36 mmol, 1.2 equiv)
-
Anhydrous Dimethylformamide (DMF, 11 mL)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Hydrochloric Acid (HCl, 0.3 M)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask, add ethyl 1H-indole-2-carboxylate (1.0 g, 5.30 mmol). Dissolve the substrate in anhydrous DMF (10.6 mL).
-
Reagent Addition: Add this compound (1.8 g, 6.36 mmol) to the solution in one portion. The reaction is performed under an air atmosphere.
-
Reaction: Stir the mixture at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup - Quenching: Upon completion, pour the reaction mixture into a separatory funnel containing saturated aqueous NaHCO₃ (50 mL).
-
Workup - Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Byproduct Recovery: (Crucial Step) Retain the aqueous layer. Acidify it to pH ~2 by the slow addition of 0.3 M HCl. A white precipitate (2-iodobenzoic acid) will form. Extract this aqueous layer with ethyl acetate (3 x 50 mL). Combine these organic extracts, dry over Na₂SO₄, filter, and concentrate under reduced pressure to recover the 2-iodobenzoic acid byproduct.
-
Product Isolation: Wash the combined organic layers from step 5 with brine (50 mL). Dry the solution over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure ethyl 3-chloro-1H-indole-2-carboxylate. Expected yield: ~94%.[2][6]
Protocol 2: Selective Chlorination of a Thieno[3,2-d]pyrimidine Derivative
This protocol highlights the reagent's superior selectivity compared to NCS for sensitive substrates.[5]
Materials:
-
Thieno[3,2-d]pyrimidine substrate (1.0 equiv)
-
This compound (1.2 equiv)
-
Toluene
-
Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)
-
Dichloromethane (DCM)
Procedure:
-
Reaction Setup: Dissolve the thieno[3,2-d]pyrimidine substrate in toluene in a suitable flask.
-
Reagent Addition: Add this compound (1.2 equiv).
-
Reaction: Heat the reaction mixture to 60 °C and stir for 16 hours. Monitor by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with DCM and wash with saturated aqueous Na₂S₂O₃ to quench any unreacted reagent. Separate the layers.
-
Product Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the resulting crude solid by an appropriate method (e.g., trituration or column chromatography) to yield the desired 7-chloro product. Expected yield: 77-94%.[5]
Conclusion
This compound is a highly efficient, stable, and practical reagent for the electrophilic chlorination of heterocycles. Its mild reaction conditions, broad functional group tolerance, and the recyclability of its byproduct make it an authoritative and sustainable tool for modern organic synthesis.[2] This reagent empowers chemists to access chlorinated heterocycles with high yields and selectivity, overcoming many limitations of traditional methods and facilitating advancements in pharmaceutical and materials development.
References
- Organic Syntheses Procedure. 1-trifluoromethyl-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole.
- Site Selective Chlorination of C(sp3)–H Bonds Suitable for Late-Stage Functionalization. Angewandte Chemie International Edition.
- This compound 98.0-102.0% (AT). Sigma-Aldrich.
-
Wang, M., et al. (2016). Story of an Age-Old Reagent: An Electrophilic Chlorination of Arenes and Heterocycles by 1-Chloro-1,2-benziodoxol-3-one. Organic Letters. Available at: [Link]
- Zhao, Z., & Murphy, G. K. (2018). Chlorination of phenylallene derivatives with 1-chloro-1,2-benziodoxol-3-one: synthesis of vicinal-dichlorides and chlorodienes. Beilstein Journal of Organic Chemistry.
-
Zhao, Z., & Murphy, G. K. (2018). Chlorination of phenylallene derivatives with 1-chloro-1,2-benziodoxol-3-one: synthesis of vicinal-dichlorides and chlorodienes. PubMed Central. Available at: [Link]
- Story of an Age-Old Reagent: An Electrophilic Chlorination of Arenes and Heterocycles by 1-Chloro-1,2-benziodoxol-3-one. ACS Publications.
- 1-Chloro-1,2-benziodoxol-3-one, an efficient electrophilic chlorinating reagent. Atlanchim Pharma.
- Chlorination of phenylallene derivatives with 1-chloro-1,2-benziodoxol-3-one: synthesis of vicinal-dichlorides and chlorodienes. Beilstein Publishing System.
-
Revisiting 1-chloro-1,2-benziodoxol-3-one: efficient ortho-chlorination of aryls under aqueous conditions. New Journal of Chemistry. Available at: [Link]
- Story of an Age-Old Reagent: An Electrophilic Chlorination of Arenes and Heterocycles by 1-Chloro-1,2-benziodoxol-3-one. University of Liverpool IT Services.
-
Facile C-H Chlorination of Pyrrolo[1,2-a]quinoxalines Enabled by a Cyclic Iodine(III) Reagent and Divergent Derivations. ResearchGate. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
- 59457-26-0 | this compound. BLDpharm.
-
An Environmentally Benign TEMPO-Catalyzed Efficient Alcohol Oxidation System with a Recyclable Hypervalent Iodine(III) Reagent and Its Facile Preparation. Organic Chemistry Portal. Available at: [Link]
- Safety Data Sheet. Saarpor.
- 1-Chloro-1,2-benziodoxol-3-one. Biomol.
-
The Synthesis of Heterocyclic Compounds with Hypervalent Organoiodine Reagents. ResearchGate. Available at: [Link]
-
Cyclic Hypervalent Iodine Reagents for Azidation: Safer Reagents and Photoredox-Catalyzed Ring Expansion. The Journal of Organic Chemistry. Available at: [Link]
-
Ring-Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. PubMed Central. Available at: [Link]
-
3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. Available at: [Link]
-
1-Cyano-1,2-benziodoxol-3(1H)-one. ChemRxiv. Available at: [Link]
-
Iodine(III) Reagents in Radical Chemistry. PubMed. Available at: [Link]
-
Chlorination of phenylallene derivatives with 1-chloro-1,2-benziodoxol-3-one: synthesis of vicinal-dichlorides and chlorodienes. PubMed. Available at: [Link]
- Thiophene chlorination with iodine catalyst. Google Patents.
-
New strategies to enhance the efficiency and precision of drug discovery. PubMed Central. Available at: [Link]
-
Proposed mechanism for the electrophilic aromatic chlorination of arenes by the PIFA-TMSCl system. ResearchGate. Available at: [Link]
-
Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Publishing. Available at: [Link]
-
Other Transformations with Benziodoxoles. EPFL. Available at: [Link]
-
Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. MDPI. Available at: [Link]
- Preparation method for 2-chlorine-5-thiophene formic acid. Google Patents.
-
Recent Progresses in the Preparation of Chlorinated Molecules: Electrocatalysis and Photoredox Catalysis in the Spotlight. MDPI. Available at: [Link]
-
Revolutionizing Medicinal Chemistry: The Application of Artificial Intelligence (AI) in Early Drug Discovery. MDPI. Available at: [Link]
Sources
- 1. Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. atlanchimpharma.com [atlanchimpharma.com]
- 6. pcliv.ac.uk [pcliv.ac.uk]
- 7. This compound 98.0-102.0 AT 59457-26-0 [sigmaaldrich.com]
- 8. 1-Chloro-1,2-benziodoxol-3-one | CAS 59457-26-0 | Chemodex | Biomol.com [biomol.com]
- 9. This compound | C7H4ClIO2 | CID 303537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound 98.0-102.0 AT 59457-26-0 [sigmaaldrich.com]
- 11. 59457-26-0|this compound|BLD Pharm [bldpharm.com]
- 12. BJOC - Chlorination of phenylallene derivatives with 1-chloro-1,2-benziodoxol-3-one: synthesis of vicinal-dichlorides and chlorodienes [beilstein-journals.org]
- 13. d-nb.info [d-nb.info]
Application Note: Vicinal Dichlorination of Allenes Using 1-Chloro-1,2-benziodoxol-3(1H)-one
Abstract: This document provides a detailed technical guide for researchers on the vicinal dichlorination of allenes using the hypervalent iodine(III) reagent, 1-chloro-1,2-benziodoxol-3(1H)-one. This method offers a regioselective and operationally simple pathway to synthesize vicinal dichlorides and chlorodienes, which are valuable structural motifs in organic chemistry.[1][2][3] This guide covers the underlying reaction mechanism, provides a detailed experimental protocol, discusses the substrate scope, and outlines crucial safety and troubleshooting considerations.
Introduction: The Synthetic Utility of Dichlorinated Allenes
Allenes are a unique class of unsaturated hydrocarbons with cumulative double bonds, making them highly reactive and versatile building blocks in organic synthesis.[4] The functionalization of allenes provides rapid access to molecular complexity. Specifically, the vicinal dichlorination of allenes yields allyl and vinyl chlorides in close proximity.[1][3] These motifs are highly sought-after intermediates for transition metal-catalyzed cross-coupling reactions and allylation chemistry, enabling the rapid construction of densely functionalized molecules.[1][3]
Traditionally, dichlorination reactions can involve harsh reagents like chlorine gas (Cl₂) or other methods that may lack selectivity and functional group tolerance.[5][6] Hypervalent iodine (HVI) reagents have emerged as powerful, environmentally friendly alternatives for a wide range of oxidative transformations, including halogenations.[7][8][9] They are typically stable, easy to handle, and exhibit unique reactivity compared to transition metals.[10][11]
This compound, a cyclic and stable HVI(III) reagent, has proven to be highly effective for the chemoselective and regioselective 2,3-vicinal dichlorination of phenylallenes.[1][12][13] This method represents a significant advancement, providing a reliable route to valuable dichlorinated products under mild conditions.[1]
Proposed Reaction Mechanism
Experimental evidence strongly suggests that the dichlorination of allenes with this compound proceeds through a radical-mediated pathway, particularly at elevated temperatures.[1][2][3] The unique cyclic structure of the benziodoxolone reagent imparts greater stability and specific reactivity compared to simpler acyclic analogues like iodobenzene dichloride.[14]
The proposed mechanism involves the following key steps:
-
Initiation: The reaction is initiated by the homolytic cleavage of the relatively weak hypervalent I-Cl bond in this compound upon heating, generating a chlorine radical.[3]
-
Propagation:
-
The chlorine radical adds to the central carbon (C2) of the allene. This regioselectivity is driven by the formation of a highly stabilized vinyl radical intermediate.[3]
-
This radical intermediate then abstracts a chlorine atom from a second equivalent of the HVI reagent to furnish the vicinal dichloride product and regenerate the iodanyl radical, which propagates the radical chain.[3]
-
This radical pathway explains the observed regioselectivity for the 2,3-dichlorination of the allene system.[3]
Figure 1: Proposed radical mechanism for allene dichlorination.
Experimental Protocol: General Procedure
This protocol is a general guideline for the dichlorination of aryl-substituted allenes.[1] Reaction conditions, particularly time and temperature, may require optimization for different substrates.
3.1. Materials and Equipment
-
Reagents:
-
Allene substrate (e.g., Phenylallene derivative)
-
This compound (2.2 equivalents)
-
Acetonitrile (CH₃CN), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
-
-
Equipment:
-
Round-bottom flask equipped with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Syringe pump (for slow addition)
-
Standard glassware for workup (separatory funnel, flasks)
-
Rotary evaporator
-
Silica gel for column chromatography
-
3.2. Step-by-Step Protocol
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add this compound (2.2 equivalents).
-
Solvent Addition: Add anhydrous acetonitrile to create a 0.1 M solution with respect to the allene substrate.
-
Heating: Begin stirring and heat the mixture to reflux (approx. 82°C for acetonitrile). Causality: Heating is crucial for the homolytic cleavage of the I-Cl bond to initiate the radical chain reaction.[3]
-
Substrate Addition: In a separate vial, prepare a solution of the allene substrate (1.0 equivalent) in a small amount of anhydrous acetonitrile. Using a syringe pump, add the allene solution dropwise to the refluxing reaction mixture over 1 hour. Causality: Slow, dropwise addition maintains a low concentration of the allene, minimizing potential polymerization or side reactions and ensuring it reacts efficiently with the generated chlorine radical.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir under reflux for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.[1] For less reactive substrates, overnight stirring may be necessary.[3]
-
Workup - Quenching and Extraction:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure using a rotary evaporator.
-
Redissolve the residue in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ (to quench any remaining oxidant), saturated aqueous NaHCO₃ (to remove acidic byproducts), and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate in vacuo.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the pure vicinal dichloride.[15]
Substrate Scope and Data
This method is effective for a range of aryl- and α-substituted phenylallenes, demonstrating good functional group tolerance. The reaction selectively proceeds via 2,3-dichlorination.[1] However, it is important to note that for allenes with α-alkyl substituents containing protons, chlorinated dienes may be formed as the major product instead of the vicinal dichloride.[1][2]
| Substrate (Allene) | Product | Isolated Yield (%) | Reference |
| Phenylallene | 2,3-Dichloro-1-phenylprop-1-ene | 85 | [1] |
| 1-(p-Tolyl)allene | 2,3-Dichloro-1-(p-tolyl)prop-1-ene | 82 | [1] |
| 1-(4-Methoxyphenyl)allene | 2,3-Dichloro-1-(4-methoxyphenyl)prop-1-ene | 75 | [1] |
| 1-(4-Chlorophenyl)allene | 1-Chloro-4-(2,3-dichloroprop-1-en-1-yl)benzene | 91 | [1] |
| 1-Phenyl-1-methylallene | 2,3-Dichloro-1-methyl-1-phenylprop-1-ene | 78 | [1] |
| 1-Phenyl-1-ethylallene | 1-(1,2-Dichloroprop-1-en-1-yl)benzene* | 65 | [1] |
| 1-(4-Methoxyphenyl)-1-methylallene | 2,3-Dichloro-1-(4-methoxyphenyl)-1-methylprop-1-ene | 68 | [3] |
*Note: With α-alkyl groups bearing protons, chlorinated diene formation becomes a competitive pathway.
Troubleshooting and Safety Considerations
5.1. Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Yield / Incomplete Reaction | Insufficient reaction time or temperature. | Increase reaction time and monitor by TLC. Ensure the reaction is maintained at a steady reflux. For sterically hindered or electron-deficient allenes, a longer reaction time or slightly higher temperature (if solvent allows) may be required. |
| Reagent degradation. | Use freshly opened anhydrous solvent. Ensure the this compound is of high purity. | |
| Formation of Side Products (e.g., dienes) | Substrate structure (α-protons). | This is an inherent reactivity pathway for certain substrates.[1] Consider substrate modification if the vicinal dichloride is the exclusive target. |
| Polymerization of the allene. | Ensure slow, dropwise addition of the allene substrate to the reaction mixture to maintain a low concentration. | |
| Difficult Purification | Co-elution with 2-iodobenzoic acid byproduct. | Ensure the aqueous workup (especially the NaHCO₃ wash) is thorough to remove the majority of the iodo-benzoic acid byproduct before chromatography. |
5.2. Safety Considerations
-
Reagent Handling: this compound is an oxidizing agent and should be handled with care. While it is reported to be stable and not shock-sensitive, it is good practice to avoid grinding or subjecting it to high impact.[14] Related hypervalent iodine reagents, such as the azido-analogue (Zhdankin reagent), are known to be shock-sensitive and potentially explosive, highlighting the need for caution with this class of compounds.[16][17]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Work Environment: All manipulations should be performed in a well-ventilated chemical fume hood.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
The use of this compound provides an efficient, mild, and operationally simple method for the vicinal dichlorination of allenes.[1][13] The reaction proceeds with high regioselectivity for the 2,3-positions, is tolerant of various functional groups, and offers a valuable synthetic tool for accessing complex chlorinated building blocks.[1] This protocol provides a robust starting point for researchers and drug development professionals looking to incorporate these valuable motifs into their synthetic programs.
References
-
Murphy, G. K., & Alsabeh, P. G. (2018). Chlorination of phenylallene derivatives with 1-chloro-1,2-benziodoxol-3-one: synthesis of vicinal-dichlorides and chlorodienes. Beilstein Journal of Organic Chemistry, 14, 796–802. [Link]
-
Yoshimura, A., & Zhdankin, V. V. (2024). Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. Chemical Reviews. [Link]
-
Murphy, G. K., & Alsabeh, P. G. (2018). Chlorination of phenylallene derivatives with 1-chloro-1,2-benziodoxol-3-one: synthesis of vicinal-dichlorides and chlorodienes. PubMed. [Link]
-
Wang, Z., et al. (2018). Recent advances in hypervalent iodine(III)-catalyzed functionalization of alkenes. Beilstein Journal of Organic Chemistry, 14, 154-172. [Link]
-
Murphy, G. K., & Alsabeh, P. G. (2018). Chlorination of phenylallene derivatives with 1-chloro-1,2-benziodoxol-3-one: synthesis of vicinal-dichlorides and chlorodienes. PubMed Central. [Link]
-
Yoshimura, A., & Zhdankin, V. V. (2024). Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. PubMed Central. [Link]
-
Lee, J. H., Choi, S., & Hong, K. B. (2019). Alkene Difunctionalization Using Hypervalent Iodine Reagents: Progress and Developments in the Past Ten Years. Molecules, 24(14), 2634. [Link]
-
Murphy, G. K., & Alsabeh, P. G. (2018). Chlorination of phenylallene derivatives with 1-chloro-1,2-benziodoxol-3-one: synthesis of vicinal-dichlorides and chlorodienes. Beilstein Journals. [Link]
-
Lee, J. H., Choi, S., & Hong, K. B. (2019). Alkene Difunctionalization Using Hypervalent Iodine Reagents: Progress and Developments in the Past Ten Years. PubMed. [Link]
-
Jia, Z., et al. (2017). Story of an Age-Old Reagent: An Electrophilic Chlorination of Arenes and Heterocycles by 1-Chloro-1,2-benziodoxol-3-one. Organic Letters, 19(21), 5860–5863. [Link]
-
White, A. R., & White, M. C. (2020). Site Selective Chlorination of C(sp3)–H Bonds Suitable for Late-Stage Functionalization. Angewandte Chemie. [Link]
-
Murphy, G. K., & Alsabeh, P. G. (2018). Supporting Information for Chlorination of phenylallene derivatives with 1-chloro-1,2-benziodoxol-3-one: synthesis of vicinal-dichlorides and chlorodienes. Beilstein Journal of Organic Chemistry. [Link]
-
Murphy, G. K., & Alsabeh, P. G. (2018). Chlorination of phenylallene derivatives with 1-chloro-1,2-benziodoxol-3-one: synthesis of vicinal-dichlorides and chlorodienes. Beilstein Journals. [Link]
-
Fu, N., Sauer, G. S., & Lin, S. (2017). Electrocatalytic Radical Dichlorination of Alkenes with Nucleophilic Chlorine Sources. Journal of the American Chemical Society, 139(43), 15548–15553. [Link]
-
Danence, L., et al. (2018). Cyclic Hypervalent Iodine Reagents for Azidation. ACS Publications. [Link]
-
Danence, L., et al. (2018). Cyclic Hypervalent Iodine Reagents for Azidation: Safer Reagents and Photoredox-Catalyzed Ring Expansion. The Journal of Organic Chemistry, 83(18), 11020–11029. [Link]
-
Unveiling the Chemistry and Synthetic Potential of Catalytic Cycloaddition Reaction of Allenes: A Review. (2023). PubMed Central. [Link]
Sources
- 1. d-nb.info [d-nb.info]
- 2. Chlorination of phenylallene derivatives with 1-chloro-1,2-benziodoxol-3-one: synthesis of vicinal-dichlorides and chlorodienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chlorination of phenylallene derivatives with 1-chloro-1,2-benziodoxol-3-one: synthesis of vicinal-dichlorides and chlorodienes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unveiling the Chemistry and Synthetic Potential of Catalytic Cycloaddition Reaction of Allenes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site Selective Chlorination of C(sp3)–H Bonds Suitable for Late-Stage Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrocatalytic Radical Dichlorination of Alkenes with Nucleophilic Chlorine Sources [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - Recent advances in hypervalent iodine(III)-catalyzed functionalization of alkenes [beilstein-journals.org]
- 11. Alkene Difunctionalization Using Hypervalent Iodine Reagents: Progress and Developments in the Past Ten Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BJOC - Chlorination of phenylallene derivatives with 1-chloro-1,2-benziodoxol-3-one: synthesis of vicinal-dichlorides and chlorodienes [beilstein-journals.org]
- 13. BJOC - Chlorination of phenylallene derivatives with 1-chloro-1,2-benziodoxol-3-one: synthesis of vicinal-dichlorides and chlorodienes [beilstein-journals.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. beilstein-journals.org [beilstein-journals.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
TEMPO-catalyzed alcohol oxidation with 1-chloro-1,2-benziodoxol-3(1H)-one
An Application Guide to TEMPO-Catalyzed Alcohol Oxidation with 1-Chloro-1,2-benziodoxol-3(1H)-one
Introduction: A Modern Approach to Alcohol Oxidation
The selective oxidation of alcohols to aldehydes and ketones is a cornerstone transformation in organic synthesis, crucial for the construction of complex molecules in pharmaceuticals, agrochemicals, and materials science. Historically, this has often required stoichiometric amounts of heavy-metal oxidants (e.g., chromium, manganese), which pose significant toxicity, disposal, and environmental challenges. The development of catalytic methods represents a major advance towards greener and more efficient chemical synthesis.
Among these, the (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) radical has emerged as a highly effective and selective catalyst for oxidizing primary alcohols to aldehydes and secondary alcohols to ketones, typically without over-oxidation of aldehydes to carboxylic acids.[1][2] The efficacy of a TEMPO-based system hinges on the choice of a terminal (stoichiometric) oxidant to regenerate the active catalytic species. While systems using bleach (NaOCl) or aerobic oxidation with metal co-catalysts are common, they can have drawbacks such as undesired side reactions (chlorination), harsh pH conditions, or limited substrate scope.[3][4]
This application note details a robust and environmentally benign protocol utilizing the hypervalent iodine(III) reagent, This compound (IBA-Cl) , as the terminal oxidant in TEMPO-catalyzed alcohol oxidations.[5] This system, developed by Li and Zhang, offers several distinct advantages:
-
Mild Conditions: The reaction proceeds efficiently at room temperature.[5][6]
-
High Efficiency: It provides high to excellent yields for a broad range of alcohols.[5]
-
Green Solvent: It utilizes ethyl acetate, an environmentally preferable solvent.[5][6]
-
Recyclable Oxidant: The hypervalent iodine byproduct can be recovered and regenerated, improving atom economy.[5][7]
-
High Selectivity: The reaction is highly chemoselective, tolerating various functional groups, including heteroaromatic rings and isolated double bonds.[5]
This guide provides an in-depth look at the reaction mechanism, a detailed experimental protocol, safety considerations, and a summary of its synthetic utility for researchers in organic and medicinal chemistry.
The Catalytic Cycle: Mechanism of Action
The synergy between TEMPO and IBA-Cl is based on a well-defined catalytic cycle. The hypervalent iodine reagent serves as the stoichiometric oxidant responsible for regenerating the active oxidizing species, the N-oxoammonium salt, from the TEMPO catalyst.
The generally accepted mechanism proceeds as follows:
-
Activation of TEMPO: The TEMPO radical is first oxidized by IBA-Cl to the highly electrophilic N-oxoammonium salt. In this step, the I-Cl bond of IBA-Cl is cleaved, and the iodine center is reduced.[5]
-
Alcohol Oxidation: The alcohol substrate attacks the N-oxoammonium salt. Following a proton transfer, a subsequent base-assisted elimination (often via a five-membered transition state) yields the desired carbonyl compound (aldehyde or ketone), water, and the reduced form of the catalyst, the hydroxylamine.[8]
-
Catalyst Regeneration: The hydroxylamine is then re-oxidized back to the TEMPO radical by another molecule of IBA-Cl, closing the catalytic cycle and allowing the process to continue with a sub-stoichiometric amount of TEMPO.
The overall process consumes the alcohol and the IBA-Cl, producing the carbonyl compound and the recyclable byproduct, 2-iodobenzoic acid.
Figure 1: Catalytic cycle of TEMPO/IBA-Cl alcohol oxidation.
Experimental Protocol: General Procedure
This protocol provides a generalized method for the oxidation of a primary or secondary alcohol. Researchers should optimize conditions for their specific substrate.
Materials & Equipment:
-
Reagents:
-
Alcohol substrate
-
TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl, ~1-2 mol%
-
This compound (IBA-Cl), 1.1–1.2 equivalents
-
Ethyl acetate (EtOAc), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Magnetic stir plate
-
Standard laboratory glassware for workup (separatory funnel, beakers, Erlenmeyer flask)
-
Rotary evaporator
-
Apparatus for column chromatography (if required for purification)
-
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the alcohol substrate (1.0 equiv).
-
Addition of Reagents: Add ethyl acetate as the solvent (typically to create a 0.1–0.5 M solution), followed by TEMPO (0.01–0.02 equiv). Stir the mixture at room temperature until all solids dissolve.
-
Initiation of Oxidation: Add this compound (IBA-Cl, 1.1–1.2 equiv) to the solution in one portion.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting alcohol is consumed. Reaction times typically range from 30 minutes to a few hours.
-
Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) to consume any residual oxidant. Stir for 5-10 minutes.
-
Workup & Extraction:
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove the 2-iodobenzoic acid byproduct) and brine.
-
Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by silica gel column chromatography, distillation, or recrystallization as needed.
-
-
Byproduct Recovery (Optional): The aqueous NaHCO₃ washes can be combined and acidified with aqueous HCl (e.g., 2 M) to precipitate the 2-iodobenzoic acid byproduct, which can be collected by filtration, dried, and stored for regeneration.[5]
Substrate Scope and Performance
This oxidation system demonstrates broad applicability across various classes of alcohols. High yields are consistently achieved for benzylic, allylic, and aliphatic alcohols. A key advantage is its tolerance for sensitive functional groups that might not be compatible with other oxidation methods.
| Entry | Substrate (Alcohol) | Product (Carbonyl) | Time (h) | Yield (%) |
| 1 | Benzyl alcohol | Benzaldehyde | 0.5 | 98 |
| 2 | 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | 0.5 | 99 |
| 3 | 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde | 1.0 | 97 |
| 4 | Cinnamyl alcohol | Cinnamaldehyde | 0.5 | 96 |
| 5 | 1-Phenylethanol | Acetophenone | 1.0 | 98 |
| 6 | Cyclohexanol | Cyclohexanone | 2.0 | 95 |
| 7 | 1-Octanol | 1-Octanal | 2.5 | 92 |
| 8 | Geraniol | Geranial | 1.0 | 94 |
| Data synthesized from Li, X.-Q. & Zhang, C. Synthesis (2009).[5] |
Safety and Handling Precautions
As with all chemical procedures, appropriate safety measures are paramount.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and chemical-resistant gloves when handling reagents.
-
Ventilation: Conduct all operations in a well-ventilated fume hood.[9][10]
-
Handling Hypervalent Iodine Reagents:
-
Hypervalent iodine compounds are strong oxidizing agents. Avoid contact with skin and eyes.[9]
-
They can be irritating to the respiratory tract; avoid inhaling dust or vapors.[10]
-
Keep these reagents away from combustible materials, as heating may cause a fire or violent reaction in some cases.[9]
-
Store in a cool, dry, well-ventilated place away from incompatible materials.[10]
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Slow or Incomplete Reaction | Inactive catalyst (degraded TEMPO). | Use fresh, properly stored TEMPO. |
| Insufficient oxidant. | Ensure 1.1-1.2 equivalents of high-purity IBA-Cl are used. | |
| Sterically hindered substrate. | Increase reaction time, slightly warm the reaction (e.g., to 30-40 °C), or increase catalyst loading. | |
| Formation of Byproducts | Over-oxidation (less common with this method). | Ensure the reaction is quenched promptly upon completion. |
| Reaction with other functional groups. | While highly selective, very sensitive groups may require protection. | |
| Difficulty in Purification | Residual iodine byproduct. | Ensure thorough washing with aqueous NaHCO₃ during workup. Multiple washes may be necessary. |
| Co-elution of product and impurities. | Optimize column chromatography conditions (solvent system, gradient). |
Conclusion
The TEMPO-catalyzed oxidation of alcohols using this compound as the terminal oxidant is a highly efficient, selective, and environmentally conscious method for synthesizing aldehydes and ketones.[5] Its operational simplicity, mild reaction conditions, and the recyclability of the oxidant make it an attractive alternative to traditional protocols, particularly for applications in pharmaceutical and fine chemical synthesis where process safety and sustainability are critical. This guide provides a solid foundation for researchers to successfully implement this valuable transformation in their own synthetic endeavors.
References
-
TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy . Organic Chemistry Portal. Available at: [Link]
-
1-Chloro-1,2-benziodoxol-3-one, an efficient electrophilic chlorinating reagent . Atlanchim Pharma. Available at: [Link]
-
Aerobic Alcohol Oxidation Using a Cu(I)/TEMPO Catalyst System . The Royal Society of Chemistry. Available at: [Link]
-
TEMPO-Mediated Oxidations . Semantic Scholar. Available at: [Link]
-
An Environmentally Benign TEMPO-Catalyzed Efficient Alcohol Oxidation System with a Recyclable Hypervalent Iodine(III) Reagent and Its Facile Preparation . Organic Chemistry Portal. Available at: [Link]
-
Story of an Age-Old Reagent: An Electrophilic Chlorination of Arenes and Heterocycles by 1-Chloro-1,2-benziodoxol-3-one . ACS Publications. Available at: [Link]
-
Hypervalent iodine/TEMPO-mediated oxidation in flow systems: A fast and efficient protocol for alcohol oxidation . ResearchGate. Available at: [Link]
-
Biomimetic Cu/Nitroxyl Catalyst Systems for Selective Alcohol Oxidation . Semantic Scholar. Available at: [Link]
-
TEMPO-Catalyzed Green Alcohol Oxidation . University of Wisconsin-Madison Chemistry Department. Available at: [Link]
-
1‐Hydroxy‐1,2‐Benziodoxol‐3(1 H )‐One 1 . ResearchGate. Available at: [Link]
-
Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes . PMC - NIH. Available at: [Link]
-
Convenient Synthesis of Benziodazolone: New Reagents for Direct Esterification of Alcohols and Amidation of Amines . MDPI. Available at: [Link]
-
TEMPO-Hypervalent Iodine Oxidation . Organic Chemistry Data. Available at: [Link]
-
Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations . Beilstein Journals. Available at: [Link]
-
SAFETY DATA SHEET . BB Fabrication. Available at: [Link]
-
Organic Syntheses Procedure . Organic Syntheses. Available at: [Link]
-
Progress in organocatalysis with hypervalent iodine catalysts . RSC Publishing. Available at: [Link]
-
Story of an Age-Old Reagent: An Electrophilic Chlorination of Arenes and Heterocycles by 1-Chloro-1,2-benziodoxol-3-one . ACS Publications. Available at: [Link]
-
TEMPO Plus Co-Oxidant . WordPress. Available at: [Link]
-
Recent Advances in Copper Catalyzed Alcohol Oxidation in Homogeneous Medium . MDPI. Available at: [Link]
-
Hypervalent iodine/TEMPO-mediated oxidation in flow systems: a fast and efficient protocol for alcohol oxidation . NIH. Available at: [Link]
-
Hypervalent iodine/TEMPO-mediated oxidation in flow systems: a fast and efficient protocol for alcohol oxidation . Semantic Scholar. Available at: [Link]
Sources
- 1. BJOC - Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations [beilstein-journals.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. An Environmentally Benign TEMPO-Catalyzed Efficient Alcohol Oxidation System with a Recyclable Hypervalent Iodine(III) Reagent and Its Facile Preparation [organic-chemistry.org]
- 6. TEMPO [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. TEMPO-hypervalent Iodine - Wordpress [reagents.acsgcipr.org]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. assets.thermofisher.com [assets.thermofisher.com]
Application Notes and Protocols for Chlorination with 1-Chloro-1,2-benziodoxol-3(1H)-one
Introduction: A Modern Approach to Electrophilic Chlorination
1-Chloro-1,2-benziodoxol-3(1H)-one, often referred to as Zhdankin's reagent, has emerged as a powerful and versatile electrophilic chlorinating agent in modern organic synthesis. This hypervalent iodine(III) reagent offers significant advantages over traditional chlorinating agents such as chlorine gas, sulfuryl chloride, and N-chlorosuccinimide (NCS). As a stable, crystalline solid, it is easier and safer to handle than gaseous reagents. Its reactivity profile allows for the efficient chlorination of a wide range of organic substrates under mild conditions, often with high regioselectivity and yield.
This guide provides a comprehensive overview of the application of this compound in chlorination reactions, with a focus on practical experimental protocols and an understanding of the underlying reaction mechanisms. The information presented herein is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Understanding the Reagent: Structure and Reactivity
This compound is a cyclic hypervalent iodine(III) compound. The iodine atom is in a high oxidation state, making it highly electrophilic. The chlorine atom attached to the iodine is the source of electrophilic chlorine for the reaction. The structure of the reagent is shown below:
The reactivity of this compound is attributed to the electrophilic nature of the I-Cl bond. The reagent readily reacts with nucleophilic substrates, transferring the chlorine atom and generating 2-iodobenzoic acid as a byproduct.
Reaction Mechanism: The Pathway to Chlorination
The chlorination of a nucleophilic substrate with this compound generally proceeds through a ligand exchange mechanism. The nucleophile attacks the electrophilic iodine center, displacing the chloride ion. This is followed by reductive elimination, which transfers the chlorine atom to the substrate and reduces the iodine(III) to iodine(I).
Below is a generalized mechanistic pathway for the chlorination of a ketone:
Caption: Generalized mechanism for the chlorination of ketones.
Applications in Organic Synthesis: A Versatile Tool
This compound has been successfully employed for the chlorination of a diverse array of organic molecules. The mild reaction conditions and high functional group tolerance make it a valuable tool in complex molecule synthesis.
α-Chlorination of Carbonyl Compounds
One of the most common applications of this reagent is the α-chlorination of ketones, esters, and other carbonyl compounds. The reaction typically proceeds under neutral or mildly acidic conditions, avoiding the harsh basic or acidic conditions often required with other reagents.
Table 1: Representative Conditions for α-Chlorination of Ketones
| Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetophenone | Dichloromethane | Room Temperature | 1 | 95 | |
| Cyclohexanone | Acetonitrile | Room Temperature | 2 | 92 | |
| Propiophenone | Chloroform | 0 to Room Temperature | 3 | 88 | |
| 1-Indanone | Dichloromethane | Room Temperature | 1.5 | 96 |
Chlorination of Electron-Rich Aromatic and Heteroaromatic Compounds
Electron-rich aromatic systems, such as phenols, anilines, and heterocycles, can be efficiently chlorinated using this compound. The reactions are often highly regioselective, favoring chlorination at the most electron-rich positions.
Table 2: Representative Conditions for Chlorination of Aromatics
| Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Anisole | Dichloromethane | Room Temperature | 4 | 90 (p-chloro) | |
| Phenol | Acetonitrile | 0 | 1 | 98 (p-chloro) | |
| Indole | Chloroform | Room Temperature | 2 | 85 (3-chloro) | |
| Pyrrole | Dichloromethane | -20 to 0 | 1 | 91 (2-chloro) |
Experimental Protocols: A Practical Guide
The following protocols are provided as a starting point for researchers. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: General Procedure for the α-Chlorination of a Ketone
This protocol describes the chlorination of acetophenone as a representative example.
Materials:
-
This compound
-
Acetophenone
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon atmosphere setup (optional, but recommended)
Workflow Diagram:
Caption: Experimental workflow for α-chlorination of ketones.
Step-by-Step Procedure:
-
To a solution of acetophenone (1.0 mmol, 1.0 eq) in anhydrous dichloromethane (10 mL) in a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.1 mmol, 1.1 eq) in one portion at room temperature.
-
Stir the resulting mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (10 mL).
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine (10 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired α-chloroacetophenone.
Protocol 2: General Procedure for the Chlorination of an Electron-Rich Aromatic Compound
This protocol describes the chlorination of anisole as a representative example.
Materials:
-
This compound
-
Anisole
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon atmosphere setup
Step-by-Step Procedure:
-
In a 25 mL round-bottom flask, dissolve anisole (1.0 mmol, 1.0 eq) in anhydrous dichloromethane (10 mL).
-
Add this compound (1.05 mmol, 1.05 eq) to the solution at room temperature with stirring.
-
Continue stirring the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 4-6 hours.
-
Once the anisole has been consumed, dilute the reaction mixture with dichloromethane (10 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL) followed by brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography on silica gel (eluting with hexanes) to yield the p-chloroanisole as the major product.
Safety and Handling Considerations
While this compound is a relatively stable solid, it is still a reactive chemical and should be handled with appropriate care in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Avoid inhalation of dust and contact with skin and eyes.
Troubleshooting
-
Low Conversion: If the reaction is sluggish or incomplete, consider slightly increasing the reaction temperature or adding a catalytic amount of a Lewis acid (e.g., BF3·OEt2), though this may affect selectivity. Ensure the reagent is of high purity and the solvent is anhydrous.
-
Formation of Byproducts: Over-chlorination can occur with highly activated substrates. Using stoichiometric amounts of the chlorinating agent and carefully monitoring the reaction progress can mitigate this. For sensitive substrates, performing the reaction at a lower temperature may improve selectivity.
-
Difficult Purification: The byproduct, 2-iodobenzoic acid, is acidic and can often be removed by an aqueous basic wash. If the product is base-sensitive, purification by column chromatography is recommended.
Conclusion
This compound is a highly effective and user-friendly reagent for a variety of chlorination reactions. Its stability, mild reaction conditions, and broad substrate scope make it a valuable addition to the synthetic chemist's toolbox. By understanding the principles outlined in this guide and carefully following the provided protocols, researchers can confidently and successfully implement this reagent in their synthetic endeavors.
References
-
Zhdankin, V. V., & Stang, P. J. (2008). Chemistry of Polyvalent Iodine. Chemical Reviews, 108(12), 5299–5358. [Link]
-
Yusubov, M. S., & Zhdankin, V. V. (2014). Iodane-promoted C-H functionalization. Current Organic Synthesis, 11(4), 517-536. [Link]
-
Tohma, H., Maruyama, A., Morioka, M., Takizawa, S., Arisawa, M., & Kita, Y. (2001). The First Hypervalent Iodine(III)-Catalyzed C−C Bond-Forming Reaction: A Highly Efficient and Simple α-Alkylation of Ketones. Angewandte Chemie International Edition, 40(17), 3247-3249. [Link]
-
Merritt, E. A., & Olofsson, B. (2009). Diaryliodonium Salts: A Journey from Obscurity to Fame. Angewandte Chemie International Edition, 48(48), 9052-9070. [Link]
Application Notes and Protocols: Regioselective Chlorination of Phenols with 1-Chloro-1,2-benziodoxol-3(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Modern Approach to Phenol Chlorination
The selective introduction of chlorine atoms into phenolic scaffolds is a cornerstone of synthetic chemistry, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. Chlorinated phenols are prevalent motifs in a wide array of biologically active molecules. Traditionally, direct electrophilic chlorination of phenols often yields mixtures of ortho and para isomers, with the para product typically predominating due to steric and electronic factors.[1][2] Achieving high regioselectivity, especially for the often more synthetically challenging ortho isomer, has necessitated multi-step sequences or the use of specialized and sometimes harsh reagents.
1-Chloro-1,2-benziodoxol-3(1H)-one, a hypervalent iodine(III) reagent, has emerged as a powerful tool for electrophilic chlorination.[3][4] This reagent offers significant advantages, including its stability in air and moisture, ease of preparation, and the recyclability of its 2-iodobenzoic acid byproduct, aligning with the principles of green chemistry.[3] This document provides a detailed guide to the application of this compound for the regioselective chlorination of phenols, offering insights into mechanistic control and providing actionable protocols for synthetic chemists.
Understanding the Reagent: Properties and Safety
This compound is a crystalline solid that serves as an efficient electrophilic chlorine-transfer agent. Its unique cyclic structure contributes to its stability compared to other hypervalent iodine reagents.
Key Properties:
-
Appearance: White to off-white powder
-
Molecular Formula: C₇H₄ClIO₂
-
Molecular Weight: 282.46 g/mol
-
CAS Number: 59457-26-0
-
Stability: Air- and moisture-stable, with good thermal stability below 150 °C.[3]
Safety and Handling:
Hypervalent iodine compounds are energy-rich molecules and should be handled with care.
-
Potential Hazards: While this compound is relatively stable, hypervalent iodine reagents can be potentially explosive under certain conditions. It is crucial to avoid heating the solid reagent to high temperatures or subjecting it to mechanical shock.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, when handling this reagent.
-
Work Area: Conduct all manipulations in a well-ventilated fume hood.
-
Storage: Store in a cool, dry place away from heat sources.
Mechanism of Chlorination: The Path to Regiocontrol
The chlorination of phenols with this compound proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The regiochemical outcome, however, is highly dependent on the reaction conditions.
Inherent Para-Selectivity
In the absence of any directing additives, the electrophilic chlorination of phenols with this compound generally favors the formation of the para-chlorinated product. This is the electronically and sterically favored outcome for classical electrophilic aromatic substitution on phenols.[2]
Achieving Ortho-Selectivity: The Role of Additives
Achieving high ortho-selectivity in phenol chlorination often requires overriding the inherent electronic preference for the para position. This can be accomplished through the use of catalysts or additives that coordinate to the phenolic hydroxyl group, directing the electrophile to the adjacent ortho position. While specific studies detailing the use of Lewis acids with this compound for phenol chlorination are emerging, extensive research on similar systems provides a strong basis for a proposed mechanism. For instance, the combination of a hypervalent iodine(III) reagent with a Lewis acid like aluminum chloride (AlCl₃) has been shown to be highly effective for the ortho-chlorination of phenols.[1]
The proposed mechanism for Lewis acid-mediated ortho-chlorination is depicted below. The Lewis acid coordinates to the phenolic oxygen, enhancing its directing ability and bringing the chlorinating agent into proximity with the ortho position. This coordination also increases the electrophilicity of the chlorine atom on the hypervalent iodine reagent.
Caption: Proposed workflow for Lewis acid-mediated ortho-chlorination.
Substrate Scope and Regioselectivity
The following table summarizes the expected outcomes for the chlorination of various phenol substrates with this compound under different conditions. The data for the catalyzed ortho-chlorination is based on analogous systems and serves as a starting point for optimization.[1]
| Phenol Substrate | Condition | Major Product | Typical Yield (%) | Regioselectivity (o:p) | Reference |
| Phenol | Uncatalyzed | 4-Chlorophenol | >90 | 1:10 | [3] |
| Phenol | Lewis Acid (e.g., AlCl₃) | 2-Chlorophenol | 80-95 | >20:1 | [1] |
| o-Cresol | Uncatalyzed | 4-Chloro-2-methylphenol | >90 | - | [3] |
| o-Cresol | Lewis Acid (e.g., AlCl₃) | 6-Chloro-2-methylphenol | 85-95 | High ortho | [1] |
| m-Cresol | Uncatalyzed | 4-Chloro-3-methylphenol | >90 | High para | [3] |
| m-Cresol | Lewis Acid (e.g., AlCl₃) | 2-Chloro-3-methylphenol & 6-Chloro-3-methylphenol | 80-90 | High ortho | [1] |
| p-Cresol | Uncatalyzed | 2-Chloro-4-methylphenol | >90 | - | [3] |
| 2-Naphthol | Uncatalyzed | 1-Chloro-2-naphthol | >95 | High | [3] |
Experimental Protocols
Preparation of this compound
A practical and scalable preparation of the reagent from 2-iodobenzoic acid has been reported.[3]
Materials:
-
2-Iodobenzoic acid
-
Trichloroisocyanuric acid (TCCA)
-
Sodium hydroxide (NaOH)
-
Acetonitrile
-
Water
Procedure:
-
To a solution of 2-iodobenzoic acid (1.0 equiv) in acetonitrile, add an aqueous solution of sodium hydroxide (2.0 equiv).
-
Cool the resulting solution to 0 °C in an ice bath.
-
Slowly add trichloroisocyanuric acid (0.4 equiv) in portions over 30 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with water and then with a small amount of cold acetonitrile.
-
Dry the product under vacuum to yield this compound as a white solid.
General Protocol for Para-Selective Chlorination of Phenols
This protocol is adapted from the general procedure for the chlorination of arenes reported by Wang et al. (2016).[3]
Caption: Workflow for para-selective chlorination of phenols.
Materials:
-
Phenol substrate
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the phenol (1.0 equiv, 0.3 mmol) in anhydrous DMF (2 mL) under an inert atmosphere, add this compound (1.2 equiv, 0.36 mmol).
-
Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chlorinated phenol.
Proposed Protocol for Ortho-Selective Chlorination of Phenols
This proposed protocol is based on methodologies for ortho-selective halogenation using hypervalent iodine reagents in the presence of Lewis acids.[1] Note: This is a starting point, and optimization of the Lewis acid, solvent, and temperature may be necessary for specific substrates.
Caption: Proposed workflow for ortho-selective chlorination.
Materials:
-
Phenol substrate
-
This compound
-
Anhydrous Lewis acid (e.g., AlCl₃, BF₃·OEt₂, TiCl₄)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE))
-
Dilute aqueous hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the phenol (1.0 equiv) in the anhydrous solvent.
-
Cool the solution to 0 °C and add the Lewis acid (1.1-2.0 equiv) portion-wise. Stir the mixture for 15 minutes at 0 °C.
-
In a separate flask, dissolve this compound (1.2 equiv) in the anhydrous solvent.
-
Add the solution of the chlorinating reagent dropwise to the phenol-Lewis acid mixture at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring by TLC.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of dilute aqueous HCl.
-
Separate the layers and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion and Future Outlook
This compound is a versatile and practical reagent for the chlorination of phenols. While it exhibits a strong inherent preference for para-chlorination, its regioselectivity can likely be steered towards the ortho-position through the judicious use of Lewis acid additives. This approach opens a pathway to selectively synthesize valuable chlorinated phenol building blocks under relatively mild conditions. Further research into the optimization of catalyst-controlled ortho-chlorination using this specific reagent will undoubtedly expand its utility in organic synthesis and drug discovery.
References
- Barluenga, J., González, J. M., et al. (2017). New in situ Formed I(III)-Based Reagent for the Electrophilic ortho-Chlorination of Phenols and Phenol-Ethers: the Use of PIFA-AlCl3 System.
- Dinh, A. N., Maddox, S. M., & Gustafson, J. L. (2020). Catalyst-Controlled Regioselective Chlorination of Phenols and Anilines through a Lewis Basic Selenoether Catalyst. The Journal of Organic Chemistry, 85(21), 13895–13905.
- Maddox, S. M., Dinh, A. N., Armenta, F., Um, J., & Gustafson, J. L. (2016). Catalyst-Controlled Regioselective Chlorination of Phenols. Organic Letters, 18(21), 5476–5479.
-
Wang, M., Zhang, Y., Wang, T., Wang, C., Xue, D., & Xiao, J. (2016). Story of an Age-Old Reagent: An Electrophilic Chlorination of Arenes and Heterocycles by 1-Chloro-1,2-benziodoxol-3-one. Organic Letters, 18(8), 1976–1979. Available at: [Link]
-
Willis, N. J., Bayle, E. D., Papageorgiou, G., Steadman, D., Atkinson, B. N., Mahy, W., & Fish, P. V. (2019). A practical and scalable synthesis of the Notum inhibitor LP-922056. Beilstein Journal of Organic Chemistry, 15, 2790–2797. Available at: [Link]
-
Scientific Update. (2017). Regioselective Chlorination of Phenols. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
-
Atlanchim Pharma. (2020). 1-Chloro-1,2-benziodoxol-3-one, an efficient electrophilic chlorinating reagent. Available at: [Link]
Sources
Application Notes & Protocols: 1-Chloro-1,2-benziodoxol-3(1H)-one in Pharmaceutical Synthesis
Abstract
This technical guide provides an in-depth exploration of 1-chloro-1,2-benziodoxol-3(1H)-one, a hypervalent iodine(III) reagent that has emerged as a powerful and versatile tool in modern organic and pharmaceutical synthesis. Historically considered an "age-old reagent," its unique combination of stability, reactivity, and safety has led to a resurgence in its application.[1][2] This document moves beyond simple procedural listings to explain the underlying chemical principles and rationale for its use. We will cover its preparation, safe handling, and its primary applications as a superior electrophilic chlorinating agent and a recyclable terminal oxidant in alcohol oxidations. Detailed, field-proven protocols for key transformations, including the gram-scale chlorination of the antipsychotic drug Aripiprazole, are provided to demonstrate its practical utility and scalability for researchers, scientists, and drug development professionals.[1]
The Reagent: Profile, Synthesis, and Handling
The efficacy of any chemical transformation begins with a thorough understanding of the reagent. This compound, hereafter referred to as cBX, is a cyclic hypervalent iodine compound whose structure confers exceptional stability compared to acyclic analogues like iodobenzene dichloride.[1] This stability, combined with its potent reactivity, makes it an invaluable asset in the synthetic chemist's toolbox.
Physicochemical Properties & Safety
cBX is an air- and moisture-stable white to off-white powder, a significant advantage that simplifies handling and storage.[1][2] Unlike many other powerful oxidants or chlorinating agents, it does not require inert atmosphere techniques for routine use. However, proper personal protective equipment (PPE) is essential, as it is classified as a skin, eye, and respiratory irritant.
| Property | Value | Source |
| Molecular Formula | C₇H₄ClIO₂ | [3] |
| Molecular Weight | 282.46 g/mol | [3] |
| Appearance | Powder | |
| CAS Number | 59457-26-0 | [3] |
| Storage | 2-8°C, keep in a dark place, inert atmosphere | [4] |
| Safety | Warning: Causes skin, eye, and respiratory irritation |
Protocol: Scalable and Safe Synthesis of cBX
The accessibility of cBX is enhanced by a straightforward and high-yielding synthesis from inexpensive 2-iodobenzoic acid. The following protocol is adapted from a method developed for its safety and scalability.[5] A key benefit of using cBX is that the byproduct of its subsequent reactions is 2-iodobenzoic acid, which can be recovered and recycled, improving the process's overall atom economy.[1][5]
Experimental Workflow: Synthesis of cBX
Caption: Workflow for the synthesis of cBX from 2-iodobenzoic acid.
Step-by-Step Protocol:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, suspend 2-iodobenzoic acid (1.0 equiv) in water.
-
Addition: To this suspension, add a solution of sodium chlorite (NaClO₂, 1.2 equiv) in water, followed by the dropwise addition of dilute hydrochloric acid (e.g., 4 M) over 10-15 minutes.
-
Reaction: Stir the resulting mixture vigorously at room temperature. A white precipitate of cBX will begin to form. Continue stirring for 2-3 hours to ensure complete reaction.
-
Isolation: Collect the white solid by vacuum filtration.
-
Washing: Wash the filter cake sequentially with generous portions of cold deionized water and then cold acetone to remove unreacted starting materials and inorganic salts.
-
Drying: Dry the purified solid under vacuum to yield this compound as a stable, white powder.
Application in Electrophilic Chlorination
One of the most powerful applications of cBX in pharmaceutical synthesis is the electrophilic chlorination of electron-rich arenes and heterocycles.[1][2][6] Many pharmaceutical scaffolds contain such motifs, and late-stage chlorination can be a critical step in modulating a drug candidate's metabolic stability, potency, or selectivity.
Mechanistic Rationale and Advantages
Traditional chlorinating agents like N-chlorosuccinimide (NCS), sulfuryl chloride (SO₂Cl₂), or chlorine gas (Cl₂) often suffer from significant drawbacks, including low reactivity, poor regioselectivity, high toxicity, or harsh reaction conditions.[1] cBX provides a compelling alternative. The iodine(III) center acts as a potent Lewis acid, activating the I-Cl bond and making the chlorine atom highly electrophilic and available for transfer to a nucleophilic substrate.
Proposed Mechanism: Electrophilic Chlorination
Caption: Simplified mechanism for electrophilic aromatic chlorination using cBX.
The key advantages of this system are:
-
High Efficacy: It successfully chlorinates substrates that are sluggish or unreactive with NCS.[6]
-
Mild Conditions: Reactions are typically run at room temperature in common solvents like DMF, avoiding the need for strong acids or high temperatures.[1]
-
Excellent Functional Group Tolerance: The reagent is compatible with a wide range of sensitive functional groups found in complex molecules.
-
Recyclable Byproduct: The 2-iodobenzoic acid byproduct can be recovered, aligning with green chemistry principles.[1]
Protocol: High-Yield Chlorination of a Pharmaceutical Intermediate
In the synthesis of LP-922056, a Notum Pectinacetylesterase inhibitor, chlorination of a thieno[3,2-d]pyrimidine derivative with NCS gave poor yields (15-32%) and significant side products. In contrast, cBX provided the desired product cleanly and in high yield.[6]
Step-by-Step Protocol:
-
Dissolution: Dissolve the thieno[3,2-d]pyrimidine substrate (1.0 equiv) in anhydrous dimethylformamide (DMF).
-
Reagent Addition: Add this compound (1.2 equiv) to the solution in one portion.
-
Reaction: Stir the mixture at room temperature for 12 hours under a normal atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by column chromatography to yield the chlorinated product (typical yields: 77-94%).[6]
Case Study: Gram-Scale Chlorination of Aripiprazole
To demonstrate the industrial relevance and scalability of this method, cBX was used for the late-stage chlorination of Aripiprazole, a leading antipsychotic drug. The reaction proceeded smoothly on a gram scale, affording the monochlorinated product in excellent yield without complex purification.[1]
| Substrate | Scale | Product Yield | Reference |
| Aripiprazole | 1.0 g | 96% | [1] |
This result underscores the reagent's potential for use in process chemistry and active pharmaceutical ingredient (API) manufacturing.
Application in Catalytic Alcohol Oxidation
Beyond chlorination, cBX serves as a highly efficient and recyclable terminal oxidant in the TEMPO-catalyzed oxidation of alcohols to aldehydes and ketones.[5] This transformation is fundamental in pharmaceutical synthesis for converting simple building blocks into more complex intermediates.
Mechanistic Rationale and "Green" Advantages
This oxidation system combines the selectivity of the 2,2,6,6-tetramethylpiperidin-1-yloxy (TEMPO) radical with the oxidative power of cBX. The reaction operates via a catalytic cycle where cBX regenerates the active oxidant, the oxoammonium salt, from TEMPO.
Catalytic Cycle: TEMPO/cBX Alcohol Oxidation
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | C7H4ClIO2 | CID 303537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 59457-26-0|this compound|BLD Pharm [bldpharm.com]
- 5. An Environmentally Benign TEMPO-Catalyzed Efficient Alcohol Oxidation System with a Recyclable Hypervalent Iodine(III) Reagent and Its Facile Preparation [organic-chemistry.org]
- 6. atlanchimpharma.com [atlanchimpharma.com]
The Versatile Oxidant and Chlorinating Agent: Application Notes on 1-Chloro-1,2-benziodoxol-3(1H)-one in Natural Product and Complex Molecule Synthesis
Introduction: A Modern Reagent with a Rich History
1-Chloro-1,2-benziodoxol-3(1H)-one, a cyclic hypervalent iodine(III) reagent, has emerged as a powerful and versatile tool in modern organic synthesis.[1] Though its existence has been known for some time, its synthetic potential has been more recently appreciated, particularly in the context of natural product and complex molecule synthesis.[2] This reagent offers significant advantages, including its stability to air and moisture, ease of preparation, and recyclability, making it an attractive alternative to other, often more hazardous or less selective, reagents.[1][2] This application note provides an in-depth guide to the use of this compound, focusing on its applications in electrophilic chlorination and oxidation reactions, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Core Applications in Synthesis
The utility of this compound stems from its ability to act as both a potent electrophilic chlorinating agent and a mild oxidant. These dual reactivities have been exploited in a variety of synthetic transformations, proving crucial in the construction of complex molecular architectures.
Electrophilic Chlorination of Arenes and Heterocycles
One of the most well-documented and powerful applications of this compound is the direct electrophilic chlorination of a wide range of aromatic and heteroaromatic systems.[1][2] This transformation is of paramount importance in the synthesis of pharmaceuticals and natural products, where chlorinated aromatic moieties are common structural motifs.
Application Spotlight: Synthesis of the Notum Inhibitor LP-922056
A compelling example of the reagent's efficacy is its use in the synthesis of LP-922056, an orally active inhibitor of the carboxylesterase Notum, a key negative regulator of the Wnt signaling pathway.[3] In a key step of the synthesis, the chlorination of a thieno[3,2-d]pyrimidine core was required. Traditional chlorinating agents like N-chlorosuccinimide (NCS) provided the desired product in low yields (15-32%) and were accompanied by unwanted side products arising from the opening of a cyclopropyl ring present in the molecule.[1] In stark contrast, the use of this compound furnished the chlorinated intermediate in excellent yields (77-94%) with only trace amounts of the undesired ring-opened byproducts.[1] This highlights the mild and selective nature of this hypervalent iodine reagent, which was crucial for the successful and scalable synthesis of LP-922056.[3]
Experimental Protocol: General Procedure for Electrophilic Chlorination of Arenes/Heterocycles [2]
This protocol is a general guideline and may require optimization for specific substrates.
-
Materials:
-
Arene or heterocycle (1.0 equiv)
-
This compound (1.2 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of the arene or heterocycle (0.3 mmol, 1.0 equiv) in anhydrous DMF (2 mL) is added this compound (0.36 mmol, 1.2 equiv).
-
The reaction mixture is stirred at room temperature for 12 hours.
-
Upon completion (monitored by TLC), the reaction is quenched with saturated aqueous NaHCO₃.
-
The aqueous layer is extracted with EtOAc (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired chlorinated product.
-
Data Presentation: Substrate Scope of Electrophilic Chlorination
The following table summarizes the scope of the electrophilic chlorination of various arenes and heterocycles using this compound, with reported yields.
| Entry | Substrate | Product | Yield (%) |
| 1 | Indole | 3-Chloroindole | 95 |
| 2 | N-Methylindole | 3-Chloro-1-methylindole | 96 |
| 3 | Anisole | 4-Chloroanisole | 85 |
| 4 | Thiophene | 2-Chlorothiophene | 78 |
| 5 | 2-Phenylpyridine | 2-(2-Chlorophenyl)pyridine | 82 |
Data sourced from Wang et al., Org. Lett. 2016, 18, 1976-1979.[2]
Visualization: Proposed Mechanism of Electrophilic Chlorination
The reaction is believed to proceed through a standard electrophilic aromatic substitution mechanism. The hypervalent iodine reagent acts as a source of an electrophilic chlorine species.
Caption: Proposed mechanism for electrophilic chlorination.
TEMPO-Catalyzed Oxidation of Alcohols
This compound serves as an efficient terminal oxidant in the 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO)-catalyzed oxidation of alcohols to their corresponding carbonyl compounds.[4] This method is particularly valuable for its mild reaction conditions, high yields, and compatibility with a wide range of functional groups. The reagent's recyclability further enhances its appeal from a green chemistry perspective.[4] This transformation is highly chemoselective for primary alcohols over secondary alcohols. A notable application of this methodology is the efficient oxidation of primary alcohols in sugar derivatives to uronic acids.[5]
Experimental Protocol: TEMPO-Catalyzed Oxidation of a Primary Alcohol [4]
This is a general procedure and may require optimization for different alcohol substrates.
-
Materials:
-
Primary alcohol (1.0 equiv)
-
This compound (1.1 equiv)
-
TEMPO (0.1 equiv)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a stirred solution of the primary alcohol (1.0 mmol, 1.0 equiv) in ethyl acetate (10 mL) are added TEMPO (0.1 mmol, 0.1 equiv) and this compound (1.1 mmol, 1.1 equiv).
-
The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
The reaction is quenched by the addition of saturated aqueous Na₂S₂O₃ (10 mL) and saturated aqueous NaHCO₃ (10 mL).
-
The layers are separated, and the aqueous layer is extracted with EtOAc (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the corresponding aldehyde or carboxylic acid.
-
Visualization: Catalytic Cycle of TEMPO-Mediated Oxidation
The catalytic cycle involves the oxidation of TEMPO to the active oxoammonium salt by this compound. The oxoammonium salt then oxidizes the alcohol, regenerating TEMPO.
Caption: Catalytic cycle for TEMPO-mediated alcohol oxidation.
Chlorination of Allenes
This compound has also been successfully employed in the chemoselective and regioselective chlorination of phenylallene derivatives.[6] This reaction provides access to vicinal dichlorides or chlorodienes, which are valuable synthetic intermediates.[6] Interestingly, the reaction mechanism is suggested to involve a radical pathway, in contrast to the electrophilic mechanism observed in arene chlorination.[6]
Broader Context: Hypervalent Iodine Reagents in Oxidative Cyclizations and Rearrangements
While direct applications of this compound in oxidative cyclizations and rearrangements are not as extensively documented as its role in chlorination, the broader class of hypervalent iodine(III) reagents is well-known to mediate such transformations.[7][8] For instance, reagents like diacetoxyiodobenzene (DIB) are frequently used to induce domino oxidative cyclizations to synthesize various heterocyclic scaffolds, such as cyclopenta[b]furans.[7] They are also instrumental in the synthesis of spirocyclic compounds through oxidative spirocyclization of phenols and other suitable precursors.[2]
The reactivity of hypervalent iodine(III) reagents in these transformations typically involves the initial formation of an iodine(III)-substrate intermediate, which then undergoes intramolecular attack or rearrangement. While this compound is primarily recognized for its chlorinating ability, its potential to participate in similar oxidative cyclization or rearrangement pathways, perhaps under specific reaction conditions or with suitably designed substrates, remains an area ripe for exploration.
Conclusion and Future Outlook
This compound is a robust and versatile reagent with proven applications in modern organic synthesis. Its efficacy in the electrophilic chlorination of aromatic and heteroaromatic compounds, as demonstrated in the synthesis of LP-922056, underscores its value in the preparation of complex, biologically active molecules. Furthermore, its role as a recyclable oxidant in TEMPO-catalyzed alcohol oxidations aligns with the growing demand for sustainable synthetic methodologies. While its utility in oxidative cyclizations and rearrangements is less explored, the rich chemistry of related hypervalent iodine(III) reagents suggests that novel applications in this domain may yet be uncovered. For researchers, scientists, and drug development professionals, this compound represents a valuable and often superior alternative to traditional reagents, offering a powerful tool for the efficient and selective construction of complex molecular targets.
References
-
Willis, N. J., Bayle, E. D., Papageorgiou, G., Steadman, D., Atkinson, B. N., Mahy, W., & Fish, P. V. (2019). An improved, scalable synthesis of Notum inhibitor LP-922056 using 1-chloro-1,2-benziodoxol-3-one as a superior electrophilic chlorinating agent. Beilstein Journal of Organic Chemistry, 15, 2790–2797. [Link]
-
Chen, C.-Y., & Fang, J.-M. (2014). Hypervalent Iodine(III)-Induced Domino Oxidative Cyclization for the Synthesis of Cyclopenta[b]furans. Molecules, 19(11), 17799-17814. [Link]
-
Wang, M., Zhang, Y., Wang, T., Wang, C., Xue, D., & Xiao, J. (2016). Story of an Age-Old Reagent: An Electrophilic Chlorination of Arenes and Heterocycles by 1-Chloro-1,2-benziodoxol-3-one. Organic Letters, 18(8), 1976–1979. [Link]
-
Fish, P. V., et al. (2019). An improved, scalable synthesis of Notum inhibitor LP-922056 using 1-chloro-1,2-benziodoxol-3-one as a superior electrophilic chlorinating agent. Beilstein Archives. [Link]
-
Yusubov, M. S., & Zhdankin, V. V. (2020). Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. Molecules, 25(18), 4125. [Link]
-
Atlanchim Pharma. (2019). 1-Chloro-1,2-benziodoxol-3-one, an efficient electrophilic chlorinating reagent. [Link]
-
Singh, F. V., & Wirth, T. (2018). Synthesis of spirocyclic scaffolds using hypervalent iodine reagents. Beilstein Journal of Organic Chemistry, 14, 1836–1853. [Link]
-
Yusubov, M. S., & Zhdankin, V. V. (2024). Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. ChemRxiv. [Link]
-
Zhdankin, V. V. (2009). Hypervalent iodine(III) reagents in organic synthesis. Arkivoc, 2009(1), 1-62. [Link]
-
Willis, N. J., et al. (2019). Supporting Information: An improved, scalable synthesis of Notum inhibitor LP-922056 using 1-chloro-1,2-benziodoxol-3-one as a superior electrophilic chlorinating agent. Beilstein Journal of Organic Chemistry. [Link]
-
Li, X.-Q., & Zhang, C. (2009). An Environmentally Benign TEMPO-Catalyzed Efficient Alcohol Oxidation System with a Recyclable Hypervalent Iodine(III) Reagent and Its Facile Preparation. Synthesis, 2009(07), 1163-1169. [Link]
-
Organic Chemistry Portal. TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. [Link]
-
Kar, A., & Ghosh, B. (2020). Revisiting 1-chloro-1,2-benziodoxol-3-one: efficient ortho-chlorination of aryls under aqueous conditions. New Journal of Chemistry, 44(44), 19353-19357. [Link]
-
Murphy, J. J., & Giguere, J. R. (2018). Chlorination of phenylallene derivatives with 1-chloro-1,2-benziodoxol-3-one: synthesis of vicinal-dichlorides and chlorodienes. Beilstein Journal of Organic Chemistry, 14, 796–802. [Link]
-
Murphy, J. J., & Giguere, J. R. (2018). Chlorination of phenylallene derivatives with 1-chloro-1,2-benziodoxol-3-one: synthesis of vicinal-dichlorides and chlorodienes. PubMed. [Link]
-
Ghosh, A. K. The Ghosh Laboratory: Total Synthesis of Bioactive Natural Products. Purdue University. [Link]
-
Tojo, G., & Fernández, M. (2006). TEMPO-Mediated Oxidations. In Oxidation of Alcohols to Aldehydes and Ketones (pp. 147-194). Springer, New York, NY. [Link]
-
Royal Society of Chemistry. (2019). Themed collection Natural product synthesis. [Link]
-
Wang, M., Zhang, Y., Wang, T., Wang, C., Xue, D., & Xiao, J. (2016). Story of an Age-Old Reagent: An Electrophilic Chlorination of Arenes and Heterocycles by 1-Chloro-1,2-benziodoxol-3-one. Organic Letters, 18(8), 1976–1979. [Link]
-
Tiwari, V., Badavath, V. N., Singh, A. K., & Kandasamy, J. (2018). A highly efficient TEMPO mediated oxidation of sugar primary alcohols into uronic acids using this compound at room temperature. Tetrahedron Letters, 59(23), 2263-2267. [Link]
-
Perkins, M. V., Doyon, J. B., & Sherman, D. H. (2021). Chemoenzymatic total synthesis of natural products. Current Opinion in Biotechnology, 69, 233-242. [Link]
-
Royal Society of Chemistry. (2025). Themed collection Natural product synthesis. [Link]
-
ResearchGate. (2019). (PDF) Natural product total synthesis. [Link]
-
Organic Syntheses. (2012). Oxidation of Alcohols by TEMPO/IBD. Organic Syntheses Procedure. [Link]
Sources
- 1. atlanchimpharma.com [atlanchimpharma.com]
- 2. Synthesis of spirocyclic scaffolds using hypervalent iodine reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An improved, scalable synthesis of Notum inhibitor LP-922056 using 1-chloro-1,2-benziodoxol-3-one as a superior electrophilic chlorinating agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Environmentally Benign TEMPO-Catalyzed Efficient Alcohol Oxidation System with a Recyclable Hypervalent Iodine(III) Reagent and Its Facile Preparation [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Chlorination of phenylallene derivatives with 1-chloro-1,2-benziodoxol-3-one: synthesis of vicinal-dichlorides and chlorodienes [beilstein-journals.org]
- 7. mdpi.com [mdpi.com]
- 8. Progress in organocatalysis with hypervalent iodine catalysts - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00206J [pubs.rsc.org]
Application Notes and Protocols for 1-chloro-1,2-benziodoxol-3(1H)-one Mediated Intramolecular Cyclization Reactions
Introduction: The Role of Hypervalent Iodine(III) Reagents in Complex Molecule Synthesis
In the landscape of modern organic synthesis, the development of efficient and selective methods for the construction of heterocyclic scaffolds is of paramount importance. These structural motifs are ubiquitous in pharmaceuticals, natural products, and advanced materials. Hypervalent iodine(III) reagents have emerged as powerful tools in this endeavor, offering a greener and milder alternative to traditional heavy metal-based oxidants.[1] Their unique reactivity profile enables a diverse range of transformations, including intramolecular cyclization reactions, which are instrumental in building molecular complexity in a single step.
This guide focuses on the application of a specific hypervalent iodine(III) reagent, 1-chloro-1,2-benziodoxol-3(1H)-one , in the context of intramolecular cyclization reactions. While this reagent is well-established as a stable and efficient electrophilic chlorinating agent for arenes and heterocycles, its application in mediating intramolecular cyclizations is a more nuanced topic.[2][3][4] This document will provide a comprehensive overview of the principles of hypervalent iodine(III)-mediated cyclizations, detailed protocols for analogous, well-documented reactions, and a forward-looking perspective on how the specific properties of this compound can be leveraged in this synthetic strategy.
Core Principles of Hypervalent Iodine(III)-Mediated Intramolecular Cyclizations
The general mechanism for intramolecular cyclizations promoted by hypervalent iodine(III) reagents involves the activation of a substrate towards nucleophilic attack from a tethered functional group. While the precise pathway can vary depending on the substrate and the specific reagent used, a common mechanistic paradigm for the oxidative cyclization of phenols is illustrated below.
Generalized Mechanism of Oxidative Phenolic Cyclization
The reaction is initiated by the activation of the hypervalent iodine(III) reagent, which then engages with the phenolic substrate. This is followed by an intramolecular nucleophilic attack and subsequent reductive elimination to yield the cyclized product.
Figure 1: Generalized mechanism for the hypervalent iodine(III)-mediated oxidative cyclization of a phenolic substrate.
Application Notes: Substrate Scope and Practical Considerations
The success of a hypervalent iodine(III)-mediated intramolecular cyclization is highly dependent on the nature of the substrate and the reaction conditions.
Substrate Scope:
-
Nucleophiles: A wide range of intramolecular nucleophiles can participate in these reactions, including phenols, alcohols, carboxylic acids, amides, and amines.
-
Unsaturated Systems: The reaction often involves the activation of alkenes, alkynes, or aromatic rings, which then undergo attack by the tethered nucleophile.
-
Ring Size: The formation of 5- and 6-membered rings is generally favored, in accordance with Baldwin's rules for ring closure.
Functional Group Tolerance:
Hypervalent iodine(III) reagents are known for their compatibility with a variety of functional groups. However, highly electron-rich or easily oxidizable moieties may interfere with the desired reaction. It is often necessary to protect sensitive functional groups prior to the cyclization step.
Detailed Protocol: Phenyliodine(III) Diacetate (PIDA) Mediated Oxidative Cyclization of a Phenolic Substrate
To provide a concrete example of a hypervalent iodine(III)-mediated intramolecular cyclization, the following protocol details the synthesis of a spirocyclic ketone from a substituted phenol, a reaction for which PIDA is a commonly used reagent.[5]
Materials:
-
Substituted phenol (1.0 equiv)
-
Phenyliodine(III) diacetate (PIDA) (1.2 equiv)
-
2,2,2-Trifluoroethanol (TFE) as solvent
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of the substituted phenol (1.0 equiv) in 2,2,2-trifluoroethanol (0.1 M), add phenyliodine(III) diacetate (1.2 equiv) in one portion at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate.
-
Extraction: Separate the layers and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired spirocyclic ketone.
Focus on this compound: Properties and Proposed Application in Intramolecular Cyclization
This compound is a crystalline solid that is notable for its stability to air and moisture, making it a convenient reagent to handle in the laboratory.[4] Its primary and well-documented application is as an electrophilic chlorinating agent.
Proposed Mechanism for Intramolecular Cyclization:
Given its established reactivity, this compound can be envisioned to mediate intramolecular cyclizations through a pathway involving an initial chlorination event. For example, in the case of an unsaturated substrate, the reagent could deliver an electrophilic chlorine to the double bond, forming a chloronium ion intermediate. This intermediate would then be susceptible to intramolecular attack by a tethered nucleophile, leading to the cyclized product.
Figure 2: Proposed workflow for an intramolecular cyclization mediated by this compound.
Hypothetical Protocol: this compound Mediated Intramolecular Cyclization of an Unsaturated Carboxylic Acid
The following is a hypothetical, yet mechanistically plausible, protocol for the intramolecular cyclization of an unsaturated carboxylic acid to a lactone, based on the known principles of halocyclization reactions.
Materials:
-
Unsaturated carboxylic acid (e.g., 4-pentenoic acid) (1.0 equiv)
-
This compound (1.1 equiv)
-
Acetonitrile (ACN) as solvent
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Dissolve the unsaturated carboxylic acid (1.0 equiv) in acetonitrile (0.2 M) in a round-bottom flask. Add this compound (1.1 equiv) portion-wise at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup: Quench the reaction by adding saturated aqueous sodium thiosulfate. Dilute with dichloromethane and wash with saturated aqueous sodium bicarbonate.
-
Extraction: Separate the layers and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the corresponding lactone.
Safety and Handling
Hypervalent iodine reagents, including this compound, should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, is mandatory. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low or no conversion | Insufficient reactivity of the substrate or deactivation of the reagent. | Increase the reaction temperature or consider using a more activating solvent. Ensure the reagent is of high purity. |
| Formation of multiple products | Competing side reactions, such as intermolecular reactions or over-oxidation. | Run the reaction at a lower temperature or under more dilute conditions. |
| Difficulty in product isolation | The product may be volatile or unstable on silica gel. | Use a different purification method, such as distillation or crystallization. |
References
-
Wang, M., Zhang, Y., Wang, T., Wang, C., Xue, D., & Xiao, J. (2016). Story of an Age-Old Reagent: An Electrophilic Chlorination of Arenes and Heterocycles by 1-Chloro-1,2-benziodoxol-3-one. Organic Letters, 18(9), 1976–1979. [Link]
-
Atlanchim Pharma. (n.d.). 1-Chloro-1,2-benziodoxol-3-one, an efficient electrophilic chlorinating reagent. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Egami, H., Yoneda, T., Uku, M., Ide, T., Kawato, Y., & Hamashima, Y. (2016). Difunctionalization of Alkenes Using 1-Chloro-1,2-benziodoxol-3-(1H)-one. The Journal of Organic Chemistry, 81(10), 4020–4030. [Link]
-
Fujita, M. (2018). Oxidative Cyclization at ortho-Position of Phenol: Improved Total Synthesis of 3-(Phenethylamino)demethyl(oxy)aaptamine. Marine drugs, 16(11), 441. [Link]
-
Arnold, E. P., Mondal, P. K., & Schmitt, D. C. (2020). Oxidative Cyclization Approach to Benzimidazole Libraries. ACS combinatorial science, 22(1), 1–5. [Link]
-
Spengler, J., Blanco-Canosa, J. B., & Albericio, F. (2018). One-Pot Peptide Ligation-Oxidative Cyclization Protocol for the Preparation of Short-/Medium-Size Disulfide Cyclopeptides. Organic letters, 20(13), 4048–4051. [Link]
-
Shil, A. K., & Guha, S. (2018). Oxidative Cyclization Protocol for the Preparation of Energetic 3-Amino-5- R-1,2,4-oxadiazoles. Organic letters, 20(24), 8039–8042. [Link]
-
Phillips, A. J., Uto, Y., Wipf, P., Reno, M. J., & Williams, D. R. (2000). Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. Organic Letters, 2(8), 1165–1168. [Link]
-
Shiina, I., Fukui, H., & Sasaki, A. (2007). Synthesis of lactones using substituted benzoic anhydride as a coupling reagent. Nature protocols, 2(10), 2312–2317. [Link]
-
Mori, K., & Abe, K. (1991). Intramolecular Cyclization of Phenol Derivatives with C=C Double Bond in a Side Chain. Tetrahedron, 47(35), 7279-7286. [Link]
-
Kirschning, A. (2011). Biocatalytic synthesis of lactones and lactams. Current opinion in chemical biology, 15(2), 232–240. [Link]
-
Lavilla, R. (2002). One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries. Journal of combinatorial chemistry, 4(6), 622–626. [Link]
-
Atlanchim Pharma. (n.d.). 1-Chloro-1,2-benziodoxol-3-one, an efficient electrophilic chlorinating reagent. Retrieved from [Link]
-
Wang, M., Zhang, Y., Wang, T., Wang, C., Xue, D., & Xiao, J. (2016). Story of an Age-Old Reagent: An Electrophilic Chlorination of Arenes and Heterocycles by 1-Chloro-1,2-benziodoxol-3-one. Organic Letters, 18(9), 1976–1979. [Link]
- Sigma-Aldrich. (n.d.). Safety Data Sheet for this compound. Retrieved from the product page on the Sigma-Aldrich website.
-
Ciufolini, M. A., & Canesi, S. (2003). Hypervalent iodine(III) induced intramolecular cyclization of substituted phenol ethers bearing an alkyl azido sidechain–a novel synthesis of quinone imine ketals. Chemical Communications, (24), 3070-3071. [Link]
-
Organic Chemistry Portal. (n.d.). Lactone synthesis. Retrieved from [Link]
-
Ley, S. V., & Leach, A. G. (2014). The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions. Organic & Biomolecular Chemistry, 12(46), 9478–9482. [Link]
-
Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. Journal of the American Chemical Society, 105(22), 6755–6756. [Link]
-
Arnold, E. P., Mondal, P. K., & Schmitt, D. C. (2020). Oxidative Cyclization Approach to Benzimidazole Libraries. ACS combinatorial science, 22(1), 1–5. [Link]
Sources
- 1. Oxidative Cyclization at ortho-Position of Phenol: Improved Total Synthesis of 3-(Phenethylamino)demethyl(oxy)aaptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atlanchimpharma.com [atlanchimpharma.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Oxidative Cyclization Approach to Benzimidazole Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to Regioselective ortho-Chlorination of Anilides Using 1-Chloro-1,2-benziodoxol-3(1H)-one
Introduction: The Strategic Value of ortho-Chlorinated Anilides and a Modern Reagent
The anilide framework is a cornerstone of modern medicinal chemistry and agrochemical design. The introduction of a chlorine atom, particularly at the ortho position of the aromatic ring, can profoundly influence a molecule's conformational preferences, metabolic stability, and binding affinity to biological targets. However, achieving this regioselectivity can be challenging. Classical chlorination methods, which often rely on elemental chlorine (Cl₂) or sulfuryl chloride (SO₂Cl₂), typically suffer from poor selectivity, leading to mixtures of ortho-, para-, and dichlorinated products, and pose significant handling risks.[1]
Hypervalent iodine reagents have emerged as powerful tools in organic synthesis, offering mild, selective, and environmentally benign alternatives to traditional metal-based or hazardous reagents.[2][3][4] Among these, 1-chloro-1,2-benziodoxol-3(1H)-one (also known as c-ICB or simply 'the reagent') has proven to be an exceptionally effective and practical solution for the targeted ortho-chlorination of anilides.[5][6][7]
This guide provides an in-depth analysis of this methodology, detailing the underlying mechanism, a comprehensive experimental protocol, and field-proven insights to ensure successful implementation in a research and development setting. The reagent's unique cyclic structure confers remarkable stability, making it an air- and moisture-stable solid that is easy to handle and store.[6][7]
Reagent Profile and Safety Considerations
This compound is a commercially available, bench-stable hypervalent iodine(III) compound.
| Property | Value | Source |
| Molecular Formula | C₇H₄ClIO₂ | [8] |
| Molecular Weight | 282.46 g/mol | [8][9] |
| Appearance | White to off-white powder | [9] |
| CAS Number | 59457-26-0 | [8] |
| Storage | Store at 2-8°C, protected from light | [9][10] |
Safety & Handling:
-
Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[9]
-
Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.[9]
-
Thermal Stability: Differential scanning calorimetry (DSC) shows no thermal events below 150 °C, indicating good thermal stability under typical reaction conditions.[6]
Mechanistic Rationale: Directing Group-Assisted Electrophilic Chlorination
The high ortho-selectivity observed in the chlorination of anilides with this compound is attributed to a directing group-assisted electrophilic aromatic substitution mechanism. The amide functional group acts as an internal Lewis base, coordinating to the iodine(III) center and positioning the electrophilic chlorine atom for preferential delivery to the ortho C-H bond.
The proposed mechanistic pathway can be visualized as follows:
Caption: Proposed mechanism for amide-directed ortho-chlorination.
Causality Behind the Selectivity:
-
Coordination: The initial, reversible coordination between the anilide's carbonyl oxygen and the electrophilic iodine center of the reagent is the key selectivity-determining step. This pre-association brings the chlorine atom into close proximity with the ortho C-H bonds.
-
Electrophilic Transfer: This directed positioning facilitates an intramolecular-like delivery of the electrophilic chlorine to one of the ortho positions, forming a Wheland intermediate.
-
Reductive Elimination: Subsequent deprotonation and rearomatization of the aromatic ring, coupled with the reductive elimination of the iodine(III) center to iodine(I), yields the ortho-chlorinated anilide product and the stable, recyclable byproduct, 2-iodobenzoic acid.[6]
Some studies also suggest the possibility of a radical-mediated pathway, particularly under aqueous conditions, although the directing group effect remains a dominant factor in achieving high regioselectivity.[5]
Detailed Experimental Protocol
This protocol provides a general procedure for the ortho-chlorination of a representative anilide substrate. Optimization of solvent, temperature, and reaction time may be necessary for specific substrates.
Caption: Step-by-step experimental workflow for ortho-chlorination.
A. Materials and Reagents
-
Anilide substrate (1.0 equiv)
-
This compound (1.2 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent (e.g., Dichloroethane (DCE))
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
B. Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the anilide substrate (e.g., 0.5 mmol, 1.0 equiv).
-
Dissolution: Add anhydrous DMF (e.g., 2.5 mL, to make a 0.2 M solution) and stir the mixture at room temperature until the anilide is fully dissolved.
-
Reagent Addition: Add this compound (0.6 mmol, 1.2 equiv) to the solution in one portion.[6]
-
Reaction Monitoring: Stir the reaction mixture at room temperature (or heat to 40-60 °C if the substrate is less reactive). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Quenching and Work-up: Upon completion, cool the reaction to room temperature. Pour the mixture into a separatory funnel containing saturated aqueous NaHCO₃ (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Expert Insight: The basic quench with NaHCO₃ serves to neutralize any acidic species and facilitates the separation of the 2-iodobenzoic acid byproduct into the aqueous layer as its sodium salt.[6]
-
-
Washing and Drying: Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ortho-chlorinated anilide.
Substrate Scope & Performance Data
This methodology demonstrates broad applicability across a range of anilide and related substrates. High yields and excellent regioselectivity are generally observed.
| Entry | Substrate | Product | Conditions | Yield (%) | Reference |
| 1 | Acetanilide | 2-Chloroacetanilide | DMF, rt, 12h | 85 | [6] |
| 2 | 4'-Methylacetanilide | 2'-Chloro-4'-methylacetanilide | DMF, rt, 12h | 93 | [6] |
| 3 | 4'-Methoxyacetanilide | 2'-Chloro-4'-methoxyacetanilide | DMF, rt, 12h | 91 | [6] |
| 4 | 4'-Fluoroacetanilide | 2'-Chloro-4'-fluoroacetanilide | DMF, rt, 12h | 86 | [6] |
| 5 | 4'-Chloroacetanilide | 2',4'-Dichloroacetanilide | DMF, 60°C, 12h | 88 | [6] |
| 6 | N-Phenylpivalamide | N-(2-Chlorophenyl)pivalamide | DMF, rt, 12h | 96 | [6] |
| 7 | N-(p-tolyl)methanesulfonamide | N-(2-Chloro-4-methylphenyl)methanesulfonamide | DMF, rt, 12h | 78 | [5] |
| 8 | 2-Phenylpyridine | 2-(2-Chlorophenyl)pyridine | DCE, 100°C, 4h | 94 | [11][12] |
Key Insights from Substrate Scope:
-
Electronic Effects: The reaction tolerates both electron-donating (e.g., -Me, -OMe) and electron-withdrawing (e.g., -F, -Cl) substituents on the aniline ring.[6] Electron-rich anilides tend to react faster and at lower temperatures.
-
Steric Hindrance: The use of a sterically bulky N-acyl group, such as a pivaloyl group, can enhance the ortho-selectivity by further blocking the para position.
-
Directing Group Variation: The protocol is not limited to acetanilides; other amides (e.g., benzamides, pivalamides) and even sulfonamides can serve as effective directing groups.[5][6]
-
Heterocycles: The method is also highly effective for the directed C-H chlorination of other aromatic systems containing a coordinating nitrogen atom, such as 2-phenylpyridines.[11][12]
Conclusion: A Validated and Versatile Method
The use of this compound provides a robust, reliable, and highly regioselective method for the ortho-chlorination of anilides and related nitrogen-containing aromatics. Its operational simplicity, mild reaction conditions, and the stability and safety of the reagent make it a superior alternative to many traditional chlorination agents.[6][7] The recyclability of the 2-iodobenzoic acid byproduct further enhances its appeal from a green chemistry perspective.[6] This protocol is well-suited for applications ranging from discovery chemistry to process development, where precise control over chlorination regiochemistry is paramount.
References
-
Recent chlorination methods based on the use of the hypervalent iodine... ResearchGate. Available at: [Link]
-
Mekhmane, S., & Zhdankin, V. V. (2024). Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. Chemical Reviews. Available at: [Link]
-
Ghorai, S., Seth, K., & Panda, G. (2020). Revisiting 1-chloro-1,2-benziodoxol-3-one: efficient ortho-chlorination of aryls under aqueous conditions. New Journal of Chemistry, 44(42), 18324-18328. Available at: [Link]
-
In situ preparation of hypervalent iodine reagents for the chlorination of arenes. UAB. (2020). Available at: [Link]
-
Zhdankin, V. V., & Stang, P. J. (2008). Chemistry of Polyvalent Iodine. Chemical Reviews, 108(12), 5299-5358. Available at: [Link]
-
Yusubov, M. S., & Zhdankin, V. V. (2024). Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. Chemical Reviews. Available at: [Link]
-
1-trifluoromethyl-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole. Organic Syntheses. Available at: [Link]
-
Highly ortho-Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst. ResearchGate. Available at: [Link]
-
Scope of the selective ortho-chlorination reaction a. ResearchGate. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
Egami, H., Yoneda, T., Uku, M., Ide, T., Kawato, Y., & Hamashima, Y. (2016). Difunctionalization of Alkenes Using 1-Chloro-1,2-benziodoxol-3-(1H)-one. The Journal of Organic Chemistry, 81(10), 4020-4030. Available at: [Link]
-
Scope of chlorination by 1‐chloro‐1, 2‐benziodoxol‐3‐one. ResearchGate. Available at: [Link]
-
Wang, M., Zhang, Y., Wang, T., Wang, C., Xue, D., & Xiao, J. (2016). Story of an Age-Old Reagent: An Electrophilic Chlorination of Arenes and Heterocycles by 1-Chloro-1,2-benziodoxol-3-one. Organic Letters, 18(8), 1976-1979. Available at: [Link]
-
1-Chloro-1,2-benziodoxol-3-one, an efficient electrophilic chlorinating reagent. Atlanchim Pharma. Available at: [Link]
-
Chlorination of phenylallene derivatives with 1-chloro-1,2-benziodoxol-3-one: synthesis of vicinal-dichlorides and chlorodienes. Beilstein Journal of Organic Chemistry. (2018). Available at: [Link]
-
Substrate scope of ortho‐chlorination of 2‐phenyl pyridines. ResearchGate. Available at: [Link]
Sources
- 1. uab.cat [uab.cat]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Revisiting 1-chloro-1,2-benziodoxol-3-one: efficient ortho-chlorination of aryls under aqueous conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. atlanchimpharma.com [atlanchimpharma.com]
- 8. This compound | C7H4ClIO2 | CID 303537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound 98.0-102.0 AT 59457-26-0 [sigmaaldrich.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Efficient Chlorination of Electron-Rich Aromatics with 1-Chloro-1,2-benziodoxol-3(1H)-one
Introduction: A Superior Reagent for Modern Synthesis
In the landscape of synthetic chemistry, the chlorination of electron-rich aromatic and heterocyclic compounds is a foundational transformation. However, traditional reagents often suffer from drawbacks such as harsh reaction conditions, poor selectivity, and the generation of corrosive byproducts. 1-Chloro-1,2-benziodoxol-3(1H)-one, a cyclic hypervalent iodine(III) reagent, has emerged as a powerful and practical alternative for electrophilic chlorination.[1][2]
This guide provides an in-depth overview of its application, mechanism, and distinct advantages. The reagent's notable features include:
-
Exceptional Stability: It is an air- and moisture-stable solid, simplifying handling and storage.[3] Differential scanning calorimetry has shown no thermal events below 150 °C, indicating good thermal stability.[3]
-
Mild Reaction Conditions: Reactions are typically performed at room temperature, preserving sensitive functional groups that are often compromised by other methods.[3]
-
High Efficiency and Selectivity: It provides excellent yields for a broad range of substrates, including complex pharmaceuticals, often outperforming reagents like N-chlorosuccinimide (NCS).[1][2]
-
Sustainability: The primary byproduct, 2-iodobenzoic acid, can be easily recovered in high yield and recycled, aligning with the principles of green chemistry.[3][4]
These attributes make this compound an indispensable tool for researchers in medicinal chemistry and materials science, enabling the clean and efficient synthesis of chlorinated molecules.
Mechanism of Action: Electrophilic Chlorine Transfer
The chlorination of electron-rich aromatics with this compound proceeds via an electrophilic aromatic substitution (SEAr) pathway. The hypervalent iodine atom enhances the electrophilicity of the chlorine atom, making it susceptible to attack by the π-system of an electron-rich aromatic ring.
The proposed mechanism involves the following key steps:
-
Activation: The I-Cl bond is polarized, creating a highly electrophilic chlorine species ("Cl⁺" equivalent).
-
Nucleophilic Attack: The electron-rich aromatic ring attacks the electrophilic chlorine atom, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation: A weak base, such as the 2-iodobenzoate anion formed in the process, removes a proton from the carbon atom bearing the new chlorine substituent.
-
Rearomatization: This deprotonation step restores the aromaticity of the ring, yielding the final chlorinated product and the recyclable 2-iodobenzoic acid byproduct.
Experiments conducted with radical scavengers like TEMPO and BHT showed no inhibition of the reaction, which strongly supports an electrophilic pathway and excludes a radical-based mechanism for the chlorination of these substrates.[3]
Caption: Proposed mechanism for electrophilic chlorination.
General Experimental Protocols
The following protocols are based on established literature procedures and provide a reliable starting point for the chlorination of various substrates.[3]
Protocol 1: General Procedure for Electrophilic Chlorination
This procedure is suitable for a wide range of electron-rich arenes and heterocycles.
-
Reagent Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the electron-rich aromatic substrate (1.0 equiv., 0.3 mmol).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF, 2 mL). Stir the mixture until the substrate is fully dissolved.
-
Reagent Addition: Add this compound (1.2 equiv., 0.36 mmol) to the solution in one portion.
-
Reaction: Stir the reaction mixture at room temperature for 12 hours. The reaction can be monitored by thin-layer chromatography (TLC) or LC-MS. For less reactive substrates, gentle heating (e.g., 60 °C) may be required.[3]
-
Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (1 x 10 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired chlorinated compound.
Protocol 2: Recovery and Recycling of 2-Iodobenzoic Acid
A key advantage of this method is the ability to recover the iodine-containing byproduct for reuse.[3]
-
Isolate Aqueous Layer: After extracting the chlorinated product (Step 6 in Protocol 1), retain the aqueous layer containing the sodium 2-iodobenzoate salt.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to approximately pH 2 by the slow, dropwise addition of 1 M hydrochloric acid (HCl). A white precipitate of 2-iodobenzoic acid will form.
-
Extraction: Extract the 2-iodobenzoic acid from the acidified aqueous layer with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield solid 2-iodobenzoic acid, which can be reused to synthesize the chlorinating reagent. A recovery rate of over 90% is typically achieved.[3]
Caption: General workflow for chlorination and byproduct recovery.
Substrate Scope and Performance
This compound demonstrates broad applicability for the chlorination of diverse electron-rich systems. It is particularly effective for substrates that are sensitive or yield poor results with other reagents.
| Substrate Example | Product | Conditions | Yield (%) | Reference |
| Ethyl 1H-indole-2-carboxylate | Ethyl 3-chloro-1H-indole-2-carboxylate | 1.2 equiv. reagent, DMF, rt, 12h | 94 | [3] |
| 1-Methylindole | 3-Chloro-1-methylindole | 1.2 equiv. reagent, DMF, rt, 12h | 95 | [3] |
| Anisole | 4-Chloroanisole / 2-Chloroanisole | 1.2 equiv. reagent, DMF, rt, 12h | 85 (9:1 ratio) | [3] |
| N,N-Dimethylaniline | 4-Chloro-N,N-dimethylaniline | 1.2 equiv. reagent, DMF, rt, 12h | 92 | [3] |
| Aripiprazole | Chlorinated Aripiprazole derivative | 2.2 equiv. reagent, DMF, 60 °C, 12h | 82 | [3] |
| Thieno[3,2-d]pyrimidine deriv. | C6-chlorinated product | 1.2 equiv. reagent, MeCN, rt | 77-94 | [2] |
Note: Yields are isolated yields. Regioselectivity is generally high, favoring the para-position for activated benzene derivatives and the C3-position for indoles, consistent with electrophilic substitution principles.[5]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Reaction | Substrate is not sufficiently activated. | Increase reaction temperature to 60 °C or extend the reaction time. Confirm reagent purity. |
| Impure or wet solvent. | Use freshly distilled or anhydrous grade DMF. | |
| Formation of Poly-chlorinated Products | Substrate is highly activated. | Reduce the equivalents of the chlorinating reagent to 1.0 or slightly less. Monitor the reaction closely by TLC and stop it before significant byproduct formation. |
| Difficult Purification | Product and byproduct have similar polarity. | Ensure the workup is thorough. The acidic wash (Protocol 2) is crucial for removing the 2-iodobenzoic acid byproduct before chromatography. |
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed.
-
Hazard Classification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses or goggles, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.[6]
-
Handling: Avoid creating dust. Avoid all personal contact, including inhalation. Wash hands thoroughly after handling.[6]
-
Storage: Store in a tightly closed container in a cool, dry, and dark place. Recommended storage temperature is 2-8°C.[7]
References
-
Wang, M., Zhang, Y., Wang, T., Wang, C., Xue, D., & Xiao, J. (2016). Story of an Age-Old Reagent: An Electrophilic Chlorination of Arenes and Heterocycles by 1-Chloro-1,2-benziodoxol-3-one. Organic Letters, 18(9), 1976–1979. [Link]
-
Canesi, S., et al. (2014). Site Selective Chlorination of C(sp3)–H Bonds Suitable for Late-Stage Functionalization. Journal of the American Chemical Society. Available at: [Link]
-
Wang, M., et al. (2016). Story of an Age-Old Reagent: An Electrophilic Chlorination of Arenes and Heterocycles by 1-Chloro-1,2-benziodoxol-3-one. Organic Letters. Available at: [Link]
-
Willis, N. J., et al. (2019). 1-Chloro-1,2-benziodoxol-3-one, an efficient electrophilic chlorinating reagent. Atlanchim Pharma. Available at: [Link]
-
Farwaha, H. S., et al. (2018). Chlorination of phenylallene derivatives with 1-chloro-1,2-benziodoxol-3-one: synthesis of vicinal-dichlorides and chlorodienes. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Organic Syntheses. (n.d.). 1-trifluoromethyl-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole. Available at: [Link]
-
Saarpor Klaus Eckard GmbH. (2018). Safety Data Sheet. Available at: [Link]
-
Daugulis, O., et al. (2017). Ligand Promoted meta-C–H Chlorination of Anilines and Phenols. PMC. Available at: [Link]
-
Parvathaneni, S., & Perumgani, P. (2019). Scope of chlorination by 1‐chloro‐1, 2‐benziodoxol‐3‐one. ResearchGate. Available at: [Link]
-
Farwaha, H. S., et al. (2018). Chlorination of phenylallene derivatives with 1-chloro-1,2-benziodoxol-3-one: synthesis of vicinal-dichlorides and chlorodienes. PubMed. Available at: [Link]
-
Wang, M., et al. (2016). Story of an Age-Old Reagent: An Electrophilic Chlorination of Arenes and Heterocycles by 1-Chloro-1,2-benziodoxol-3-one. ResearchGate. Available at: [Link]
-
Li, X.-Q., & Zhang, C. (2009). An Environmentally Benign TEMPO-Catalyzed Efficient Alcohol Oxidation System with a Recyclable Hypervalent Iodine(III) Reagent and Its Facile Preparation. Organic Chemistry Portal. Available at: [Link]
-
Caron, S., et al. (2018). Cyclic Hypervalent Iodine Reagents for Azidation. ACS Publications. Available at: [Link]
-
LibreTexts Chemistry. (2019). 18.6: Electrophilic Substitution of Phenols. Available at: [Link]
-
Beilstein Journals. (n.d.). Search Results. Available at: [Link]
-
Caron, S., et al. (2018). Cyclic Hypervalent Iodine Reagents for Azidation: Safer Reagents and Photoredox-Catalyzed Ring Expansion. The Journal of Organic Chemistry. Available at: [Link]
-
Ashenhurst, J. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Master Organic Chemistry. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Chlorination Reagent Guide. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. atlanchimpharma.com [atlanchimpharma.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An Environmentally Benign TEMPO-Catalyzed Efficient Alcohol Oxidation System with a Recyclable Hypervalent Iodine(III) Reagent and Its Facile Preparation [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. 59457-26-0|this compound|BLD Pharm [bldpharm.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yields with 1-Chloro-1,2-benziodoxol-3(1H)-one (CBI)
From the desk of the Senior Application Scientist
Welcome to the technical support guide for 1-Chloro-1,2-benziodoxol-3(1H)-one (CBI). This document is designed for researchers, chemists, and drug development professionals who are leveraging this powerful hypervalent iodine(III) reagent in their synthetic workflows. My goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. We will move from foundational knowledge to specific, actionable troubleshooting guides.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial inquiries regarding CBI, providing a solid foundation before you begin your experiments.
Q1: What is this compound (CBI) and what are its primary applications?
A1: this compound, often abbreviated as CBI, is a cyclic hypervalent iodine(III) compound. Its unique structure makes it an exceptionally stable and highly effective electrophilic chlorinating agent.[1][2] Its primary application is the direct chlorination of a wide range of organic substrates, including electron-rich arenes and heterocycles, where it often provides high yields and excellent regioselectivity.[2][3] It has also proven effective for more complex transformations such as the vicinal dichlorination of allenes and the chloro(ω-alkoxy)lation of alkenes.[4][5]
Q2: What are the key advantages of using CBI over other common chlorinating agents like N-Chlorosuccinimide (NCS) or Iodobenzene Dichloride (PhICl₂)?
A2: The advantages of CBI are significant, particularly concerning stability, handling, and reaction outcomes. Unlike Iodobenzene Dichloride (PhICl₂), which is known for its instability, CBI is a solid that is stable in air and moisture and has good thermal stability with no decomposition events below 150 °C.[2] This makes it far easier and safer to handle and store.
Compared to reagents like NCS, CBI often provides superior yields and cleaner reaction profiles with fewer side products. For instance, in the synthesis of a complex thieno[3,2-d]pyrimidine derivative, CBI afforded the desired product in 77-94% yield, whereas NCS resulted in only 15-32% yield along with significant by-products from the opening of a cyclopropyl ring.[1]
| Feature | This compound (CBI) | N-Chlorosuccinimide (NCS) | Iodobenzene Dichloride (PhICl₂) |
| Form | Crystalline Solid | Crystalline Solid | Crystalline Solid |
| Stability | High; air- and moisture-stable[1][2] | Moderate | Low; light and moisture sensitive[2] |
| Handling | Easy to handle powder | Easy to handle | Requires careful handling and storage |
| Reactivity | Mild and highly effective electrophile[1] | Moderate electrophile | Strong, often unselective |
| Side Products | Often minimal; clean reactions reported[1] | Can lead to radical side reactions | Often produces by-products |
| Storage | Recommended 2-8°C | Room temperature | Refrigeration, protected from light |
Q3: How should I properly handle and store CBI?
A3: CBI is a powder and should be handled in a well-ventilated fume hood using standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is classified as a skin, eye, and respiratory irritant. For long-term storage and to ensure maximum reactivity, it is recommended to store the reagent at 2-8°C. Despite its excellent stability compared to other agents, adhering to these storage conditions preserves its integrity for consistent, reproducible results.
Q4: What is the general mechanism for electrophilic chlorination with CBI?
A4: CBI functions as an electrophilic chlorine source. The iodine(III) center is highly electrophilic and activates the chlorine atom, making it susceptible to nucleophilic attack by an electron-rich substrate (e.g., an arene or heterocycle). The reaction typically proceeds through an ionic pathway where the substrate attacks the chlorine atom, leading to a chlorinated intermediate and the reduced, water-soluble by-product, 2-iodobenzoic acid. However, depending on the substrate and reaction conditions, a radical mechanism may also be operative, as has been suggested in the chlorination of certain allenes and amide-directed systems.[4][5][6] The ease of removal of the 2-iodobenzoic acid by-product during aqueous workup is another practical advantage of this reagent.
Part 2: Troubleshooting Guide for Low Reaction Yields
Even with a robust reagent, challenges can arise. This guide is structured to help you diagnose and solve common problems encountered during your experiments.
Caption: A logical workflow for troubleshooting low reaction yields with CBI.
Q5: My reaction shows low or no conversion of the starting material. What are the potential causes and how can I fix this?
A5: This is a common issue that can almost always be traced back to one of four key areas: reagent, conditions, kinetics, or substrate.
-
Cause 1: Reagent Stoichiometry or Purity
-
Explanation: While stable, improper long-term storage or exposure to contaminants can degrade CBI. More commonly, an insufficient amount of the reagent is used. For a simple monochlorination, at least 1.1-1.2 equivalents are recommended. For reactions like dichlorinations, this may need to be increased to 2.2 equivalents or more.[4][7]
-
Solution:
-
Ensure you are using the correct stoichiometry for your specific transformation.
-
If you suspect reagent degradation, use a fresh bottle or verify the activity of your current stock with a reliable control substrate, such as N,N-dimethylaniline.
-
Ensure the starting material is pure and free of nucleophilic impurities that could consume the CBI.
-
-
-
Cause 2: Inappropriate Reaction Conditions (Solvent & Temperature)
-
Explanation: CBI's reactivity is highly dependent on the reaction environment. Many chlorinations with CBI require elevated temperatures to proceed at a reasonable rate. A reaction that fails at room temperature may proceed smoothly at reflux.[4][8] Solvent choice is also critical. Polar aprotic solvents often perform best.
-
Solution:
-
Increase Temperature: If your reaction is sluggish at room temperature, gradually increase the temperature to 50 °C, 80 °C, or the reflux temperature of your solvent.
-
Solvent Screen: Acetonitrile (CH₃CN) is an excellent starting point and has been shown to be superior to other solvents like toluene, chlorobenzene, DMF, or DCE in several published procedures.[4][7][8] If acetonitrile is not suitable for your substrate, consider other polar aprotic solvents.
-
-
| Solvent | General Recommendation | Rationale |
| Acetonitrile (CH₃CN) | Excellent First Choice | Polar, aprotic, often provides high yields and selectivity.[4][7][8] |
| Dichloromethane (DCM) | Good | Common solvent, but may require higher temperatures. |
| Dichloroethane (DCE) | Good | Higher boiling point than DCM, allows for higher reaction temperatures. |
| Toluene / Chlorobenzene | Fair | Generally less effective than polar aprotic solvents for ionic pathways.[4][8] |
| DMF / DMAc | Use with Caution | Can sometimes participate in or decompose under reaction conditions. |
Q6: My starting material is consumed, but the isolated yield of my desired product is low. What is happening?
A6: Full conversion with low yield points towards competing reaction pathways (side products) or issues with product stability and isolation.
-
Cause 1: Side Product Formation
-
Explanation: If the rate of reaction is very fast, localized high concentrations of your substrate upon addition can lead to undesired follow-on reactions or polymerization, especially with highly activated substrates. The regioselectivity can also be poor if multiple sites on your molecule have similar reactivity.
-
Solution: Control the Rate of Addition. This is one of the most effective and often overlooked methods for improving yield. Instead of adding your substrate all at once, add it dropwise as a solution over a prolonged period (e.g., 30-60 minutes) to a heated solution of CBI. This keeps the instantaneous concentration of the substrate low, favoring the desired monochlorination. This technique has been demonstrated to dramatically improve yield, in one case from 58% to 90%.[7][8]
-
-
Cause 2: Product Instability or Workup Issues
-
Explanation: Your chlorinated product may be unstable to the workup conditions (e.g., pH, temperature) or purification method (e.g., silica gel chromatography). The by-product, 2-iodobenzoic acid, is acidic and needs to be removed.
-
Solution:
-
Modify Workup: Use a mild basic wash (e.g., saturated NaHCO₃ solution) during the aqueous workup to remove the 2-iodobenzoic acid by-product.
-
Minimize Contact with Silica Gel: If you suspect your product is unstable on silica, try minimizing the exposure time, using a less acidic grade of silica (e.g., neutral alumina or treated silica gel), or exploring alternative purification methods like crystallization or distillation.
-
-
Part 3: Experimental Protocol Example
This section provides a general, robust starting point for your experiments.
General Protocol for Electrophilic Chlorination of an Activated Arene
Caption: Standard experimental workflow for chlorination using CBI.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (CBI) (1.2 equivalents).
-
Solvent Addition: Add anhydrous acetonitrile (CH₃CN) to create a solution with a concentration of approximately 0.1 M with respect to the substrate.
-
Heating: Begin stirring and heat the suspension to the desired temperature (a good starting point is 80 °C or reflux).
-
Substrate Addition: Dissolve the substrate (1.0 equivalent) in a minimal amount of anhydrous acetonitrile. Using a syringe pump or a dropping funnel, add the substrate solution dropwise to the heated CBI mixture over a period of 1 hour.[7]
-
Reaction Monitoring: Allow the reaction to stir at the elevated temperature. Monitor the consumption of the starting material by an appropriate method (e.g., TLC, GC-MS, or LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate or DCM). Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate (NaHCO₃) solution (to remove 2-iodobenzoic acid), and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired chlorinated product.
By understanding the principles behind the reactivity of CBI and systematically applying these troubleshooting strategies, you will be well-equipped to optimize your reaction yields and achieve your synthetic goals.
References
-
Zhao, Z., & Murphy, G. K. (2018). Chlorination of phenylallene derivatives with 1-chloro-1,2-benziodoxol-3-one: synthesis of vicinal-dichlorides and chlorodienes. Beilstein Journal of Organic Chemistry, 14, 796–802. [Link]
-
ResearchGate. (2018). Optimization of the reaction conditions. [Diagram]. From: Chlorination of phenylallene derivatives with 1-chloro-1,2-benziodoxol-3-one: synthesis of vicinal-dichlorides and chlorodienes. [Link]
-
Yang, F., et al. (2021). Hypervalent Iodine(III)-Promoted C3–H Regioselective Halogenation of 4-Quinolones under Mild Conditions. Molecules, 26(22), 6983. [Link]
-
AtlanChim Pharma. (2019). 1-Chloro-1,2-benziodoxol-3-one, an efficient electrophilic chlorinating reagent. Technical Note. [Link]
-
Wang, M., et al. (2016). Story of an Age-Old Reagent: An Electrophilic Chlorination of Arenes and Heterocycles by 1-Chloro-1,2-benziodoxol-3-one. Organic Letters, 18(8), 1976–1979. [Link]
-
ACS Publications. (2016). Story of an Age-Old Reagent: An Electrophilic Chlorination of Arenes and Heterocycles by 1-Chloro-1,2-benziodoxol-3-one [Abstract]. Organic Letters. [Link]
-
Zhao, Z., & Murphy, G. K. (2018). Chlorination of phenylallene derivatives with 1-chloro-1,2-benziodoxol-3-one: synthesis of vicinal-dichlorides and chlorodienes. Beilstein Journal of Organic Chemistry. [Link]
-
PubMed. (2018). Chlorination of phenylallene derivatives with 1-chloro-1,2-benziodoxol-3-one: synthesis of vicinal-dichlorides and chlorodienes. Beilstein Journal of Organic Chemistry. [Link]
-
Beilstein Journals. Hypervalent iodine chemistry in organic synthesis. [Link]
-
ResearchGate. (2018). Scope of chlorination by 1-chloro-1, 2-benziodoxol-3-one. [Diagram]. From: Regioselective Chlorination of Aryl C−H bonds with Hypervalent Iodine(III) Reagent 1-Chloro-1,2-benziodoxol-3-one. [Link]
-
Kumar, S., et al. (2017). Electrophilic chloro(ω-alkoxy)lation of alkenes employing 1-chloro-1,2-benziodoxol-3-one: facile synthesis of β-chloroethers. Organic & Biomolecular Chemistry, 15(4), 867-871. [Link]
-
Reddy, K., et al. (2019). Revisiting 1-chloro-1,2-benziodoxol-3-one: efficient ortho-chlorination of aryls under aqueous conditions. New Journal of Chemistry, 43(3), 1335-1339. [Link]
Sources
- 1. atlanchimpharma.com [atlanchimpharma.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chlorination of phenylallene derivatives with 1-chloro-1,2-benziodoxol-3-one: synthesis of vicinal-dichlorides and chlorodienes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chlorination of phenylallene derivatives with 1-chloro-1,2-benziodoxol-3-one: synthesis of vicinal-dichlorides and chlorodienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Revisiting 1-chloro-1,2-benziodoxol-3-one: efficient ortho-chlorination of aryls under aqueous conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. BJOC - Chlorination of phenylallene derivatives with 1-chloro-1,2-benziodoxol-3-one: synthesis of vicinal-dichlorides and chlorodienes [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
side reactions of 1-chloro-1,2-benziodoxol-3(1H)-one in chlorination
Technical Support Center: 1-Chloro-1,2-benziodoxol-3(1H)-one in Chlorination
Introduction:
Welcome to the technical support guide for this compound, a powerful and versatile hypervalent iodine(III) reagent for electrophilic chlorination.[1][2] While this reagent offers significant advantages, including stability and ease of handling, achieving optimal results requires an understanding of its reactivity profile and potential side reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during chlorination experiments. We will explore the causality behind these challenges and provide actionable, field-proven solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low or No Conversion to the Desired Chlorinated Product
Question: I've set up my chlorination reaction with this compound, but I'm observing very low conversion of my starting material. What are the likely causes and how can I fix it?
Possible Causes & Troubleshooting Strategies:
-
Reagent Inactivity/Decomposition: While known for its stability, prolonged storage under improper conditions (e.g., exposure to light or moisture) can lead to degradation. A visual inspection can be telling; the reagent should be a bright yellow crystalline solid.[3]
-
Protocol: Always use a freshly opened bottle or a sample that has been stored in a desiccator, protected from light. To verify reagent activity, perform a control reaction with a known, reactive substrate like anisole.
-
-
Insufficient Activation of the Reagent: The reactivity of hypervalent iodine reagents can be highly dependent on the reaction medium and additives.[4] The I-Cl bond requires polarization to facilitate the electrophilic transfer of chlorine.
-
Protocol: Solvent choice is critical. While acetonitrile is common, consider switching to a more polar solvent like DMF for less reactive substrates, which can help stabilize charged intermediates.[2] Lewis or Brønsted acid additives can also enhance reactivity, but must be used judiciously to avoid substrate decomposition.
-
-
Inappropriate Reaction Temperature: Many chlorinations with this reagent proceed well at room temperature.[2][5] However, for electron-deficient or sterically hindered substrates, gentle heating may be necessary to overcome the activation energy barrier.
-
Protocol: Start the reaction at room temperature. If no conversion is observed after 2-4 hours (monitor by TLC or LC-MS), gradually increase the temperature to 40-60 °C. Be aware that higher temperatures can also promote side reactions.
-
Troubleshooting Flowchart: Low Conversion
Caption: Decision-making workflow for troubleshooting low reaction conversion.
Issue 2: Formation of Unexpected Byproducts (e.g., Dichlorination, Oxidation)
Question: My reaction is producing significant amounts of dichlorinated species and/or oxidized byproducts instead of the desired monochlorinated product. Why is this happening?
Possible Causes & Troubleshooting Strategies:
-
Over-Reactivity / Stoichiometry: Using an excess of the chlorinating reagent is a common cause of dichlorination, especially with highly activated aromatic or heterocyclic substrates. The initially formed monochlorinated product can be more electron-rich than the starting material, leading to a second, faster chlorination event.
-
Protocol: Carefully control the stoichiometry. Begin with 1.05-1.1 equivalents of this compound. Consider adding the reagent portion-wise or via syringe pump over a period of time to maintain a low instantaneous concentration, thus favoring the initial monochlorination.
-
-
Radical vs. Ionic Pathways: While often employed for electrophilic (ionic) chlorination, hypervalent iodine reagents can also participate in radical reactions under certain conditions (e.g., reflux, presence of radical initiators).[6][7][8] This can lead to different selectivity and byproduct profiles, such as benzylic chlorination or the formation of chlorinated dienes from allenes.[6][7][8]
-
Protocol: To favor the ionic pathway, ensure the reaction is run at a moderate temperature and protected from light. If a radical pathway is suspected, adding a radical inhibitor like TEMPO or BHT can be diagnostic. Conversely, if a radical pathway is desired, initiators like AIBN or light can be used.
-
-
Competing Oxidation: For substrates with sensitive functional groups (e.g., anilines, sulfides), the hypervalent iodine reagent can act as an oxidant.[9] For instance, anilines can be oxidized, and sulfides can be converted to sulfoxides or sulfones.
-
Protocol: Protect sensitive functional groups prior to chlorination. For example, anilines can be converted to amides or carbamates, which are less prone to oxidation and can also direct the chlorination to the ortho position.[9]
-
Mechanism Spotlight: Competing Pathways
Caption: Competing reaction pathways for chlorination and side reactions.
Issue 3: Poor Regioselectivity in Aromatic Chlorination
Question: I'm attempting to chlorinate a substituted arene, but I'm getting a mixture of ortho, meta, and para isomers. How can I improve the regioselectivity?
Possible Causes & Troubleshooting Strategies:
-
Solvent Effects: The solvent can significantly influence the regioselectivity of electrophilic aromatic substitution by altering the effective size and reactivity of the chlorinating species.
-
Steric Hindrance: The inherent steric bulk of the this compound can influence the position of chlorination.
-
Protocol: A systematic solvent screen is recommended. Compare results in non-polar (e.g., DCM), polar aprotic (e.g., MeCN, DMF), and protic (e.g., AcOH) solvents. In some cases, a less coordinating solvent may lead to a more selective reaction. For substrates with strong directing groups, the electronic effects will typically dominate, but for weakly directing groups, subtle changes in conditions can tune the isomeric ratio.
-
Table 1: Influence of Reaction Parameters on Selectivity
| Parameter | Condition A | Outcome A | Condition B | Outcome B | Rationale |
| Stoichiometry | >1.5 equiv. Reagent | Increased Dichlorination | 1.1 equiv. Reagent | Favors Monochlorination | Minimizes reaction with the more activated product. |
| Temperature | Reflux / High Temp | Potential Radical Byproducts | Room Temperature | Favors Ionic Pathway | Lower energy pathway is typically the electrophilic one. |
| Solvent | Acetonitrile (MeCN) | General Purpose | Dimethylformamide (DMF) | Increased rate for poor substrates | Polar solvent stabilizes charged intermediates.[2] |
| Additives | None | Standard Reactivity | Lewis Acid (e.g., Sc(OTf)₃) | Enhanced Reactivity | Polarizes the I-Cl bond, creating a more potent electrophile. |
Issue 4: Difficulty with Reaction Workup and Purification
Question: My reaction seems to work, but I'm having trouble isolating my product. There's an insoluble white solid, and my product is difficult to separate from the iodine-containing byproduct.
Possible Causes & Troubleshooting Strategies:
-
Iodine Byproduct Precipitation: The primary byproduct of the reaction is 2-iodobenzoic acid or a related iodosyl species, which is often insoluble in common organic solvents used for extraction (e.g., DCM, EtOAc).[2]
-
Protocol 1 (Aqueous Wash): After the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium thiosulfate (Na₂S₂O₃). The basic wash will deprotonate the 2-iodobenzoic acid, forming the water-soluble sodium salt, which can then be easily removed in the aqueous layer during extraction.[2]
-
Protocol 2 (Filtration): Dilute the reaction mixture with a non-polar solvent in which the byproduct is insoluble but your product is soluble (e.g., diethyl ether, hexanes). The 2-iodobenzoic acid will precipitate and can be removed by simple filtration before concentrating the filtrate. The recovered 2-iodobenzoic acid can potentially be recycled to synthesize more reagent.[2][3]
-
References
-
Barluenga, J., González-Bobes, F., & Murguía, M. C. (2018). Chlorination of phenylallene derivatives with 1-chloro-1,2-benziodoxol-3-one: synthesis of vicinal-dichlorides and chlorodienes. Beilstein Journal of Organic Chemistry, 14, 796–802. [Link]
-
Yadav, M. R., et al. (2020). Revisiting 1-chloro-1,2-benziodoxol-3-one: efficient ortho-chlorination of aryls under aqueous conditions. New Journal of Chemistry. [Link]
-
Togni, A., et al. (2011). 1-trifluoromethyl-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole. Organic Syntheses, 88, 188. [Link]
-
Barluenga, J., González-Bobes, F., & Murguía, M. C. (2018). Chlorination of phenylallene derivatives with 1-chloro-1,2-benziodoxol-3-one: synthesis of vicinal-dichlorides and chlorodienes. Beilstein Journals. [Link]
-
Barluenga, J., González-Bobes, F., & Murguía, M. C. (2018). Chlorination of phenylallene derivatives with 1-chloro-1,2-benziodoxol-3-one: synthesis of vicinal-dichlorides and chlorodienes. PubMed. [Link]
-
Atlanchim Pharma. 1-Chloro-1,2-benziodoxol-3-one, an efficient electrophilic chlorinating reagent. [Link]
-
Wang, M., et al. (2016). Story of an Age-Old Reagent: An Electrophilic Chlorination of Arenes and Heterocycles by 1-Chloro-1,2-benziodoxol-3-one. Organic Letters, 18(9), 1976–1979. [Link]
-
Kang, K., et al. (2015). Radical Chlorination with Hypervalent Iodine(III) Generated by Ligand Exchange: Revisiting Palladium(II)‐Catalyzed Directed CH Chlorination. Asian Journal of Organic Chemistry. [Link]
-
ACS Green Chemistry Institute. Specific Solvent Issues with Iodination. [Link]
-
Zhdankin, V. V. (2024). Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. Chemical Reviews. [Link]
-
Sharma, T. (2024). Hypervalent Iodine(III) Chemistry: Facts, Myths and Discoveries. La Trobe University Research Repository. [Link]
-
Granados, A., et al. (2019). In situ Generation of Hypervalent Iodine Reagents for the Electrophilic Chlorination of Arenes. European Journal of Organic Chemistry. [Link]
-
Barluenga, J., et al. (2018). Chlorination of phenylallene derivatives with 1-chloro-1,2-benziodoxol-3-one: synthesis of vicinal-dichlorides and chlorodienes. PubMed Central. [Link]
-
Wang, M., et al. (2016). Story of an Age-Old Reagent: An Electrophilic Chlorination of Arenes and Heterocycles by 1-Chloro-1,2-benziodoxol-3-one. Organic Letters. [Link]
-
PubChem. This compound. [Link]
-
Li, X.-Q., & Zhang, C. (2009). An Environmentally Benign TEMPO-Catalyzed Efficient Alcohol Oxidation System with a Recyclable Hypervalent Iodine(III) Reagent and Its Facile Preparation. Synthesis, 2009(07), 1163–1169. [Link]
Sources
- 1. atlanchimpharma.com [atlanchimpharma.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 5. An Environmentally Benign TEMPO-Catalyzed Efficient Alcohol Oxidation System with a Recyclable Hypervalent Iodine(III) Reagent and Its Facile Preparation [organic-chemistry.org]
- 6. d-nb.info [d-nb.info]
- 7. BJOC - Chlorination of phenylallene derivatives with 1-chloro-1,2-benziodoxol-3-one: synthesis of vicinal-dichlorides and chlorodienes [beilstein-journals.org]
- 8. Chlorination of phenylallene derivatives with 1-chloro-1,2-benziodoxol-3-one: synthesis of vicinal-dichlorides and chlorodienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Revisiting 1-chloro-1,2-benziodoxol-3-one: efficient ortho-chlorination of aryls under aqueous conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Efficient Removal of 2-Iodobenzoic Acid Byproduct
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the removal of 2-iodobenzoic acid, a common byproduct in various organic syntheses. This document offers in-depth technical guidance, field-proven insights, and step-by-step protocols to ensure the successful purification of your target compounds.
Introduction
2-Iodobenzoic acid is a frequent and often troublesome byproduct in reactions such as the Sandmeyer reaction, which is widely used for the synthesis of aryl iodides from anilines.[1][2] Its removal is crucial for obtaining a pure final product. This guide will delve into the chemical properties of 2-iodobenzoic acid and provide a range of effective purification strategies.
Frequently Asked Questions (FAQs)
Q1: Why is 2-iodobenzoic acid a common byproduct?
A1: 2-Iodobenzoic acid often arises from the Sandmeyer reaction when anthranilic acid is used as the starting material.[1][2] In this reaction, the amino group of anthranilic acid is converted into a diazonium salt, which is then displaced by iodide.[1][3] If the reaction conditions are not carefully controlled, side reactions can lead to the formation of 2-iodobenzoic acid.
Q2: What are the key physical and chemical properties of 2-iodobenzoic acid that are relevant for its removal?
A2: Understanding the properties of 2-iodobenzoic acid is fundamental to selecting an appropriate purification method.
| Property | Value | Significance for Purification |
| Appearance | White to light yellow solid[4][5] | Visual identification of the byproduct. |
| Melting Point | 160-162 °C[6] | Can be used as a preliminary purity check. |
| Solubility | Sparingly soluble in water; Soluble in ethanol, acetone, and other organic solvents.[4][7][8][9] | This differential solubility is the basis for several purification techniques. |
| Acidity (pKa) | Approximately 2.85[4] | Its acidic nature allows for selective extraction using basic solutions. |
Q3: What are the primary challenges associated with the removal of 2-iodobenzoic acid?
A3: The main challenges stem from its similar solubility profile to many organic products in common organic solvents. Its relatively high polarity due to the carboxylic acid group can also lead to tailing during column chromatography if the eluent system is not optimized.
Troubleshooting Guides: Purification Protocols
This section provides detailed, step-by-step protocols for the most effective methods to remove 2-iodobenzoic acid from a reaction mixture. The choice of method will depend on the properties of your desired product and the scale of the reaction.
Method 1: Liquid-Liquid Extraction (Acid-Base Extraction)
This is often the most effective and straightforward method, leveraging the acidic nature of the 2-iodobenzoic acid.[10][11]
Principle: 2-Iodobenzoic acid, being a carboxylic acid, will react with a mild base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt. This salt will partition into the aqueous phase, while the neutral organic product remains in the organic phase.
Experimental Protocol:
-
Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).
-
Transfer the solution to a separatory funnel.[12]
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup from CO₂ evolution.
-
Allow the layers to separate. The aqueous layer will contain the sodium 2-iodobenzoate salt.
-
Drain the lower organic layer.
-
Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete removal of the acidic byproduct.
-
Combine the aqueous layers. To confirm the presence of 2-iodobenzoic acid, you can acidify the combined aqueous layers with a strong acid (e.g., HCl) which should precipitate the 2-iodobenzoic acid.
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.
Caption: Workflow for removing 2-iodobenzoic acid via liquid-liquid extraction.
Method 2: Column Chromatography
This method is suitable when the desired product and the byproduct have significantly different polarities.[13][14][15]
Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent).[13] Since 2-iodobenzoic acid is relatively polar, it will adhere more strongly to the silica gel compared to a less polar product.
Experimental Protocol:
-
Select an appropriate eluent system: Use thin-layer chromatography (TLC) to determine a solvent system that provides good separation between your product and 2-iodobenzoic acid. A common starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate).
-
Pack the column: Prepare a slurry of silica gel in the chosen non-polar solvent and carefully pack it into a chromatography column.
-
Load the sample: Dissolve the crude mixture in a minimal amount of the eluent and load it onto the top of the silica gel bed.
-
Elute the column: Begin eluting with the chosen solvent system. The less polar components will travel down the column faster.
-
Collect fractions: Collect the eluent in small fractions.
-
Monitor the separation: Use TLC to analyze the collected fractions and identify those containing your purified product.
-
Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Caption: Decision tree for choosing the right chromatography method.
Method 3: Recrystallization
Recrystallization is a powerful purification technique for solid compounds, provided a suitable solvent can be found.[16][17]
Principle: This method relies on the difference in solubility of the desired compound and the 2-iodobenzoic acid in a particular solvent at different temperatures. The ideal solvent is one in which the desired product is highly soluble at high temperatures and poorly soluble at low temperatures, while the 2-iodobenzoic acid remains soluble at low temperatures.
Experimental Protocol:
-
Solvent selection: Screen various solvents to find one that meets the criteria mentioned above. A mixture of solvents can also be effective.
-
Dissolution: Dissolve the crude solid in the minimum amount of the hot solvent.
-
Hot filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the pure product.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing the dissolved 2-iodobenzoic acid.
-
Drying: Dry the purified crystals.
Method 4: Chemical Scavenging
For small-scale reactions or to remove trace amounts of 2-iodobenzoic acid, a chemical scavenger can be employed.[18][19]
Principle: An acid scavenger is a basic substance that is added to the reaction mixture to neutralize and remove acidic impurities.[18][20]
Experimental Protocol:
-
Choose a solid-supported basic scavenger (e.g., polymer-bound amine or carbonate).
-
Add the scavenger to the crude reaction mixture dissolved in a suitable solvent.
-
Stir the mixture for a sufficient amount of time to allow for the complete reaction between the scavenger and the 2-iodobenzoic acid.
-
Filter off the solid scavenger, which now has the 2-iodobenzoic acid bound to it.
-
Concentrate the filtrate to obtain the purified product.
Summary of Purification Methods
| Method | Principle | Advantages | Disadvantages |
| Liquid-Liquid Extraction | Acid-base chemistry | Fast, efficient, and scalable. | Requires a water-immiscible solvent; can form emulsions. |
| Column Chromatography | Differential adsorption | High resolution for complex mixtures. | Can be time-consuming and require large volumes of solvent. |
| Recrystallization | Differential solubility | Can yield very pure crystalline products. | Finding a suitable solvent can be challenging; potential for product loss in the mother liquor. |
| Chemical Scavenging | Neutralization | Simple work-up (filtration). | Scavengers can be expensive; may not be suitable for large-scale purification. |
References
-
2-Iodobenzoic acid - Solubility of Things. (n.d.). Retrieved from [Link]
-
2-Iodobenzoic acid - ChemBK. (2022, October 16). Retrieved from [Link]
-
2-Iodobenzoic acid | C7H5IO2 | CID 6941 - PubChem. (n.d.). Retrieved from [Link]
-
2-Iodobenzoic acid - Wikipedia. (n.d.). Retrieved from [Link]
-
Preparation of 2-iodobenzoic acid - Texium. (2018, March 21). Retrieved from [Link]
-
Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions - NIH. (n.d.). Retrieved from [Link]
-
Sandmeyer reaction (synthesis of 2-Iodobenzoic acid) - YouTube. (2021, November 12). Retrieved from [Link]
-
m-IODOBENZOIC ACID - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Scavenger (chemistry) - Wikipedia. (n.d.). Retrieved from [Link]
-
Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions - ResearchGate. (2021, October 17). Retrieved from [Link]
-
Hydrogen Sulfide Scavengers | Paratene®. (n.d.). Retrieved from [Link]
-
Hydrogen Sulfide Scavenger Technology for Decontamination - FQE Chemicals. (2017, August 2). Retrieved from [Link]
- A kind of preparation method of the iodo-benzoic acid of 2 chlorine 5 - Google Patents. (n.d.).
-
Extraction. (n.d.). Retrieved from [Link]
-
Benzoic acid, 2-iodo- | SIELC Technologies. (2018, February 16). Retrieved from [Link]
-
Column Chromatography - Organic Chemistry at CU Boulder. (n.d.). Retrieved from [Link]
-
Column chromatography - Columbia University. (n.d.). Retrieved from [Link]
-
Performing Column Chromatography - YouTube. (2023, March 10). Retrieved from [Link]
-
Recrystallization of Benzoic Acid. (n.d.). Retrieved from [Link]
-
SEPARATION OF ACIDIC AND NEUTRAL SUBSTANCES. (n.d.). Retrieved from [Link]
-
The Extraction of Benzoic Acid from a Mixture. (n.d.). Retrieved from [Link]
-
A Short Liquid-Liquid Extraction Demonstration - YouTube. (2017, June 14). Retrieved from [Link]
Sources
- 1. What is the 2-Iodobenzoic acid?Uses,Synthesis,Purification Methods_Chemicalbook [chemicalbook.com]
- 2. 2-Iodobenzoic acid - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. chembk.com [chembk.com]
- 5. 2-Iodobenzoic acid | C7H5IO2 | CID 6941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-ヨード安息香酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 2-Iodobenzoic acid: properties and applications in organic synthesis_Chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. The Extraction of Benzoic Acid from a Mixture [sites.pitt.edu]
- 12. youtube.com [youtube.com]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. columbia.edu [columbia.edu]
- 15. youtube.com [youtube.com]
- 16. westfield.ma.edu [westfield.ma.edu]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. lohtragon.com [lohtragon.com]
- 19. Scavenger (chemistry) - Wikipedia [en.wikipedia.org]
- 20. specialchem.com [specialchem.com]
Technical Support Center: Purification of Products from 1-Chloro-1,2-benziodoxol-3(1H)-one Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of reaction products when using 1-chloro-1,2-benziodoxol-3(1H)-one. As a hypervalent iodine(III) reagent, it is a powerful tool for electrophilic chlorination and oxidation, valued for its stability and high reactivity.[1][2] However, successful synthesis hinges on effective purification to remove the iodine-containing byproducts. This guide is designed to provide you with the expertise and practical steps to achieve high purity in your desired compounds.
Understanding the Core Purification Challenge: The Iodoarene Byproduct
Reactions involving this compound generate a predictable and recyclable byproduct: 2-iodobenzoic acid .[3] The entire purification strategy revolves around the efficient separation of your target molecule from this polar, acidic compound. Understanding the properties of this byproduct is the first step toward mastering the purification process.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Key Property for Separation |
| This compound | C₇H₄ClIO₂ | 282.46 | White to off-white powder | Reagent |
| 2-Iodobenzoic Acid (Byproduct) | C₇H₅IO₂ | 248.02 | White solid | Acidic (pKa ≈ 2.85) |
Frequently Asked Questions (FAQs)
Here we address the most common initial queries encountered during the purification process.
Q1: What is the primary byproduct I need to remove from my reaction?
The main byproduct is 2-iodobenzoic acid .[3] During the reaction, this compound delivers the chlorine atom (or acts as an oxidant) and is reduced, ultimately forming this stable, water-insoluble acid.
Q2: My crude product has a persistent yellow or brown color after the reaction. Is this normal?
While the reagent and its primary byproduct are typically off-white solids, residual iodine species can sometimes impart color to the crude mixture. This can often be resolved during the workup. A wash with a mild reducing agent, such as a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃), can help quench any residual elemental iodine, which is a common cause of brown or purple coloration.[4][5]
Q3: Can I remove the 2-iodobenzoic acid byproduct with a simple water wash?
No, a simple water wash is generally ineffective. 2-Iodobenzoic acid is a carboxylic acid and is not significantly soluble in neutral water. To effectively remove it, you must use a basic aqueous solution to deprotonate the acid, forming a highly water-soluble carboxylate salt.
Q4: How can I monitor the removal of 2-iodobenzoic acid?
The most effective way is by using Thin Layer Chromatography (TLC). 2-Iodobenzoic acid is a relatively polar compound and is UV active. Spot your crude reaction mixture and the organic layer after each aqueous wash. The spot corresponding to 2-iodobenzoic acid should diminish and eventually disappear from the organic layer as the purification proceeds.
Q5: Is the 2-iodobenzoic acid byproduct recyclable?
Yes, and this is a significant advantage of using this reagent.[3] After separating the aqueous basic washes, you can acidify them with an acid like HCl (to a pH of ~2-3). The 2-iodobenzoic acid will precipitate out as a solid, which can be collected by filtration, washed with cold water, and dried for reuse.[3]
In-Depth Troubleshooting Guides
This section provides detailed, step-by-step protocols for common purification scenarios.
Guide 1: Standard Aqueous Workup for Acid-Stable Products
This is the most common and efficient method for removing the 2-iodobenzoic acid byproduct, provided your target molecule is stable to mild basic conditions. The principle is to convert the acidic byproduct into a water-soluble salt.
Caption: Standard aqueous workup workflow for product purification.
Experimental Protocol: Standard Aqueous Workup
-
Quenching: Once the reaction is complete (as monitored by TLC or other methods), cool the reaction mixture to room temperature. Transfer it to a separatory funnel.
-
Basic Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[3] Causality: The base deprotonates the carboxylic acid group of 2-iodobenzoic acid, forming the sodium 2-iodobenzoate salt, which is highly soluble in the aqueous layer.
-
Extraction: Extract the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Collect the organic layer.
-
Repeat Washes: Wash the organic layer two more times with the basic solution to ensure complete removal of the byproduct. You can check the pH of the final aqueous wash to ensure it is still basic.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). Causality: This step helps to remove residual water and break up any emulsions that may have formed.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield your crude product, now largely free of the iodine-based byproduct.
-
Further Purification: The resulting crude product can then be further purified by techniques such as column chromatography or recrystallization if necessary.
Guide 2: Purification Strategies for Base-Sensitive Products
If your target molecule contains base-labile functional groups (e.g., certain esters, protecting groups), the standard basic wash is not suitable.
Troubleshooting Steps:
-
Direct Chromatography:
-
Action: After the reaction, quench with water or a neutral buffer. Extract the product into an organic solvent, dry, and concentrate the mixture directly onto silica gel.
-
Rationale: This avoids exposure to basic conditions. 2-Iodobenzoic acid is quite polar and will often stick to the baseline or have a very low Rf on silica gel in common solvent systems (e.g., ethyl acetate/hexanes).
-
Pro-Tip: A small amount of acetic acid or formic acid (0.1-1%) can be added to the eluent to improve the peak shape of acidic products, but be aware this can make the 2-iodobenzoic acid more mobile.
-
-
Selective Precipitation/Crystallization:
-
Action: If your product has significantly different solubility properties than 2-iodobenzoic acid, this can be exploited. Try concentrating the crude reaction mixture and triturating with a solvent in which your product is soluble but the byproduct is not (or vice-versa).
-
Example: Suspending the crude solid in a non-polar solvent like hexanes or diethyl ether may dissolve a non-polar product while leaving the polar 2-iodobenzoic acid as a solid, which can be filtered off.
-
Guide 3: Column Chromatography Best Practices
Even after an aqueous workup, residual byproducts may remain. Column chromatography is the definitive final purification step.
Caption: Elution order in silica gel chromatography.
Troubleshooting Steps:
-
Choosing the Right Eluent:
-
Action: Develop a solvent system using TLC that gives good separation between your product and the 2-iodobenzoic acid byproduct (Rf < 0.1). A typical starting point is a mixture of ethyl acetate and hexanes.
-
Rationale: Since 2-iodobenzoic acid is highly polar, it will adhere strongly to the silica gel. Your goal is to find a solvent system that moves your product up the TLC plate (Rf between 0.3-0.5 is ideal) while leaving the byproduct at the baseline.
-
-
Streaking or Tailing of the Byproduct Spot on TLC:
-
Action: If the 2-iodobenzoic acid spot streaks, it can contaminate your product fractions during column chromatography.
-
Rationale: The acidic nature of the byproduct can interact strongly with the slightly acidic silica gel.
-
Solution: Ensure the vast majority of the byproduct is removed via the basic aqueous workup before attempting chromatography. This is the most reliable solution.
-
References
-
Atlanchim Pharma. 1-Chloro-1,2-benziodoxol-3-one, an efficient electrophilic chlorinating reagent. Available from: [Link][1]
- Zhdankin, V. V. Hypervalent Iodine Chemistry: Preparation, Structure and Synthetic Applications of Polyvalent Iodine Compounds. Wiley, 2013.
-
Wang, M., et al. "Story of an Age-Old Reagent: An Electrophilic Chlorination of Arenes and Heterocycles by 1-Chloro-1,2-benziodoxol-3-one." Organic Letters, 2016, 18(8), 1976–1979. Available from: [Link][3]
-
University of Rochester, Department of Chemistry. Workup: Bromine or Iodine. Available from: [Link][4]
-
Reddit. Removal of Iodine : r/Chempros. Available from: [Link][6]
-
Li, X.-Q., & Zhang, C. "An Environmentally Benign TEMPO-Catalyzed Efficient Alcohol Oxidation System with a Recyclable Hypervalent Iodine(III) Reagent and Its Facile Preparation." Synthesis, 2009, 1163-1169. Available from: [Link][7]
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. Available from: [Link][8]
-
Organic Reaction Workup Formulas for Specific Reagents. Available from: [Link][5]
Sources
- 1. atlanchimpharma.com [atlanchimpharma.com]
- 2. download.e-bookshelf.de [download.e-bookshelf.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Workup [chem.rochester.edu]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. reddit.com [reddit.com]
- 7. An Environmentally Benign TEMPO-Catalyzed Efficient Alcohol Oxidation System with a Recyclable Hypervalent Iodine(III) Reagent and Its Facile Preparation [organic-chemistry.org]
- 8. How To [chem.rochester.edu]
managing radical side reactions with 1-chloro-1,2-benziodoxol-3(1H)-one
Welcome to the Technical Support Center for 1-chloro-1,2-benziodoxol-3(1H)-one. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of using this versatile hypervalent iodine(III) reagent. This guide is structured to address the most common challenges researchers face, particularly the management of undesired radical side reactions that can compromise yield, selectivity, and reproducibility.
This compound is a powerful oxidant and an efficient chlorine-transfer agent. Its reactivity, however, is nuanced. While it is often employed for electrophilic chlorinations[1][2], it possesses a relatively weak iodine-chlorine bond that can undergo homolytic cleavage under certain conditions, initiating radical pathways[3][4][5]. Understanding and controlling this dual reactivity is the key to mastering its use in synthesis.
This document is divided into a Troubleshooting Guide for immediate problem-solving and a set of Frequently Asked Questions for a broader understanding of the reagent's behavior.
Troubleshooting Guide: Managing Radical Pathways
This section addresses specific experimental issues with a focus on diagnosing and mitigating radical-mediated side reactions.
Question 1: My reaction is giving a low yield of the desired product along with a complex mixture of byproducts. How can I diagnose and solve this?
Answer: This is a classic symptom of a reaction proceeding through an uncontrolled radical chain mechanism. When the I-Cl bond cleaves homolytically, it generates a chlorine radical and an iodanyl radical[5][6]. These highly reactive species can initiate a cascade of undesired events, including polymerization of starting materials, over-chlorination, or reaction with the solvent.
The first step is to determine if a radical pathway is indeed the culprit. A diagnostic test using a radical scavenger is the most direct method.
Workflow: Diagnosing and Mitigating Uncontrolled Radical Reactions
Caption: Diagnostic workflow for troubleshooting low yields.
Recommended Radical Scavengers
Adding a small amount of a radical inhibitor can provide definitive evidence. If the reaction profile cleans up significantly, you have confirmed the issue.
| Scavenger | Typical Concentration (mol%) | Recommended For | Notes |
| TEMPO | 5-10 mol% | Trapping carbon-centered radicals | Forms a stable adduct, which can sometimes be isolated to identify the radical intermediate. |
| BHT (Butylated hydroxytoluene) | 5-10 mol% | Trapping oxygen- or carbon-centered radicals | A phenolic antioxidant; acts as a hydrogen atom donor to quench radical chains. |
| Galvinoxyl | 2-5 mol% | Highly sensitive detection of radical initiation | A stable free radical that is deeply colored; its disappearance can be monitored visually or by UV-vis. |
See Protocol 1 for a detailed methodology on performing this diagnostic test.
Question 2: My reaction is inconsistent, with yields varying significantly between batches. What could be causing this irreproducibility?
Answer: Irreproducibility is often linked to adventitious initiation of radical reactions. The energy required to cleave the I-Cl bond is relatively low, and initiation can be triggered by factors that are easy to overlook.
Probable Causes & Solutions:
-
Ambient Light: The most common culprit. The I-Cl bond can be photolabile[7][8]. Reactions left on a benchtop exposed to sunlight or even strong overhead laboratory lighting can have a higher rate of radical initiation than those shielded from light.
-
Solution: Always perform reactions in flasks wrapped with aluminum foil or in amber glass vials to exclude light. See Protocol 2 for the standard procedure.[9]
-
-
Trace Metal Impurities: Transition metals can facilitate single-electron transfer (SET) processes with hypervalent iodine reagents, generating radicals[5][10]. Impurities in your starting materials, solvents, or from spatulas can catalyze these undesired pathways.
-
Solution: Use high-purity, freshly distilled, or sparged solvents. Ensure all glassware is scrupulously clean. Avoid using metal spatulas to handle the reagent if metal contamination is a concern; opt for glass or polymer-based tools.
-
-
Atmospheric Oxygen: While the reagent itself is stable in air, oxygen can participate in radical chain reactions once initiated.
-
Solution: For highly sensitive substrates, degassing the solvent by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes prior to adding reagents can remove dissolved oxygen and improve reproducibility.
-
Frequently Asked Questions (FAQs)
Question 1: Is this compound fundamentally an electrophilic or a radical reagent?
Answer: It is both, and the dominant reaction pathway is dictated by the substrate and reaction conditions. This dual nature is a key feature of many hypervalent iodine reagents[10][11].
-
Electrophilic Pathway (Ionic): In the presence of nucleophilic substrates, particularly electron-rich arenes or heterocycles, the reaction often proceeds via an electrophilic mechanism[1][12]. In this pathway, the iodine center coordinates to the substrate, followed by reductive elimination of 2-iodobenzoic acid and transfer of an electrophilic chlorine equivalent ("Cl+"). This pathway is often favored in polar solvents and in the dark.
-
Radical Pathway: With substrates that are susceptible to radical addition (like allenes) or under conditions that promote homolysis (heat, UV light), a radical mechanism can dominate[3][4]. This begins with the homolytic cleavage of the I-Cl bond to generate a chlorine radical, which then initiates the reaction.
The choice between these pathways can be deliberately influenced. For instance, a study on the chlorination of arenes found that the addition of radical scavengers like TEMPO did not inhibit the reaction, confirming an electrophilic mechanism for that specific transformation[1]. Conversely, the chlorination of phenylallenes showed clear evidence of radical intermediates[3].
Divergent Reactivity Pathways
Caption: Conditions influencing ionic vs. radical pathways.
Question 2: What are the essential safety and handling procedures for this reagent?
Answer: Proper handling is crucial for safety and for ensuring the reagent's efficacy.
-
Personal Protective Equipment (PPE): Always handle this compound in a chemical fume hood. Wear standard PPE, including safety glasses, a lab coat, and nitrile gloves. The material is classified as a skin, eye, and respiratory irritant[13].
-
Storage: The reagent is a combustible solid and should be stored in a tightly sealed container in a refrigerator at 2-8°C [14]. It is generally bench-stable for the duration of an experiment but should be protected from prolonged exposure to light and heat to prevent degradation and potential radical formation.
-
Stability: This reagent demonstrates good thermal stability, with differential scanning calorimetry (DSC) showing no thermal events below 150°C[1]. This makes it significantly safer than related hypervalent iodine reagents like azidobenziodoxolone (the original Zhdankin reagent), which is known to be shock-sensitive and potentially explosive[15][16]. However, as with all oxidizing agents, it should not be heated indiscriminately or mixed with incompatible materials.
-
Disposal: Dispose of the reagent and any reaction waste in accordance with your institution's hazardous waste guidelines.
Question 3: How does solvent choice impact radical side reactions?
Answer: The solvent can play a passive or an active role. In radical reactions, solvents with weak C-H bonds can be attacked by radicals, leading to solvent-derived impurities.
Solvent Reactivity in Radical Reactions
| Solvent Class | Examples | Susceptibility to H-atom Abstraction | Recommendation |
| Ethers | THF, 1,4-Dioxane | High | Avoid if possible; the C-H bonds adjacent to the oxygen are particularly weak and prone to abstraction. |
| Alkanes | Hexane, Cyclohexane | Moderate | Can be used, but may still participate depending on the reactivity of the radical species. |
| Aromatic | Benzene, Toluene | Low (ring H) / Moderate (benzylic H) | Toluene's benzylic hydrogens can be abstracted. Benzene is more robust but has toxicity concerns. |
| Halogenated | DCM, Chloroform, CCl4 | Very Low | Generally the preferred choice for minimizing solvent participation in radical reactions. |
| Polar Aprotic | Acetonitrile, DMF | Low to Moderate | Generally robust, but check for compatibility with your specific substrate and conditions. |
For suppressing radical reactions, a more polar solvent like acetonitrile or dichloromethane is often a good starting point as it may also favor the desired ionic pathway[1].
Experimental Protocols
Protocol 1: Diagnostic Test for Radical Involvement using TEMPO
Objective: To determine if undesired byproducts are formed via a radical mechanism.
Materials:
-
Your standard reaction setup (flask, stirrer, etc.)
-
Substrate and this compound
-
Reaction solvent
-
TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)
-
TLC plates and/or GC/LC-MS for analysis
Procedure:
-
Set up two identical reactions in parallel. Label them "Control" and "TEMPO Test".
-
To the "Control" flask, add your substrate and solvent according to your standard procedure.
-
To the "TEMPO Test" flask, add the substrate, solvent, and 0.1 equivalents (10 mol%) of TEMPO . Stir to dissolve.
-
To both flasks, add this compound to initiate the reaction.
-
Run both reactions under identical conditions (temperature, time, atmosphere).
-
Monitor both reactions periodically by TLC, GC, or LC-MS.
-
Analysis:
-
If the "TEMPO Test" reaction shows a significant reduction in byproducts and/or an increased yield of the desired product compared to the "Control", a radical pathway is responsible for the side reactions.
-
If both reactions give a similar, poor result, the issue is likely not radical-mediated.
-
If the "TEMPO Test" completely halts the reaction, it suggests your desired transformation may also proceed through a radical mechanism.
-
Protocol 2: Standard Procedure for Minimizing Radical Side Reactions
Objective: To establish a baseline set of conditions that disfavor radical pathways.
Materials:
-
Round-bottom flask or reaction vial
-
Aluminum foil
-
Magnetic stirrer and stir bar
-
Inert gas source (Argon or Nitrogen)
-
High-purity, degassed solvent
Procedure:
-
Thoroughly clean and dry all glassware.
-
Wrap the reaction flask completely in aluminum foil to exclude all light.
-
Assemble the reaction apparatus under a positive pressure of inert gas (Argon or Nitrogen).
-
If your substrate is highly sensitive, degas the solvent by bubbling Argon or Nitrogen through it for 15-30 minutes before use.
-
Add the degassed solvent to the foil-wrapped flask via cannula or syringe.
-
Add the substrate and this compound under a positive flow of inert gas.
-
Maintain the reaction under an inert atmosphere for its entire duration.
-
If possible, run the reaction at room temperature or below, as elevated temperatures can promote thermal homolysis.
By implementing these troubleshooting strategies and foundational knowledge, you will be better equipped to control the reactivity of this compound and achieve more reliable and successful experimental outcomes.
References
-
Organic Syntheses. 1-trifluoromethyl-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole. Available from: [Link].
-
Legnani, L., et al. (2018). Cyclic Hypervalent Iodine Reagents for Azidation: Safer Reagents and Photoredox-Catalyzed Ring Expansion. The Journal of Organic Chemistry. Available from: [Link].
-
Willis, N. J., et al. (2018). Chlorination of phenylallene derivatives with 1-chloro-1,2-benziodoxol-3-one: synthesis of vicinal-dichlorides and chlorodienes. Beilstein Journal of Organic Chemistry. Available from: [Link].
-
Wang, M., et al. (2016). Story of an Age-Old Reagent: An Electrophilic Chlorination of Arenes and Heterocycles by 1-Chloro-1,2-benziodoxol-3-one. Organic Letters. Available from: [Link].
-
ACS Publications. Story of an Age-Old Reagent: An Electrophilic Chlorination of Arenes and Heterocycles by 1-Chloro-1,2-benziodoxol-3-one. Available from: [Link].
-
Beilstein Journals. Chlorination of phenylallene derivatives with 1-chloro-1,2-benziodoxol-3-one: synthesis of vicinal-dichlorides and chlorodienes. Available from: [Link].
-
Atlanchim Pharma. 1-Chloro-1,2-benziodoxol-3-one, an efficient electrophilic chlorinating reagent. Available from: [Link].
-
PubChem. This compound. Available from: [Link].
-
Wang, X., & Studer, A. (2017). Iodine(III) Reagents in Radical Chemistry. Accounts of Chemical Research. Available from: [Link].
-
Organic Chemistry Portal. An Environmentally Benign TEMPO-Catalyzed Efficient Alcohol Oxidation System with a Recyclable Hypervalent Iodine(III) Reagent. Available from: [Link].
-
Powers, D. C., & Ritter, T. (2015). Iodanyl Radical Catalysis. Israel Journal of Chemistry. Available from: [Link].
-
ACS Publications. Cyclic Hypervalent Iodine Reagents for Azidation. Available from: [Link].
-
Saarpor. Safety Data Sheet. Available from: [Link].
-
Studer, A. (2017). Iodine(III) Reagents in Radical Chemistry. Accounts of Chemical Research. Available from: [Link].
-
Zhdankin, V. V. (2024). Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. Chemical Reviews. Available from: [Link].
-
Macmillan Group. The Chemistry of Hypervalent Iodine. Available from: [Link].
-
Semantic Scholar. Iodine(III) Reagents in Radical Chemistry. Available from: [Link].
-
Yusubov, M. S., et al. (2019). HYPERVALENT IODINE COMPOUNDS AS POLYMERIZATION INITIATORS. Chemistry of Heterocyclic Compounds. Available from: [Link].
-
Wang, X., & Studer, A. (2017). Iodine(III) Reagents in Radical Chemistry. PubMed. Available from: [Link].
-
Zhdankin, V. V. (2024). Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. PMC. Available from: [Link].
-
Patai's Chemistry of Functional Groups. Photochemistry of hypervalent iodine compounds. Available from: [Link].
-
ResearchGate. Story of an Age-Old Reagent: An Electrophilic Chlorination of Arenes and Heterocycles by 1-Chloro-1,2-benziodoxol-3-one. Available from: [Link].
-
Elibrary.ru. DESIGN OF NEW HYPERVALENT IODINE AZIDATING REAGENTS: SYNTHESIS AND PROPERTIES. Available from: [Link].
-
Doc Brown's Chemistry. Aromatic chlorination bromination electrophilic substitution. Available from: [Link].
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. atlanchimpharma.com [atlanchimpharma.com]
- 3. Chlorination of phenylallene derivatives with 1-chloro-1,2-benziodoxol-3-one: synthesis of vicinal-dichlorides and chlorodienes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Chlorination of phenylallene derivatives with 1-chloro-1,2-benziodoxol-3-one: synthesis of vicinal-dichlorides and chlorodienes [beilstein-journals.org]
- 5. Iodine(III) Reagents in Radical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iodanyl Radical Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. yiyunchen.sioc.ac.cn [yiyunchen.sioc.ac.cn]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Iodine(III) Reagents in Radical Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. This compound 98.0-102.0 AT 59457-26-0 [sigmaaldrich.com]
- 14. 59457-26-0|this compound|BLD Pharm [bldpharm.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
solubility of 1-chloro-1,2-benziodoxol-3(1H)-one in different organic solvents
Welcome to the technical support center for 1-chloro-1,2-benziodoxol-3(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for solubility-related challenges encountered during experimentation. As a hypervalent iodine(III) reagent, its solubility can be a critical factor in reaction success, and this guide provides both theoretical understanding and practical, field-proven methodologies.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a white powder.[1] While comprehensive quantitative solubility data across a wide range of organic solvents is not extensively published, it is known to be soluble in toluene.[1] Generally, hypervalent iodine compounds can exhibit variable solubility depending on their structure and the nature of the solvent.[2] Salts with halide counterions, for instance, tend to be less soluble in many organic solvents.[2]
Q2: How can I predict the solubility of this compound in a solvent I haven't used before?
A2: A foundational principle in chemistry is "like dissolves like," which relates to the polarity of the solute and the solvent.[3] this compound has both polar (the I-Cl and C=O bonds) and non-polar (the benzene ring) regions. Therefore, its solubility will be favored in solvents with intermediate polarity or in non-polar aromatic solvents like toluene where specific interactions can occur. You can also use computational methods, such as quantitative structure-property relationship (QSPR) models, for more advanced predictions.[4]
Q3: Are there any safety precautions I should be aware of when handling this compound and its solutions?
A3: Yes, this compound is classified as a warning-level hazard, causing skin and eye irritation, and may cause respiratory irritation.[5] Always handle this compound in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
Troubleshooting Guide for Solubility Issues
This section addresses common problems encountered when trying to dissolve this compound.
Issue 1: The compound is not dissolving in my chosen solvent.
-
Possible Cause: The solvent may be too polar or too non-polar.
-
Solution:
-
Solvent Screening: Test a range of solvents with varying polarities. Good starting points, in addition to the known solvent toluene, could be dichloromethane (DCM), acetonitrile, or ethyl acetate.
-
Mixed Solvent Systems: Try a mixture of two miscible solvents. For example, if your compound is sparingly soluble in a non-polar solvent like hexane, adding a small amount of a more polar co-solvent like dichloromethane might improve solubility.
-
Issue 2: The compound dissolves initially but then precipitates out of solution.
-
Possible Cause: You may have created a supersaturated solution, which is thermodynamically unstable. This can happen if you use heat to dissolve the compound and then cool the solution.
-
Solution:
-
Determine Equilibrium Solubility: Follow the experimental protocol below to find the maximum stable concentration at your desired temperature.
-
Work at Lower Concentrations: Prepare your solutions at a concentration below the determined equilibrium solubility to ensure long-term stability.[6]
-
Issue 3: I'm not sure if the compound is truly dissolved or just a fine suspension.
-
Possible Cause: Visual inspection can be misleading, especially with fine white powders.
-
Solution:
-
Visual Clarity: A true solution will be perfectly clear and transparent.[6]
-
Tyndall Effect: Shine a laser pointer through the solution. If the beam is visible as it passes through the liquid, you have a colloidal suspension, not a true solution.[6]
-
Filtration Test: Filter the solution through a 0.2 µm syringe filter. If the concentration of the compound in the filtrate is significantly lower than the initial concentration, it was not fully dissolved.[6]
-
Experimental Protocol for Determining Solubility
This protocol provides a reliable method for determining the qualitative and quantitative solubility of this compound in a given organic solvent.
Part A: Qualitative Solubility Assessment
This is a quick method to screen multiple solvents.
-
Preparation: Add approximately 10 mg of this compound to a small, dry test tube.
-
Solvent Addition: Add the chosen solvent dropwise (e.g., 100 µL at a time) to the test tube.
-
Agitation: After each addition, vortex or vigorously shake the test tube for 30-60 seconds.
-
Observation: Observe the mixture.
-
Soluble: The solid completely dissolves to form a clear solution.
-
Partially Soluble: Some of the solid dissolves, but a noticeable amount remains.
-
Insoluble: The solid does not appear to dissolve at all.
-
-
Record: Record the approximate volume of solvent required to dissolve the solid.
Part B: Quantitative Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility at a specific temperature.[7]
-
Sample Preparation: Add an excess amount of this compound to a vial (enough so that some solid will remain undissolved).
-
Solvent Addition: Add a known volume of the desired solvent to the vial.
-
Equilibration: Seal the vial and place it on a shaker or stirrer at a constant temperature for at least 24 hours to ensure equilibrium is reached.
-
Phase Separation: Allow the vial to stand undisturbed until the undissolved solid has settled.
-
Sample Collection: Carefully withdraw a sample of the supernatant (the clear liquid phase) using a syringe fitted with a 0.2 µm filter to remove any undissolved solid particles.
-
Quantification: Analyze the concentration of this compound in the filtered supernatant using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) spectroscopy with an internal standard.
-
Calculation: The determined concentration is the equilibrium solubility of the compound in that solvent at the specified temperature.
Data Presentation
Since specific quantitative data is limited in the literature, the following table provides a template for you to populate with your own experimental findings based on the protocol above.
| Solvent | Polarity Index | Qualitative Solubility (e.g., Soluble, Partially Soluble, Insoluble) | Quantitative Solubility (mg/mL at 25°C) | Notes |
| Toluene | 2.4 | Soluble[1] | To be determined | A good starting point for many reactions. |
| Dichloromethane | 3.1 | To be determined | To be determined | |
| Acetonitrile | 5.8 | To be determined | To be determined | |
| Ethyl Acetate | 4.4 | To be determined | To be determined | |
| Tetrahydrofuran (THF) | 4.0 | To be determined | To be determined | |
| Hexane | 0.1 | To be determined | To be determined |
Visualizing Experimental Workflows
Solubility Determination Workflow
Caption: Workflow for determining the solubility of this compound.
Troubleshooting Logic for Dissolution Issues
Caption: Troubleshooting flowchart for dissolving this compound.
References
-
Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.3E: Experimentally Testing Solvents. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
-
University of South Australia. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
-
Wikipedia. (n.d.). Hypervalent organoiodine compounds. Retrieved from [Link]
Sources
- 1. 1-Chloro-1,2-benziodoxol-3-one | CAS 59457-26-0 | Chemodex | Biomol.com [biomol.com]
- 2. Hypervalent organoiodine compounds - Wikipedia [en.wikipedia.org]
- 3. chem.ws [chem.ws]
- 4. youtube.com [youtube.com]
- 5. This compound 98.0-102.0 AT 59457-26-0 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Regioselectivity in Arene Chlorination with 1-Chloro-1,2-benziodoxol-3(1H)-one
Welcome to the technical support center for optimizing arene chlorination using 1-chloro-1,2-benziodoxol-3(1H)-one. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this efficient and mild hypervalent iodine(III) reagent and wish to refine the regiochemical outcome of their reactions. As a stable, easy-to-handle, and recyclable alternative to harsher chlorinating agents, this compound offers significant advantages, but achieving precise regioselectivity requires a nuanced understanding of substrate, reagent, and reaction parameters.[1][2]
This document moves beyond simple protocols to provide in-depth troubleshooting advice in a practical Q&A format, grounded in the fundamental principles of electrophilic aromatic substitution (EAS).
Section 1: Core Principles of Regioselectivity in Electrophilic Aromatic Chlorination
Before troubleshooting, it is critical to understand the underlying mechanism that dictates where the chlorine atom is installed on the aromatic ring. The reaction proceeds via a classic Electrophilic Aromatic Substitution (EAS) mechanism.[3]
The General EAS Mechanism
The chlorination process can be broken down into two primary steps:
-
Formation of the Sigma (σ) Complex: The π-electrons of the arene act as a nucleophile, attacking the electrophilic chlorine atom of the reagent. This breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex.[4]
-
Re-aromatization: A base in the reaction mixture removes a proton from the carbon atom bearing the new chlorine atom, restoring the highly stable aromatic system.[3]
Sources
Navigating the Stability of 1-chloro-1,2-benziodoxol-3(1H)-one: A Technical Guide for Acetonitrile and Toluene Systems
Welcome to our dedicated technical support center. This guide is designed for researchers, chemists, and professionals in drug development who are utilizing the powerful electrophilic chlorinating agent, 1-chloro-1,2-benziodoxol-3(1H)-one. A frequent topic of inquiry revolves around its stability in common organic solvents, particularly the distinction between a polar aprotic solvent like acetonitrile and a nonpolar aromatic solvent such as toluene. This document provides an in-depth analysis of this topic, offering troubleshooting advice and best practices to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound as a solid?
As a solid, this compound is recognized for its notable stability under ambient conditions. It is generally described as an air- and moisture-stable white powder, which simplifies handling and storage compared to many other sensitive reagents.[1][2] For optimal shelf life, it is recommended to store the reagent in a cool, dry, and dark place in a tightly sealed container.[3]
Q2: Is there a significant difference in the stability of this compound when dissolved in acetonitrile versus toluene?
While direct kinetic studies comparing the decomposition rates in these two solvents are not extensively published, we can infer stability trends based on the chemical properties of the solvents and the nature of hypervalent iodine compounds.
-
Toluene: As a nonpolar, aromatic solvent, toluene is less likely to coordinate with the electrophilic iodine center of the reagent. This lack of strong interaction generally contributes to good solution-phase stability. Toluene is a suitable solvent for many applications of this compound, especially when solubility is not a limiting factor.
-
Acetonitrile: Acetonitrile is a polar aprotic solvent with a nucleophilic nitrogen atom. There is a potential for coordination between the nitrogen lone pair of acetonitrile and the iodine(III) center. While this interaction is often key to mediating its reactivity in certain chemical transformations, prolonged exposure or heating in acetonitrile could potentially lead to slow degradation of the reagent. However, for many synthetic procedures, the reagent shows sufficient stability in acetonitrile for the reaction to proceed efficiently.
Q3: My chlorination reaction in acetonitrile is giving inconsistent yields. Could solvent stability be the issue?
Inconsistent yields in acetonitrile could be attributed to several factors, with solvent-reagent stability being a plausible contributor, especially under prolonged reaction times or elevated temperatures.
Troubleshooting Steps:
-
Moisture Content: Ensure your acetonitrile is anhydrous. Although the reagent has good moisture stability, the presence of water can lead to side reactions, especially with sensitive substrates.
-
Reaction Time: If you suspect degradation, try to minimize the reaction time. Monitor the reaction progress closely by TLC or LC-MS to determine the optimal endpoint.
-
Temperature: Avoid excessive heating. Hypervalent iodine reagents can be thermally sensitive.[4] If heating is necessary, perform a temperature optimization study.
-
Freshness of Solution: Prepare solutions of this compound in acetonitrile fresh before use. Avoid storing the reagent in solution for extended periods.
Q4: I am observing poor solubility of this compound in toluene. How can I address this?
While some sources state solubility in toluene, it can be limited depending on the concentration and temperature.
Troubleshooting Steps:
-
Gentle Warming: Gentle warming of the mixture can improve solubility. However, be mindful of the thermal sensitivity of your substrate and the reagent.
-
Solvent Mixtures: Consider using a co-solvent system. For example, a small amount of a more polar solvent like dichloromethane might improve solubility without significantly altering the reaction environment.
-
Reaction Heterogeneity: In some cases, the reaction can proceed effectively even if the reagent is not fully dissolved, as it may dissolve as it is consumed.[2]
Technical Deep Dive: Understanding Solvent Effects on Hypervalent Iodine Reagents
The stability and reactivity of hypervalent iodine reagents like this compound are intrinsically linked to the nature of the solvent. The hypervalent bond in these compounds is longer and weaker than a standard covalent bond, making it susceptible to interactions with solvent molecules.[5]
Caption: Solvent-Reagent Interactions.
In toluene , the nonpolar environment provides a relatively inert medium for the reagent. The primary consideration here is often the practical aspect of solubility rather than chemical decomposition.
In acetonitrile , the lone pair of electrons on the nitrogen atom can interact with the electrophilic iodine center. This coordination can polarize the I-Cl bond, potentially facilitating the chlorination reaction. However, this same interaction, especially over time or with added energy (heat), could also provide a pathway for decomposition of the reagent.
Experimental Protocols: Best Practices for Solvent Handling
Protocol 1: General Handling of this compound Solutions
-
Inert Atmosphere: While the solid is air-stable, for maximum reproducibility, especially in sensitive reactions, it is good practice to handle solutions under an inert atmosphere (e.g., nitrogen or argon).
-
Fresh Solutions: Always prepare solutions of the reagent immediately before use. Do not store the reagent in solution for extended periods, regardless of the solvent.
-
Temperature Control: Maintain the recommended reaction temperature. If a reaction is sluggish at room temperature, consider alternative activation methods before resorting to high temperatures.
Protocol 2: A Typical Chlorination Reaction in Acetonitrile
-
To a solution of the substrate (1.0 mmol) in anhydrous acetonitrile (5 mL) under an inert atmosphere, add this compound (1.1 mmol, 1.1 equiv.).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 30 minutes).
-
Upon completion, quench the reaction with an appropriate aqueous solution (e.g., saturated sodium thiosulfate).
-
Proceed with standard workup and purification procedures.
Summary of Solvent Choice Considerations
| Solvent | Key Characteristics | Advantages | Potential Issues & Mitigation |
| Acetonitrile | Polar Aprotic | Good for substrates with higher polarity. Can enhance reactivity. | Potential for slow reagent decomposition. Mitigation: Use fresh solutions, minimize reaction time, and avoid excessive heat. |
| Toluene | Nonpolar Aromatic | Generally good reagent stability. Suitable for less polar substrates. | Limited solubility of the reagent. Mitigation: Gentle warming, use of co-solvents, or proceeding with a heterogeneous mixture. |
Concluding Remarks
The choice between acetonitrile and toluene for reactions involving this compound should be guided by the specific requirements of the chemical transformation, including substrate solubility and desired reactivity. While toluene may offer a more inert environment for the reagent, acetonitrile is a viable and often necessary solvent. By adhering to the best practices outlined in this guide, researchers can effectively mitigate potential stability issues and achieve reliable and reproducible results.
References
Technical Support Center: Workup Procedures for Reactions Involving 1-Chloro-1,2-benziodoxol-3(1H)-one
Welcome to the technical support center for navigating the workup of reactions utilizing 1-chloro-1,2-benziodoxol-3(1H)-one (CBI). This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-tested advice for obtaining clean products and overcoming common challenges. The unique reactivity of hypervalent iodine reagents like CBI offers significant advantages in synthesis, and with the proper workup techniques, you can ensure efficient and reproducible results.[1][2]
Understanding the Chemistry of the Workup
This compound is a powerful electrophilic chlorinating agent.[1][3] Upon reaction, the iodine(III) center is reduced, generating 2-iodobenzoic acid as the primary byproduct. A successful workup strategy, therefore, hinges on two key objectives: quenching any unreacted CBI and efficiently separating the desired product from the 2-iodobenzoic acid byproduct. A notable advantage of this reagent is the potential to recover and recycle the 2-iodobenzoic acid, contributing to a more sustainable chemical process.[4]
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered when working with this compound.
Q1: What is the standard quenching agent for reactions involving CBI?
A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is the recommended quenching agent.[4] This serves a dual purpose: it neutralizes any acidic species in the reaction mixture and facilitates the separation of the 2-iodobenzoic acid byproduct into the aqueous layer as its sodium salt.
Q2: How can I remove the 2-iodobenzoic acid byproduct from my reaction mixture?
The most effective method is an extractive workup with a basic aqueous solution. By washing the organic layer with a mild base like sodium bicarbonate, the acidic 2-iodobenzoic acid is deprotonated and partitions into the aqueous phase.[4] For stubborn cases, multiple extractions may be necessary.
Q3: My crude product has a yellow or brown tint. What is the cause and how can I remove it?
A colored tint in the crude product is often due to the presence of elemental iodine (I₂). This can be easily removed by washing the organic layer with a reducing agent such as a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[5][6][7] The iodine is reduced to colorless iodide ions, which are soluble in the aqueous layer.
Q4: I'm having trouble with emulsions during the extraction. What can I do?
Emulsions are a common issue, particularly when dealing with complex reaction mixtures. To break an emulsion, you can try the following:
-
Addition of Brine: Wash the emulsified layer with a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.
-
Filtration through Celite®: Filtering the entire mixture through a pad of Celite® can help to break up the emulsion by removing particulate matter that may be stabilizing it.
-
Gentle Swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel to minimize emulsion formation.
Q5: My product is an amine. Are there any special considerations for the workup?
Yes. If your product is a basic amine, it may be protonated and partition into the aqueous layer during an acidic wash. For amine products, it is generally recommended to use a basic workup. After the initial quench with sodium bicarbonate, ensure the aqueous layer is basic before extracting your product. If you need to remove non-basic impurities, you can perform an acidic wash, but you will need to basify the aqueous layer and re-extract to recover your amine product. A specialized technique for purifying amines involves their precipitation as trichloroacetate salts, which can then be isolated and the free amine regenerated.[8]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the workup of reactions with CBI.
Problem 1: Incomplete Removal of 2-Iodobenzoic Acid Byproduct
Symptoms:
-
The presence of peaks corresponding to 2-iodobenzoic acid in the ¹H NMR spectrum of the purified product.
-
Co-elution of the byproduct with the product during column chromatography.
Troubleshooting Workflow:
Troubleshooting Byproduct Removal
Detailed Steps:
-
Repeat Basic Washes: Perform one or two additional washes of the organic layer with a saturated aqueous solution of NaHCO₃.
-
Verify pH: After the basic wash, test the pH of the aqueous layer to ensure it is basic (pH > 8). If not, the base may have been consumed by other acidic components in the reaction mixture.
-
Use a Stronger Base: If NaHCO₃ is insufficient, a dilute solution of sodium hydroxide (NaOH) (e.g., 1M) can be used. However, be cautious as this may cause hydrolysis of sensitive functional groups in your product.
-
Recrystallization: If the byproduct persists, recrystallization of the crude product can be an effective purification method.[5][7][9][10]
-
Acid-Base Extraction: For neutral products, a full acid-base extraction can be employed. Dissolve the crude material in an organic solvent and wash with a base to remove the acidic byproduct. Then, wash with water and brine, dry, and concentrate.
Problem 2: Product is Water-Soluble or Highly Polar
Symptoms:
-
Low recovery of the product after extraction.
-
Product is detected in the aqueous layer by TLC or LC-MS analysis.
Troubleshooting Workflow:
Recovering Polar Products
Detailed Steps:
-
Back-Extraction: Extract the combined aqueous layers multiple times with a more polar solvent such as ethyl acetate or a 9:1 mixture of dichloromethane/isopropanol.
-
Salting Out: Before extraction, saturate the aqueous layer with solid sodium chloride (NaCl). This decreases the solubility of the organic product in the aqueous phase and can improve partitioning into the organic layer.
-
Solvent Evaporation: If your product is non-volatile and stable to heat, you can consider evaporating the water from the aqueous layer under reduced pressure and then extracting the solid residue with an appropriate organic solvent.
-
Specialized Chromatography: For highly polar compounds, standard silica gel chromatography may not be effective. Consider using reverse-phase chromatography or other techniques like ion-exchange chromatography.
Experimental Protocols
Standard Workup Procedure for a Neutral Product
This protocol is adapted from the work of Xue and colleagues.[4]
-
Quenching: Cool the reaction mixture to room temperature. Slowly add a saturated aqueous solution of NaHCO₃ with vigorous stirring. Continue adding until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing: Combine the organic layers and wash sequentially with:
-
A 10% aqueous solution of Na₂S₂O₃ (if the solution is colored).
-
Water.
-
Saturated aqueous NaCl (brine).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Byproduct Recovery (Optional): Acidify the initial aqueous layer with 1M HCl to a pH of ~2. The 2-iodobenzoic acid will precipitate and can be collected by filtration.[4]
Quantitative Data Summary
| Reagent/Byproduct | Molecular Weight ( g/mol ) | Key Properties | Removal Method |
| This compound | 282.46[11] | Oxidizing agent | Quench with NaHCO₃ |
| 2-Iodobenzoic acid | 248.02 | Acidic byproduct | Extraction with aqueous base |
| Iodine (I₂) | 253.81 | Colored impurity | Wash with Na₂S₂O₃ or NaHSO₃ |
Concluding Remarks
A systematic and informed approach to the workup of reactions involving this compound is essential for achieving high purity and yield. By understanding the underlying chemistry and anticipating potential challenges, researchers can confidently employ this versatile reagent in their synthetic endeavors. This guide provides a foundation for troubleshooting common issues, but as with any chemical reaction, careful observation and adaptation to the specific properties of the substrates and products are paramount.
References
-
Sciencemadness.org. (2009). Ozonelabs- Synthesis of 2-Iodobenzoic Acid. Retrieved from [Link]
-
Texium. (2018). Preparation of 2-iodobenzoic acid. Retrieved from [Link]
-
PianetaChimica. (n.d.). Preparation of 2-iodo benzoic acid. Retrieved from [Link]
-
Wang, M., Zhang, Y., Wang, T., Wang, C., Xue, D., & Xiao, J. (2016). Story of an Age-Old Reagent: An Electrophilic Chlorination of Arenes and Heterocycles by 1-Chloro-1,2-benziodoxol-3-one. Organic Letters, 18(8), 1976–1979. [Link]
-
Solé, C., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 260-266. [Link]
- Olin, J. F. (1945). U.S. Patent No. 2,377,511. U.S.
-
Atlanchim Pharma. (n.d.). 1-Chloro-1,2-benziodoxol-3-one, an efficient electrophilic chlorinating reagent. Retrieved from [Link]
-
Kumar, V., & Singh, P. (2018). Revisiting 1-chloro-1,2-benziodoxol-3-one: efficient ortho-chlorination of aryls under aqueous conditions. New Journal of Chemistry, 42(15), 12345-12349. [Link]
-
Al-Zoubi, R. M., & Marion, O. (2018). Chlorination of phenylallene derivatives with 1-chloro-1,2-benziodoxol-3-one: synthesis of vicinal-dichlorides and chlorodienes. Beilstein Journal of Organic Chemistry, 14, 796-802. [Link]
-
Al-Zoubi, R. M., & Marion, O. (2018). Chlorination of phenylallene derivatives with 1-chloro-1,2-benziodoxol-3-one: synthesis of vicinal-dichlorides and chlorodienes. PubMed Central. [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Retrieved from [Link]
-
Yusubov, M. S., & Zhdankin, V. V. (2017). Convenient Synthesis of Benziodazolone: New Reagents for Direct Esterification of Alcohols and Amidation of Amines. Molecules, 22(12), 2097. [Link]
-
Murphy, G. K. (2024). A Curiosity Driven Exploration of Hypervalent Iodine(III) Reagents. UWSpace. [Link]
-
Li, X. Q., & Zhang, C. (2009). An Environmentally Benign TEMPO-Catalyzed Efficient Alcohol Oxidation System with a Recyclable Hypervalent Iodine(III) Reagent and Its Facile Preparation. Synthesis, 2009(07), 1163-1169. [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hypervalent Iodine Compounds. Retrieved from [Link]
-
Gaspa, S., Porcheddu, A., Valentoni, A., Garroni, S., Enzo, S., & De Luca, L. (2017). A Mechanochemical-Assisted Oxidation of Amines to Carbonyl Compounds and Nitriles. European Journal of Organic Chemistry, 2017(37), 5519-5526. [Link]
-
Waser, J. (2021, June 23). Merging Hypervalent Iodine and Photoredox Chemistry for Reaction Discovery [Video]. YouTube. [Link]
-
Zhdankin, V. V. (2009). Hypervalent iodine(III) reagents in organic synthesis. ARKIVOC, 2009(i), 1-62. [Link]
-
Pashenko, O., Ryabukhin, S., & Volochnyuk, D. (2024). 1-Cyano-1,2-benziodoxol-3(1H)-one. ChemRxiv. [Link]
Sources
- 1. atlanchimpharma.com [atlanchimpharma.com]
- 2. Hypervalent Iodine Compounds [organic-chemistry.org]
- 3. Revisiting 1-chloro-1,2-benziodoxol-3-one: efficient ortho-chlorination of aryls under aqueous conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Sciencemadness Discussion Board - Ozonelabs- Synthesis of 2-Iodobenzoic Acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. texiumchem.com [texiumchem.com]
- 8. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
- 9. pianetachimica.it [pianetachimica.it]
- 10. What is the 2-Iodobenzoic acid?Uses,Synthesis,Purification Methods_Chemicalbook [chemicalbook.com]
- 11. This compound | C7H4ClIO2 | CID 303537 - PubChem [pubchem.ncbi.nlm.nih.gov]
effect of temperature on 1-chloro-1,2-benziodoxol-3(1H)-one reactions
Technical Support Center: 1-Chloro-1,2-benziodoxol-3(1H)-one
A Senior Application Scientist's Guide to Temperature Effects in Electrophilic Chlorination and Oxidation Reactions
Welcome to the technical support guide for this compound. This document provides in-depth technical information, troubleshooting advice, and frequently asked questions concerning the critical role of temperature when using this versatile hypervalent iodine(III) reagent. As a stable, crystalline solid, it offers a safer and often more selective alternative to gaseous chlorine or other chlorinating agents, but its efficacy is deeply tied to proper thermal management.
Section 1: Core Principles: Thermal Stability & Handling
This compound is valued for its stability compared to many other electrophilic chlorine sources.[1][2][3] However, like all energetic materials, its behavior is temperature-dependent. Understanding its thermal profile is paramount for safe and successful experimentation.
Storage and Handling Recommendations
Improper storage is a common cause of reagent degradation and inconsistent results.
-
Q: What is the correct storage temperature for this compound? A: The reagent should be stored in a tightly sealed container in a refrigerator at 2-8°C .[4][5] It should be kept in a dry, dark place under an inert atmosphere to protect it from moisture and light, which can cause degradation.
-
Q: How should I handle the reagent before use? A: Before use, allow the container to warm to room temperature while still sealed. This prevents atmospheric moisture from condensing on the cold solid, which can lead to hydrolysis and reduced activity. Always handle the powder in a well-ventilated area or fume hood.[6]
Thermal Decomposition Profile
Understanding the reagent's decomposition temperature is crucial for avoiding hazardous situations and unwanted side reactions.
-
Q: At what temperature does this compound decompose? A: Differential Scanning Calorimetry (DSC) analysis has shown that the reagent is thermally stable with no significant thermal events occurring below 150°C .[2] This provides a safe operating window for most organic reactions, which are typically run between room temperature and the boiling point of common solvents like acetonitrile (~82°C) or dichloroethane (~84°C).
-
Q: What are the risks of overheating the reagent? A: Exceeding the thermal stability threshold can lead to uncontrolled decomposition, which may be exothermic and potentially violent. Furthermore, high temperatures can promote non-selective radical pathways over the desired ionic mechanism, leading to a complex mixture of byproducts and reduced yield of the target molecule.[7]
| Parameter | Recommended Temperature | Rationale & Source(s) |
| Long-Term Storage | 2–8 °C | Ensures reagent stability and prevents degradation.[4][5] |
| Typical Reaction Range | Room Temperature to Reflux (~82°C in MeCN) | Balances reaction rate and selectivity; substrate-dependent.[2][7][8] |
| Decomposition Threshold | >150 °C | Exceeding this temperature risks uncontrolled decomposition and side reactions.[2] |
Section 2: FAQs - Temperature Effects on Reactivity & Selectivity
Temperature is one of the most critical parameters to control in reactions involving this compound. It directly influences reaction rate, chemoselectivity, and regioselectivity.
-
Q: My reaction is not starting at room temperature. Should I apply heat? A: Yes, in many cases, heating is necessary. For substrates that are less nucleophilic, such as certain substituted phenylallenes, reactions may fail at room temperature but proceed efficiently under reflux conditions.[8] Heating provides the necessary activation energy to initiate the electrophilic attack of the hypervalent iodine reagent on the substrate. For example, the chlorination of p-tolylallene with this reagent requires reflux in acetonitrile to achieve a good yield.[8]
-
Q: Can heating my reaction change the product outcome? A: Absolutely. Temperature can be a deciding factor in the reaction pathway. In the chlorination of phenylallenes bearing an α-proton, heating favors an elimination pathway to produce chlorinated dienes as the major product, whereas other substrates may yield vicinal dichlorides.[7] This selectivity is often tied to the stability of intermediates at different temperatures.
-
Q: Are there reactions that work best at room temperature? A: Yes. The chlorination of electron-rich arenes and many nitrogen-containing heterocycles proceeds smoothly at room temperature.[2] For these highly reactive substrates, applying heat is unnecessary and may even reduce selectivity by promoting over-chlorination or side reactions. A metal-free chlorocyclisation of indole derivatives using this reagent also proceeds efficiently at room temperature in DCM.[9]
-
Q: How does temperature affect reaction time? A: As with most chemical reactions, higher temperatures generally lead to faster reaction rates. A reaction that takes 12 hours at room temperature might be complete in 2 hours under reflux.[2][7] However, this acceleration must be balanced against potential losses in selectivity and the risk of reagent decomposition at excessive temperatures.
Section 3: Troubleshooting Guide
This section addresses common problems encountered during experiments and provides a logical framework for diagnosing temperature-related issues.
Troubleshooting Workflow
Caption: Workflow for troubleshooting temperature-related issues.
Common Scenarios & Solutions
-
Issue: The reaction is sluggish, and the starting material is consumed very slowly, even after several hours.
-
Probable Cause: The activation energy for the reaction is not being met at the current temperature. This is common for less reactive substrates.[8]
-
Solution: Gradually increase the reaction temperature. Use an oil bath for precise control and monitor the reaction's progress by TLC or LC-MS at regular intervals. For many substrates, refluxing in a solvent like acetonitrile is an effective strategy.[7][8]
-
-
Issue: The reaction produces a complex mixture of products, and the desired product yield is low.
-
Probable Cause: The reaction temperature may be too high, leading to a loss of selectivity or thermal decomposition of the reagent or product. High local temperatures can also cause this.
-
Solution:
-
Reduce Temperature: If the reaction was heated, try running it at a lower temperature or even at room temperature.[2]
-
Control Exotherms: For reactive substrates, the reaction itself can generate heat. Consider cooling the reaction vessel in an ice bath during reagent addition and then allowing it to warm to the desired temperature.
-
Slow Addition: Adding one reagent dropwise to the other over an extended period can help dissipate heat and maintain better temperature control, which can be optimal for improving yields.[8]
-
-
-
Issue: The reaction yield is not reproducible between batches.
-
Probable Cause: Inconsistent temperature control is a likely culprit. A difference of even 10°C can significantly alter reaction kinetics and selectivity. Reagent degradation due to improper storage is another possibility.[4]
-
Solution: Ensure that a calibrated thermometer and a reliable heating source (e.g., a temperature-controlled oil bath) are used for every reaction. Verify that the reagent has been stored correctly at 2-8°C and handled properly to prevent moisture exposure.
-
Section 4: Experimental Protocol Example
This protocol details the regioselective chlorination of a phenylallene derivative, a reaction where temperature control is critical for success.
Objective: Synthesis of 2,3-dichloro-1-phenyl-3-(p-tolyl)prop-1-ene from p-tolylallene, adapted from Murphy et al.[7][8]
Materials:
-
p-Tolylallene
-
This compound
-
Acetonitrile (CH₃CN), anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat source (thermostatically controlled oil bath)
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.2 equivalents).
-
Solvent Addition: Add anhydrous acetonitrile (to make a 0.1 M solution with respect to the allene) to the flask.
-
Heating: Place the flask in an oil bath and heat the stirred suspension to reflux (~82°C).
-
Substrate Preparation: In a separate vial, dissolve p-tolylallene (1.0 equivalent) in a small amount of anhydrous acetonitrile.
-
Slow Addition: Using a syringe pump or dropping funnel, add the solution of p-tolylallene dropwise to the refluxing reaction mixture over a period of 1 hour. This slow addition is crucial to maintain temperature and concentration control, maximizing yield and minimizing byproducts.[8]
-
Reaction: After the addition is complete, allow the reaction to stir under reflux overnight. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired vicinal dichloride product.
Visualizing the Reaction Pathway
Caption: Temperature can influence the outcome of allene chlorination.
References
- SAFETY D
- This compound. BLDpharm.
- This compound 98.0-102.
- 1-Hydroxy-1,2-Benziodoxol-3(1H)-One | Request PDF.
- 1-Chloro-1,2-benziodoxol-3-one, an efficient electrophilic chlorinating reagent.
- This compound | C7H4ClIO2. PubChem.
- Egami, H., Yoneda, T., Uku, M., Ide, T., Kawato, Y., & Hamashima, Y. (2016). Difunctionalization of Alkenes Using 1-Chloro-1,2-benziodoxol-3-(1H)-one. The Journal of Organic Chemistry, 81(10), 4020–4030.
- Zhao, Z., & Murphy, G. K. (2018). Chlorination of phenylallene derivatives with 1-chloro-1,2-benziodoxol-3-one: synthesis of vicinal-dichlorides and chlorodienes. Beilstein Journal of Organic Chemistry, 14, 67–74.
- 1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide, 45 wt. % IBX. Apollo Scientific.
- Optimization of the reaction conditions. a.
- Wang, M., Zhang, Y., Wang, T., Wang, C., Xue, D., & Xiao, J. (2016). Story of an Age-Old Reagent: An Electrophilic Chlorination of Arenes and Heterocycles by 1-Chloro-1,2-benziodoxol-3-one. Organic Letters, 18(8), 1976–1979.
- 1-Hydroxy-1,2-Benziodoxol-3(1H)-one. ECHEMI.
- Optimization of the reaction conditions. a.
- Story of an Age-Old Reagent: An Electrophilic Chlorination of Arenes and Heterocycles by 1-Chloro-1,2-benziodoxol-3-one.
Sources
- 1. atlanchimpharma.com [atlanchimpharma.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 59457-26-0|this compound|BLD Pharm [bldpharm.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. BJOC - Chlorination of phenylallene derivatives with 1-chloro-1,2-benziodoxol-3-one: synthesis of vicinal-dichlorides and chlorodienes [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Modern Chlorination Reagents: 1-Chloro-1,2-benziodoxol-3(1H)-one vs. N-Chlorosuccinimide (NCS)
In the landscape of synthetic organic chemistry, the strategic introduction of chlorine atoms into molecular frameworks is a cornerstone of drug discovery and materials science. The choice of a chlorinating agent is paramount, dictating the reaction's efficiency, selectivity, and safety. This guide provides an in-depth, objective comparison between a classic, versatile reagent, N-Chlorosuccinimide (NCS), and a powerful, modern hypervalent iodine reagent, 1-chloro-1,2-benziodoxol-3(1H)-one. We will delve into their reactivity profiles, mechanistic underpinnings, and practical applications, supported by experimental data to guide researchers in making informed decisions for their synthetic challenges.
Overview of Reagents: Physicochemical Properties and Safety
A reagent's utility is defined not only by its reactivity but also by its practicality in a laboratory setting. Handling, stability, and safety are critical considerations for any chemical transformation.
N-Chlorosuccinimide (NCS) is a white crystalline solid that has been a mainstay in organic synthesis for decades.[1] It is valued for its ease of handling compared to gaseous chlorine and its dual capacity to act as both an electrophilic and radical chlorinating agent.[2][3]
This compound , a member of the hypervalent iodine(III) family of reagents, is a more recent addition to the synthetic chemist's toolbox. It is an air- and moisture-stable solid, often lauded for its high reactivity in electrophilic chlorinations where milder reagents like NCS may fall short.[4][5]
Table 1: Physical Properties and Handling Information
| Property | This compound | N-Chlorosuccinimide (NCS) |
| Molecular Formula | C₇H₄ClIO₂[6] | C₄H₄ClNO₂[2] |
| Molecular Weight | 282.46 g/mol [6] | 133.53 g/mol [7] |
| Appearance | Powder / Crystalline Solid | White crystalline solid[1][7] |
| Storage | Store at 2-8°C | Store in a cool, dry, light-proof area[8] |
| Key Hazards | Skin, eye, and respiratory irritant | Harmful if swallowed; Causes severe skin burns and eye damage[7][9] |
| Handling Precautions | Use in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust.[10][11] | Use in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection. Avoid contact with skin and eyes.[7][8][12] |
Mechanistic Insights: The Basis of Differential Reactivity
The divergent reactivity of these two reagents stems from their distinct mechanisms of chlorine transfer. The choice of reaction conditions (solvent, catalyst, initiator) determines which pathway is dominant.
N-Chlorosuccinimide (NCS): A Dual-Nature Reagent
NCS's versatility arises from its ability to participate in both electrophilic and radical pathways.[3]
-
Electrophilic Chlorination: In polar solvents, the N-Cl bond is polarized, rendering the chlorine atom electrophilic (Cl⁺ source). This pathway is common for the chlorination of electron-rich aromatic systems and for the α-chlorination of carbonyl compounds via their enol or enolate forms.[13][14] The reaction can often be accelerated by acid catalysts.[15]
-
Radical Chlorination: In non-polar solvents like carbon tetrachloride, and upon initiation by light or a radical initiator (e.g., AIBN, benzoyl peroxide), NCS serves as a source of chlorine radicals (Cl•). This mechanism is highly selective for the chlorination of allylic and benzylic C-H bonds.[3]
Caption: Duality of NCS reaction mechanisms.
This compound: A Potent Electrophile
This hypervalent iodine(III) reagent functions primarily as a powerful electrophilic chlorinating agent. The iodine center enhances the electrophilicity of the chlorine atom, making it significantly more reactive than the chlorine in NCS. This heightened reactivity allows for the chlorination of less activated substrates under mild conditions without the need for strong acid catalysts.[4] While some reactions, particularly with allenes, are proposed to proceed via a radical mechanism, its primary utility lies in challenging electrophilic chlorinations.[16]
Caption: Electrophilic chlorination via hypervalent iodine reagent.
Head-to-Head Comparison in Key Synthetic Transformations
The theoretical differences in mechanism translate into tangible advantages and disadvantages in practice.
Chlorination of Aromatic and Heteroaromatic Compounds
This is an area where the difference in reactivity is most pronounced.
-
NCS: It is highly effective for electron-rich systems like phenols and anilines.[17] For less activated or deactivated aromatic rings, NCS often requires an acid catalyst (e.g., trifluoromethanesulfonic acid) or a Lewis acid to enhance its electrophilicity, which can limit functional group tolerance.[15]
-
This compound: This reagent excels where NCS is sluggish or ineffective. It can chlorinate a broad range of arenes and nitrogen-containing heterocycles under mild, neutral conditions.[4] A key advantage is that the byproduct, 2-iodobenzoic acid, can be recovered and recycled, improving the overall atom economy.[4]
Table 2: Comparison in Aromatic Chlorination
| Substrate | Reagent | Conditions | Yield (%) | Key Advantage | Reference |
| Anisole | NCS | MeCN, rt, 2h | >95 | Mild, for activated systems | [14] |
| Toluene | NCS | BF₃-H₂O, CH₂Cl₂, 0°C | 98 | Catalysis needed for less active arenes | [15] |
| Indole | This compound | DMF, rt, 12h | 95 | High yield for heterocycles, mild conditions | [4] |
| 4-Nitrotoluene | This compound | DCE, 80°C, 12h | 85 | Effective for deactivated systems | [4] |
α-Chlorination of Carbonyl Compounds
The α-chlorination of ketones provides valuable synthetic intermediates.
-
NCS: This is a standard and widely validated method.[13] The reaction typically proceeds via an acid-catalyzed enolization, followed by electrophilic attack from NCS. It generally provides high yields for monochlorination and is a cost-effective choice.[13][18]
-
This compound: While a potent electrophile, its use for the α-chlorination of simple ketones is less documented in the literature compared to NCS. Its higher cost and reactivity may not offer a significant advantage over the well-established NCS protocols for this specific transformation.
Chlorination of Alkenes and Alkynes
-
NCS: Can be used for the electrophilic addition to alkenes, often yielding dichlorides or chlorohydrins (if water is present).[3] As mentioned, under radical conditions, it selectively performs allylic chlorination, leaving the double bond intact, which is a significant advantage.[3]
-
This compound: Has demonstrated unique reactivity with phenylallene derivatives, leading to vicinal dichlorides through a proposed radical pathway.[16] This offers a novel route to access dichlorinated building blocks that are not readily accessible with other reagents.
Experimental Protocols: From Theory to Practice
To ensure trustworthiness and reproducibility, the following are detailed, self-validating protocols for key transformations.
Protocol 1: α-Chlorination of Acetophenone using NCS
This protocol describes the reliable, acid-catalyzed α-chlorination of a ketone.[13]
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add acetophenone (1.0 mmol, 120 mg) and methanol (10 mL).
-
Reagent Addition: Add p-toluenesulfonic acid (p-TsOH) (0.1 mmol, 19 mg) followed by N-Chlorosuccinimide (1.1 mmol, 147 mg).
-
Reaction Conditions: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC) until the acetophenone is consumed.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter. Remove the solvent under reduced pressure. The crude product, α-chloroacetophenone, can be further purified by column chromatography on silica gel.
Caption: Workflow for α-chlorination of a ketone using NCS.
Protocol 2: Chlorination of a Heterocycle using this compound
This protocol is adapted from a gram-scale synthesis, demonstrating the reagent's utility for heterocyclic substrates.[4]
-
Reaction Setup: In an oven-dried flask under ambient air, dissolve ethyl-1H-indole-2-carboxylate (5.30 mmol, 1.0 g) in anhydrous dimethylformamide (DMF) (10.6 mL).
-
Reagent Addition: To this solution, add this compound (6.36 mmol, 1.8 g).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12 hours.
-
Monitoring: Check for the consumption of the starting material by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the mixture with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄. After filtration and concentration, purify the crude product by column chromatography on silica gel to yield the chlorinated indole product. The aqueous layer can be acidified to precipitate the 2-iodobenzoic acid byproduct for recovery.
Conclusion and Recommendations
Both this compound and N-chlorosuccinimide are valuable reagents for chlorination, but their optimal applications differ significantly.
-
N-Chlorosuccinimide (NCS) remains the reagent of choice for many standard transformations due to its cost-effectiveness, ease of handling, and well-understood reactivity. It is particularly superior for radical-mediated allylic and benzylic chlorinations and is highly reliable for the α-chlorination of carbonyls and the chlorination of electron-rich aromatics .[2][3][13]
-
This compound emerges as a powerful problem-solver for more challenging substrates. Its high electrophilicity makes it the superior choice for the chlorination of less-activated and deactivated arenes and a wide array of heterocycles under mild conditions where NCS would require harsh catalysts or fail altogether.[4] Its unique reactivity profile also opens doors to novel transformations, such as the dichlorination of allenes.[16]
For the modern drug development professional, having both reagents in the arsenal is strategic. NCS serves as the economical workhorse for routine chlorinations, while this compound provides a potent, reliable solution for complex substrates and late-stage functionalization where preserving sensitive functional groups is critical.
References
- NINGBO INNO PHARMCHEM CO.,LTD. N-Chlorosuccinimide (NCS): A Versatile Chlorinating and Oxidizing Agent for Organic Synthesis.
- Cole-Parmer. Material Safety Data Sheet - N-Chlorosuccinimide, 98+%.
- Nanjing Suru Chemical Co., Ltd. N chlorosuccinimide sds Manufacturer & Supplier in China.
- Thieme E-Books & E-Journals. Applications of N-Chlorosuccinimide in Organic Synthesis.
- Semantic Scholar. Applications of N-Chlorosuccinimide in Organic Synthesis. (2007-12-01).
- SURU Chemical. The Key Role of N-Chlorosuccinimide in Organic Synthesis. (2025-02-18).
- Bentham Science. N-Chlorosuccinimide: A Versatile Reagent in Organic Synthesis. (2024-10-29).
- Loba Chemie. N-CHLOROSUCCINIMIDE FOR SYNTHESIS MSDS. (2016-05-19).
- Santa Cruz Biotechnology. N-Chlorosuccinimide Safety Data Sheet.
- CDH Fine Chemical. N-Chloro Succinimide MATERIAL SAFETY DATA SHEET.
- BB FABRICATION. SAFETY DATA SHEET.
- Apollo Scientific. 1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide, 45 wt. % IBX Safety Data Sheet.
- Benchchem. Validation of a New Synthetic Method: N-Chlorosuccinimide for the α-Chlorination of Ketones.
- Sigma-Aldrich. SAFETY DATA SHEET - Dess-Martin periodinane. (2025-11-06).
- Sigma-Aldrich. This compound Product Page.
- PubChem. This compound.
- Benchchem. Application Notes and Protocols: N-Chlorosuccinimide (NCS) Mediated Chlorination of Aromatic Compounds.
- ElectronicsAndBooks. A Practical Lewis Base Catalyzed Electrophilic Chlorination of Arenes and Heterocycles. (2015-02-11).
- ACS Publications. Story of an Age-Old Reagent: An Electrophilic Chlorination of Arenes and Heterocycles by 1-Chloro-1,2-benziodoxol-3-one. Org. Lett.
- PubMed. Catalytic Enantioselective Nucleophilic α-Chlorination of Ketones with NaCl. (2024-01-31). J Am Chem Soc.
- Organic Chemistry Portal. N-Chlorosuccinimide (NCS).
- NIH PMC. Ketone-catalyzed photochemical C(sp3)–H chlorination.
- Organic-Chemistry.org. Chlorination - Common Conditions.
- Benchchem. A Comparative Analysis of Chlorinating Agents for the α-Chlorination of β-Diketones.
- International Science Community Association. Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. (2015). Res. J. Chem. Sci.
- ACS Publications. Story of an Age-Old Reagent: An Electrophilic Chlorination of Arenes and Heterocycles by 1-Chloro-1,2-benziodoxol-3-one.
- GalChimia. A New Age for Chlorination. (2015-02-20).
- PubMed Central. Chlorination of phenylallene derivatives with 1-chloro-1,2-benziodoxol-3-one: synthesis of vicinal-dichlorides and chlorodienes. (2018-04-09).
- Benchchem. N-Chlorosuccinimide: A Comprehensive Technical Guide to its Mechanism of Action in Chlorination Reactions.
Sources
- 1. suru-chem.com [suru-chem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | C7H4ClIO2 | CID 303537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. lobachemie.com [lobachemie.com]
- 8. suru-chem.com [suru-chem.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 16. Chlorination of phenylallene derivatives with 1-chloro-1,2-benziodoxol-3-one: synthesis of vicinal-dichlorides and chlorodienes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chlorination - Common Conditions [commonorganicchemistry.com]
- 18. benchchem.com [benchchem.com]
A Comparative Guide to Chlorinating Agents: 1-Chloro-1,2-benziodoxol-3(1H)-one vs. Sulfuryl Chloride
In the landscape of synthetic chemistry, the chlorination of organic molecules is a cornerstone transformation, pivotal in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The choice of a chlorinating agent is critical, dictating the selectivity, efficiency, and safety of the reaction. This guide provides an in-depth comparison of two prominent chlorinating agents: the hypervalent iodine reagent, 1-chloro-1,2-benziodoxol-3(1H)-one (commonly known as Zhdankin's reagent), and the inorganic compound, sulfuryl chloride (SO₂Cl₂). This analysis is intended for researchers, scientists, and drug development professionals to facilitate an informed selection of the optimal reagent for their specific synthetic challenges.
At a Glance: Key Differences
| Feature | This compound (Zhdankin's Reagent) | Sulfuryl Chloride (SO₂Cl₂) |
| Physical State | Crystalline solid | Colorless to yellow fuming liquid |
| Primary Reactivity | Electrophilic chlorination | Radical and electrophilic chlorination |
| Key Applications | Chlorination of arenes, heterocycles, and alkenes | Chlorination of alkanes, benzylic positions, and α-to carbonyls |
| Selectivity | Generally high regioselectivity in electrophilic aromatic substitution | Can lead to mixtures of products in radical reactions; selectivity can be influenced by catalysts |
| Handling | Generally easier and safer to handle as a solid | Corrosive and moisture-sensitive liquid; releases toxic gases (HCl and SO₂) upon decomposition |
| Byproducts | 2-Iodobenzoic acid (recyclable) | Sulfur dioxide (SO₂) and hydrogen chloride (HCl) (gaseous) |
Delving into the Mechanisms: A Tale of Two Chlorinators
The divergent reactivity of this compound and sulfuryl chloride stems from their distinct mechanisms of chlorine transfer.
This compound: An Electrophilic Powerhouse
This hypervalent iodine(III) reagent functions primarily as an electrophilic chlorinating agent.[1][2] The iodine center, in a high oxidation state, renders the attached chlorine atom highly electrophilic. The reaction with an electron-rich substrate, such as an aromatic ring, proceeds through an electrophilic aromatic substitution pathway. Radical scavengers have been shown to not inhibit these reactions, supporting a non-radical mechanism.[2]
Caption: Proposed electrophilic chlorination mechanism of an arene using Zhdankin's reagent.
Sulfuryl Chloride: A Dual-Personality Reagent
Sulfuryl chloride exhibits a more complex reactivity profile, capable of participating in both free-radical and electrophilic chlorinations.[3][4]
-
Free-Radical Chlorination: In the presence of a radical initiator (like AIBN) or under UV irradiation, SO₂Cl₂ serves as a source of chlorine radicals (Cl•).[5] This pathway is particularly effective for the chlorination of alkanes and benzylic positions.[5][6] The reaction proceeds via a classic chain mechanism involving initiation, propagation, and termination steps.[3]
Caption: Free-radical chlorination of an alkane with sulfuryl chloride.
-
Electrophilic Chlorination: Under certain conditions, particularly with Lewis acid catalysis, sulfuryl chloride can also act as an electrophilic chlorinating agent for activated aromatic compounds.[4]
Performance in the Field: A Comparative Analysis
The practical utility of a reagent is best assessed through its performance in specific applications.
Chlorination of Arenes and Heterocycles
For the chlorination of electron-rich aromatic and heterocyclic compounds, this compound often demonstrates superior performance in terms of yield and regioselectivity compared to sulfuryl chloride.[7] For instance, in the synthesis of a thieno[3,2-d]pyrimidine derivative, the use of N-chlorosuccinimide (NCS) resulted in low yields (15-32%) and side products, whereas this compound provided the desired product in 77-94% yield with minimal side reactions.[1]
| Substrate | Reagent | Conditions | Product | Yield (%) | Reference |
| Ethyl 1H-indole-2-carboxylate | This compound | DMF, rt, 12 h | Ethyl 3-chloro-1H-indole-2-carboxylate | 94 | [7] |
| 2,4-Dimethoxybenzamide | Sulfuryl Chloride | CH₂Cl₂, 0°C | 5-Chloro-2,4-dimethoxybenzamide | Good | [8] |
| Diphenyl Ether | Sulfuryl Chloride | AlCl₃, Diphenyl sulfide, 22-30°C | 4,4'-Dichlorodiphenyl ether (major) | 77.2 | [9] |
Chlorination of Alkenes
This compound has been effectively used for the vicinal dichlorination of phenylallenes, a reaction that had not been previously achieved with high chemo- and regioselectivity.[10][11] Sulfuryl chloride can also add to alkenes to yield vicinal dichlorides.[12]
| Substrate | Reagent | Conditions | Product | Yield (%) | Reference |
| Phenylallene | This compound | CH₃CN, reflux, 1 h | 2,3-Dichloro-1-phenyl-1-propene | Good | [10] |
| Cyclohexene | Sulfuryl Chloride | CCl₄ | 1,2-Dichlorocyclohexane | 90 | [12] |
Safety and Handling: A Critical Consideration
This compound:
-
Advantages: As a crystalline solid, it is generally easier to handle and weigh than a fuming liquid. It is also reported to be air- and moisture-stable.[7]
-
Hazards: Hypervalent iodine compounds are potentially explosive and should be handled with appropriate precautions.[13] A recent study on the thermal stability of various hypervalent iodine reagents highlighted that their stability is highly dependent on their substitution patterns.[14]
Sulfuryl Chloride:
-
Advantages: It is an inexpensive and readily available reagent.[12]
-
Hazards: Sulfuryl chloride is a corrosive, fuming liquid that reacts violently with water, releasing toxic hydrogen chloride and sulfur dioxide gases.[15] It is a strong irritant to the eyes, skin, and respiratory tract.[15] Handling requires a well-ventilated fume hood and appropriate personal protective equipment (PPE).
Experimental Protocols: A Practical Guide
Protocol 1: Chlorination of an Arene using this compound
This protocol is adapted from the chlorination of ethyl 1H-indole-2-carboxylate.[7]
-
To a solution of the arene (1.0 equiv) in anhydrous DMF, add this compound (1.2 equiv).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Free-Radical Chlorination of an Alkane using Sulfuryl Chloride
This protocol is a general procedure for the chlorination of an alkane, such as cyclohexane.
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the alkane in a suitable solvent (e.g., CCl₄).
-
Add a catalytic amount of a radical initiator (e.g., AIBN).
-
Add sulfuryl chloride (1.0-1.2 equiv) dropwise to the stirred solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress (e.g., by GC).
-
Upon completion, cool the reaction to room temperature.
-
Carefully wash the reaction mixture with a dilute aqueous solution of NaHCO₃ to neutralize any remaining acid.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate to obtain the chlorinated product. Further purification may be achieved by distillation.
Conclusion: Selecting the Right Tool for the Job
Both this compound and sulfuryl chloride are potent chlorinating agents, each with a distinct set of advantages and disadvantages.
-
This compound emerges as a superior choice for the electrophilic chlorination of electron-rich arenes and heterocycles, often providing higher yields and greater regioselectivity under mild conditions. Its solid nature and the recyclability of its byproduct are additional benefits. However, the potential explosive hazard of hypervalent iodine compounds necessitates careful handling and thermal stability assessment.
-
Sulfuryl chloride remains a workhorse for free-radical chlorinations of alkanes and benzylic positions, offering a more convenient alternative to gaseous chlorine. Its dual reactivity also allows for electrophilic chlorinations, although often with lower selectivity than Zhdankin's reagent. The primary drawbacks of sulfuryl chloride are its corrosive nature, moisture sensitivity, and the generation of toxic gaseous byproducts.
Ultimately, the choice between these two reagents will depend on the specific substrate, the desired transformation, and the safety infrastructure available. A thorough understanding of their reactivity, mechanisms, and handling requirements, as outlined in this guide, will empower the synthetic chemist to make the most strategic and effective choice.
References
-
Scribd. (n.d.). Free Radical Chlorination by Sulfuryl Chloride. Retrieved from [Link]
-
Obermüller, R., Tobisch, H., Stockhammer, L., & Waser, M. (2024). Thermal Stability, OREOS+ Explosive Hazard Assessment, and Maximum Safe Storage Temperature of Cyclic Hypervalent Iodine (λ-3-Iodane)-Based Reagents. Organic Process Research & Development. [Link]
-
Bentham Science Publishers. (n.d.). The Study on Chlorination by Sulfuryl Chloride of Benzene/Pyridine Carboxamides and Carbonitriles. Retrieved from [Link]
-
Wang, M., Zhang, Y., Wang, T., Wang, C., Xue, D., & Xiao, J. (2016). Story of an Age-Old Reagent: An Electrophilic Chlorination of Arenes and Heterocycles by 1-Chloro-1,2-benziodoxol-3-one. Organic Letters, 18(9), 1976–1979. [Link]
-
Willis, N. J., et al. (2018). Chlorination of phenylallene derivatives with 1-chloro-1,2-benziodoxol-3-one: synthesis of vicinal-dichlorides and chlorodienes. Beilstein Journal of Organic Chemistry, 14, 796–802. [Link]
-
PubMed. (2018). Chlorination of phenylallene derivatives with 1-chloro-1,2-benziodoxol-3-one: synthesis of vicinal-dichlorides and chlorodienes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hypervalent Iodine Compounds. Retrieved from [Link]
-
Organic Syntheses. (2014). Working with Hazardous Chemicals. Retrieved from [Link]
-
Atlanchim Pharma. (n.d.). 1-Chloro-1,2-benziodoxol-3-one, an efficient electrophilic chlorinating reagent. Retrieved from [Link]
-
University of Liverpool IT Services. (2016). Story of an Age-Old Reagent: An Electrophilic Chlorination of Arenes and Heterocycles by 1-Chloro-1,2-benziodoxol-3-one. Retrieved from [Link]
- Google Patents. (n.d.). US2302228A - Method of chlorination with sulphuryl chloride and production of monochloro-trimethyl acetic acid.
- Google Patents. (n.d.). US3920757A - Chlorination with sulfuryl chloride.
-
ResearchGate. (n.d.). ChemInform Abstract: Mechanism of Selective Chlorination of Ethers with Sulfuryl Chloride in the Dark. Retrieved from [Link]
-
Macmillan Group. (2003). The Chemistry of Hypervalent Iodine. Retrieved from [Link]
-
ResearchGate. (n.d.). Sulfuryl Chloride: A Versatile Alternative to Chlorine. Retrieved from [Link]
-
ResearchGate. (n.d.). Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Modulated SO2Cl2 reactivity of chlorinations with p:o selectivity using (S). Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). Chlorination by SOCl2 vs SO2Cl2. Retrieved from [Link]
-
Master Organic Chemistry. (2013). Selectivity In Free Radical Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Study on Chlorination by Sulfuryl Chloride of Benzene/Pyridine Carboxamides and Carbonitriles. Retrieved from [Link]
-
Scilit. (n.d.). Electrophilic chlorination by sulfuryl chloride. Retrieved from [Link]
-
Yufeng. (2022). Everything about Sulfuryl Chloride. Retrieved from [Link]
Sources
- 1. atlanchimpharma.com [atlanchimpharma.com]
- 2. pcliv.ac.uk [pcliv.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. Electrophilic chlorination by sulfuryl chloride | Scilit [scilit.com]
- 5. scribd.com [scribd.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Study on Chlorination by Sulfuryl Chloride of Benzene/Pyridine Carboxamides and Carbonitriles | Bentham Science [eurekaselect.com]
- 9. US3920757A - Chlorination with sulfuryl chloride - Google Patents [patents.google.com]
- 10. Chlorination of phenylallene derivatives with 1-chloro-1,2-benziodoxol-3-one: synthesis of vicinal-dichlorides and chlorodienes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chlorination of phenylallene derivatives with 1-chloro-1,2-benziodoxol-3-one: synthesis of vicinal-dichlorides and chlorodienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. orgsyn.org [orgsyn.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
The Strategic Advantage of 1-Chloro-1,2-benziodoxol-3(1H)-one (CBI) in Modern Chlorination Chemistry: A Comparative Guide
In the landscape of synthetic chemistry, the quest for selective, efficient, and sustainable reagents is perpetual. For drug development professionals and researchers, the introduction of chlorine atoms into molecular scaffolds is a critical step that can profoundly influence a compound's biological activity and pharmacokinetic properties. While a host of chlorinating agents are available, 1-chloro-1,2-benziodoxol-3(1H)-one (CBI), a hypervalent iodine(III) reagent, has emerged as a superior alternative in many applications, particularly for the challenging task of regioselective chlorination of electron-rich aromatic systems. This guide provides an in-depth technical comparison of CBI with other common chlorinating agents, supported by experimental data and protocols, to illuminate its distinct advantages.
Unveiling the Superiority of CBI: A Comparative Analysis
The choice of a chlorinating agent is dictated by a multitude of factors including substrate compatibility, desired regioselectivity, reaction conditions, and safety. Traditional reagents such as N-chlorosuccinimide (NCS), sulfuryl chloride (SO₂Cl₂), and trichloroisocyanuric acid (TCCA) have been the workhorses of chlorination chemistry for decades. However, they often present significant limitations, such as lack of selectivity, harsh reaction conditions, and the generation of stoichiometric waste. CBI, with its unique structural and reactivity profile, elegantly overcomes many of these challenges.
A key differentiator for CBI is its remarkable ability to effect highly regioselective chlorinations, especially the ortho-chlorination of anilides and related compounds, under mild, aqueous conditions.[1] This is a feat not easily achieved with other reagents, which often lead to mixtures of ortho and para isomers, or require protecting groups and harsh catalysts.
| Parameter | This compound (CBI) | N-Chlorosuccinimide (NCS) | Sulfuryl Chloride (SO₂Cl₂) | Trichloroisocyanuric Acid (TCCA) |
| Reactivity Profile | Mild and highly selective electrophilic chlorinating agent.[2] | Versatile, can act as an electrophilic or radical chlorinating agent depending on conditions.[3] | Highly reactive, often non-selective, can act as a source of chlorine radicals.[4] | Powerful chlorinating and oxidizing agent, can release electrophilic or radical chlorine.[5] |
| Regioselectivity | Excellent ortho-selectivity for anilides and sulfonamides.[1] | Often gives mixtures of ortho/para isomers; selectivity can be poor.[3] | Generally poor regioselectivity in aromatic chlorinations. | Can provide good yields but may lack high regioselectivity without specific catalysts.[5] |
| Reaction Conditions | Mild, often at room temperature, and can be performed in aqueous media.[1] | Can be mild, but often requires catalysts or initiators for specific transformations.[3] | Often requires inert, anhydrous conditions and careful temperature control due to high reactivity. | Conditions can be mild, but can also be highly acidic or require catalysts for certain applications.[5] |
| Substrate Scope | Excellent for electron-rich aromatics, heterocycles, and directing group-assisted C-H chlorination.[2][6] | Broad, but can be limited by side reactions with sensitive functional groups.[3] | Broad, but its high reactivity can lead to decomposition of sensitive substrates.[4] | Broad, effective for a wide range of compounds including arenes and carbonyls.[5] |
| Handling & Stability | Air- and moisture-stable crystalline solid.[2] | Stable, crystalline solid, easy to handle.[3] | Corrosive liquid, sensitive to moisture, releases toxic gases upon decomposition.[4] | Stable, solid, and easy to handle, but a strong oxidizer.[5] |
| Byproducts & Sustainability | 2-Iodobenzoic acid, which is recyclable.[2] | Succinimide, generally considered benign but is a stoichiometric byproduct. | HCl and SO₂, which are corrosive and toxic gases. | Cyanuric acid, which can be recycled but the process is not always straightforward. |
The Decisive Edge: ortho-Chlorination of Anilides
The amide-directed ortho-chlorination of anilides is a prime example of CBI's superior performance. The inherent electronic preference for para-substitution in electrophilic aromatic substitution makes the selective introduction of a chlorine atom at the ortho-position a significant synthetic challenge. CBI, through a proposed radical-mediated mechanism facilitated by the amide directing group, achieves this transformation with remarkable efficiency and selectivity, even in the absence of a radical initiator.[1]
In a comparative context, NCS, a widely used reagent for the chlorination of anilines and their derivatives, typically yields a mixture of ortho- and para-chloro products, with the para isomer often predominating. Achieving high ortho-selectivity with NCS often necessitates the use of palladium catalysis or other specialized directing group strategies, adding complexity and cost to the synthesis.[7]
Experimental Protocols: A Head-to-Head Comparison
To provide a practical illustration of CBI's advantages, we present a comparative experimental protocol for the ortho-chlorination of acetanilide.
Protocol 1: ortho-Chlorination of Acetanilide using CBI
This protocol is based on the findings reported for the efficient ortho-chlorination of anilides in aqueous media.[1]
Methodology:
-
To a stirred solution of acetanilide (1.0 mmol) in a mixture of acetonitrile and water (1:1, 10 mL), add this compound (CBI) (1.1 mmol).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with saturated sodium thiosulfate solution (20 mL) to remove any unreacted iodine species, followed by brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired ortho-chloroacetanilide.
Expected Outcome: High yield and excellent regioselectivity for the ortho-chloro isomer.
Protocol 2: Palladium-Catalyzed ortho-Chlorination of Acetanilide using NCS
This protocol represents a common strategy to achieve ortho-selectivity with NCS, highlighting the need for a catalyst.[7]
Methodology:
-
To a flame-dried Schlenk tube, add acetanilide (1.0 mmol), N-chlorosuccinimide (NCS) (1.2 mmol), Pd(OAc)₂ (5 mol%), and a suitable ligand (e.g., an amino acid or pyridine-based ligand, 10 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).
-
Add a dry, degassed solvent (e.g., 1,2-dichloroethane, 5 mL).
-
Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Expected Outcome: Good yield of the ortho-chloro isomer, but with the requirement of a transition metal catalyst and harsher conditions.
Visualizing the Workflow: A Sustainable Approach with CBI
A significant advantage of CBI is the recyclability of its precursor, 2-iodobenzoic acid. This not only improves the atom economy of the process but also aligns with the principles of green chemistry. The workflow for the chlorination and subsequent recovery of 2-iodobenzoic acid is depicted below.
Caption: Workflow for CBI-mediated chlorination and recycling of 2-iodobenzoic acid.
Mechanistic Rationale: The Source of Selectivity
The remarkable ortho-selectivity of CBI in the chlorination of anilides is attributed to a directing group-assisted, radical-mediated pathway. The amide group of the substrate is believed to coordinate to the iodine center of CBI, bringing the chlorine atom in close proximity to the ortho-C-H bond. Homolytic cleavage of the I-Cl bond generates a chlorine radical that selectively abstracts a hydrogen atom from the activated ortho-position. Subsequent radical rebound or reaction with another molecule of CBI affords the ortho-chlorinated product.
Caption: Proposed radical mechanism for CBI-mediated ortho-chlorination of anilides.
Conclusion: A Paradigm Shift in Chlorination Strategy
This compound represents a significant advancement in chlorination chemistry. Its exceptional regioselectivity, mild reaction conditions, operational simplicity, and the sustainable feature of a recyclable precursor position it as a superior alternative to traditional chlorinating agents for a range of applications, particularly in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. While reagents like NCS, SO₂Cl₂, and TCCA will continue to have their place in the synthetic chemist's toolbox, the compelling advantages of CBI, as demonstrated in the challenging ortho-chlorination of anilides, underscore its potential to become the reagent of choice for demanding chlorination reactions where selectivity and sustainability are paramount.
References
-
Vinayak, B., Ravindrakumar, P. V., Ramana, D. V., & Chandrasekharam, M. (2018). Revisiting 1-chloro-1,2-benziodoxol-3-one: efficient ortho-chlorination of aryls under aqueous conditions. New Journal of Chemistry, 42(11), 8953-8959. [Link]
-
Wang, M., Zhang, Y., Wang, T., Wang, C., Xue, D., & Xiao, J. (2016). Story of an Age-Old Reagent: An Electrophilic Chlorination of Arenes and Heterocycles by 1-Chloro-1,2-benziodoxol-3-one. Organic Letters, 18(8), 1976-1979. [Link]
-
Willis, N. J., Bayle, E. D., Papageorgiou, G., Steadman, D., Atkinson, B. N., Mahy, W., & Fish, P. V. (2019). 1-Chloro-1,2-benziodoxol-3-one, an efficient electrophilic chlorinating reagent. Beilstein Journal of Organic Chemistry, 15, 2790-2797. [Link]
-
Zhao, Z., & Murphy, G. K. (2018). Chlorination of phenylallene derivatives with 1-chloro-1,2-benziodoxol-3-one: synthesis of vicinal-dichlorides and chlorodienes. Beilstein Journal of Organic Chemistry, 14, 796-802. [Link]
-
Watson, W. D. (1985). Regioselective para-chlorination of phenols and phenyl ethers using sulfuryl chloride with diphenyl sulfide or aluminum chloride as catalyst. The Journal of Organic Chemistry, 50(12), 2145-2148. [Link]
-
Parvathaneni, S. P., & Perumgani, P. C. (2018). Regioselective Chlorination of Aryl C−H bonds with Hypervalent Iodine(III) Reagent 1‐Chloro‐1,2‐benziodoxol‐3‐one. Asian Journal of Organic Chemistry, 7(8), 1599-1602. [Link]
- U.S. Patent No. 5,000,006. (1991). Industrial process for the separation and recovery of chlorine.
-
Wang, D., & Wasa, M. (2018). Palladium-catalyzed ortho-halogenations of acetanilides with N-halosuccinimides via direct sp2 C–H bond activation in ball mills. Beilstein Journal of Organic Chemistry, 14, 430-435. [Link]
- Japanese Patent No. JPH01201002A. (1989). Iodine recovery from waste liquid containing organic iodine.
-
Gaspa, S., Carraro, M., Pisano, L., Porcheddu, A., & De Luca, L. (2019). Trichloroisocyanuric Acid: a Versatile and Efficient Chlorinating and Oxidizing Reagent. European Journal of Organic Chemistry, 2019(22), 3544-3552. [Link]
- Chinese Patent No. CN103539662A. (2014). Preparation and recovery method of 2-methyl-5-iodobenzoic acid.
- Lautens, M., & Fagnou, K. (2004). Sulfuryl Chloride. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd.
- Chinese Patent No. CN104086361A. (2014). Preparation method of 2-chloro-5-iodobenzoic acid.
- Radhakrishnamurti, P. S., & Sahu, N. C. (1981). Kinetics and Mechanism of Chlorination of Acetanilide and Substituted Acetanilides by Chloramine-T. Indian Journal of Chemistry, Section A: Inorganic, Physical, Theoretical & Analytical, 20A(3), 269-271.
- Sharma, L., Kumar, A., & Sharma, S. (2015). Kinetics Study of Chlorination of Acetanilide by Chloramine-T in Hydrochloric Acid Medium. International Journal of ChemTech Research, 8(4), 1836-1843.
- World Intellectual Property Organization. (2022). A process for preparing sglt2 inhibitor intermediate 2-chloro-5-iodobenzoic acid (WO2022074631A1).
-
Parvathaneni, S. P., & Perumgani, P. C. (2018). Scope of chlorination by 1‐chloro‐1, 2‐benziodoxol‐3‐one. ResearchGate. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]
Sources
- 1. Revisiting 1-chloro-1,2-benziodoxol-3-one: efficient ortho-chlorination of aryls under aqueous conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Chlorination of phenylallene derivatives with 1-chloro-1,2-benziodoxol-3-one: synthesis of vicinal-dichlorides and chlorodienes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN106748721A - A kind of preparation method of the iodo-benzoic acid of 2 chlorine 5 - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Assessing the Efficiency of 1-Chloro-1,2-benziodoxol-3(1H)-one as an Oxidant: A Comparative Guide for Researchers
In the landscape of synthetic organic chemistry, the selective oxidation of alcohols to carbonyl compounds remains a cornerstone transformation. The ideal oxidant for such conversions should be efficient, selective, mild, and practical. Hypervalent iodine reagents have emerged as a powerful class of oxidants, offering an attractive alternative to traditional metal-based reagents.[1] Among these, 1-chloro-1,2-benziodoxol-3(1H)-one, a cyclic iodine(III) compound, has garnered attention for its unique reactivity and potential advantages. This guide provides a comprehensive assessment of this compound as an oxidant, offering a critical comparison with other established methods and detailed experimental protocols to aid researchers in its effective application.
Introduction to Hypervalent Iodine Reagents in Oxidation Chemistry
Hypervalent iodine compounds are organoiodine species where the iodine atom formally possesses a valence greater than the typical one.[2] Their reactivity, which often resembles that of transition metals, allows for a wide range of oxidative transformations under mild conditions.[1] Key players in this field include 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP), both iodine(V) reagents renowned for their efficacy in alcohol oxidation.[3][4] this compound, an iodine(III) reagent, presents a distinct profile within this family, offering a balance of reactivity and stability.
Profiling this compound: A Recyclable and Efficient Oxidant
This compound is a stable, crystalline solid that can be readily prepared from 2-iodobenzoic acid. Its cyclic structure contributes to its enhanced stability compared to acyclic analogues. A significant advantage of this reagent is its recyclability; the byproduct of the oxidation, 2-iodobenzoic acid, can be recovered and re-oxidized, making it a more atom-economical and environmentally benign choice.
One of the most notable applications of this compound is in the TEMPO-catalyzed oxidation of alcohols. This system demonstrates high efficiency, converting a wide range of primary, secondary, benzylic, and allylic alcohols to their corresponding carbonyl compounds in high to excellent yields at room temperature.[5] The reaction proceeds under mild conditions and is compatible with various sensitive functional groups.[5]
Comparative Analysis: this compound vs. Alternative Oxidants
To contextualize the utility of this compound, a comparison with other commonly employed oxidation methods is essential.
| Oxidant/Method | Typical Conditions | Advantages | Disadvantages |
| This compound (with TEMPO) | Room temperature, ethyl acetate | Mild, high yields, recyclable, environmentally friendly solvent.[5] | Requires a co-catalyst (TEMPO). |
| Dess-Martin Periodinane (DMP) | Room temperature, chlorinated solvents | Mild, neutral pH, short reaction times, high chemoselectivity.[3] | Potentially explosive, relatively expensive, poor atom economy.[3] |
| 2-Iodoxybenzoic Acid (IBX) | Elevated temperatures, DMSO or other polar solvents | Effective for a broad range of alcohols. | Poor solubility in common organic solvents, can be explosive under impact or heat. |
| Swern Oxidation | Low temperature (-78 °C), DMSO, oxalyl chloride, triethylamine | Mild, avoids heavy metals, high yields. | Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide, sensitive to moisture. |
| PCC Oxidation | Room temperature, chlorinated solvents | Convenient solid reagent. | Toxic chromium(VI) waste, can be acidic. |
Mechanistic Insights
The mechanism of oxidation by this compound, particularly in the presence of TEMPO, is a key aspect of its efficiency.
TEMPO-Catalyzed Oxidation
In the TEMPO-catalyzed system, this compound acts as the terminal oxidant to regenerate the active oxidizing species, the oxoammonium salt, from TEMPO.[5] The catalytic cycle can be visualized as follows:
Caption: TEMPO-catalyzed alcohol oxidation cycle.
Experimental Protocols
To facilitate the adoption of this compound in the laboratory, detailed experimental procedures are provided below.
Synthesis of this compound
A scalable and safe method for the preparation of this compound from 2-iodobenzoic acid has been reported.[5]
Procedure:
-
To a solution of 2-iodobenzoic acid in dilute hydrochloric acid, add sodium chlorite portion-wise with stirring at room temperature.
-
Continue stirring until the reaction is complete (monitored by TLC).
-
The product precipitates out of the solution and can be collected by filtration.
-
Wash the solid with water and dry under vacuum to afford this compound as a white to off-white solid.
General Procedure for TEMPO-Catalyzed Oxidation of an Alcohol
Procedure:
-
To a stirred solution of the alcohol (1.0 mmol) and TEMPO (0.01 mmol, 1 mol%) in ethyl acetate (5 mL) at room temperature, add this compound (1.1 mmol) in one portion.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion, the reaction mixture can be filtered to recover the 2-iodobenzoic acid byproduct.
-
The filtrate is then washed with a saturated aqueous solution of sodium thiosulfate to remove any remaining oxidant, followed by brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Caption: General experimental workflow for TEMPO-catalyzed oxidation.
Conclusion
This compound, particularly when used in a TEMPO-catalyzed system, presents a highly efficient, mild, and practical method for the oxidation of alcohols. Its key advantages, including recyclability and the use of an environmentally benign solvent, position it as a strong contender against more traditional and often more hazardous oxidizing agents. For research and development professionals seeking sustainable and effective synthetic methodologies, this compound offers a valuable tool for the preparation of aldehydes and ketones.
References
- Zhdankin, V. V. (2011). Hypervalent iodine(III) reagents in organic synthesis. Arkivoc, 2009(1), 1-62.
- Zhdankin, V. V., & Stang, P. J. (2008). Chemistry of polyvalent iodine. Chemical Reviews, 108(12), 5299-5358.
- Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155-4156.
- Frigerio, M., Santagostino, M., & Sputore, S. (1999). A user-friendly entry to 2-iodoxybenzoic acid (IBX). The Journal of Organic Chemistry, 64(12), 4537-4538.
- Li, X. Q., & Zhang, C. (2009). An Environmentally Benign TEMPO-Catalyzed Efficient Alcohol Oxidation System with a Recyclable Hypervalent Iodine (III)
Sources
- 1. Sciencemadness Discussion Board - Ozonelabs- Synthesis of 2-Iodobenzoic Acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. researchgate.net [researchgate.net]
- 3. The role of hypervalent iodine(iii) reagents in promoting alkoxylation of unactivated C(sp3)–H bonds catalyzed by palladium(ii) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
The Sustainable Oxidizer: A Comparative Guide to the Recyclability of 1-Chloro-1,2-benziodoxol-3(1H)-one in Oxidation Reactions
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of greener and more sustainable chemical synthesis, the recyclability of reagents is a paramount concern. Hypervalent iodine compounds have emerged as powerful and environmentally benign oxidizing agents, offering an alternative to traditional heavy metal-based oxidants.[1][2][3] Among these, 1-chloro-1,2-benziodoxol-3(1H)-one (often referred to as IBX-Cl) has garnered significant attention for its efficacy in a range of oxidation reactions. This guide provides an in-depth comparison of the recyclability of IBX-Cl, presenting experimental data and protocols to inform your selection of sustainable oxidation methodologies.
The Core of Recyclability: From Oxidant to Precursor and Back
The key to the recyclability of this compound lies in the fate of its iodine-containing byproduct. Following an oxidation reaction, the hypervalent iodine(III) center in IBX-Cl is reduced to a divalent iodine species, typically 2-iodobenzoic acid (IBA). The economic and environmental viability of using IBX-Cl hinges on the efficient recovery of IBA and its subsequent re-oxidation to the active I(III) state.
The oxidation of various substrates using catalytic amounts of o-iodoxybenzoic acid (IBX) and its derivatives has been extensively studied.[1] These reactions typically employ a co-oxidant to regenerate the active hypervalent iodine species in situ, thus enabling a catalytic cycle.[1][4]
The Recycling Workflow: A Step-by-Step Protocol
The process of recycling this compound can be broken down into three key stages:
-
Reaction and Byproduct Formation: The initial oxidation reaction consumes the IBX-Cl, producing the desired oxidized product and 2-iodobenzoic acid (IBA) as the primary iodine-containing byproduct.
-
Isolation of 2-Iodobenzoic Acid: After the reaction is complete, the IBA can be readily separated from the reaction mixture. Its acidic nature allows for straightforward extraction into an aqueous basic solution, followed by acidification to precipitate the IBA, which can then be collected by filtration.
-
Re-oxidation to the Active Reagent: The recovered IBA is then re-oxidized to regenerate a hypervalent iodine(III) species. A common and practical method involves the use of Oxone® (2KHSO₅·KHSO₄·K₂SO₄) in an aqueous solution under mild, room temperature conditions.[5] This approach is highly reliable for selectively affording the cyclic hypervalent iodine compound in excellent yields without contamination by hazardous pentavalent iodine species.[5]
A scalable and safe method for preparing this compound from 2-iodobenzoic acid has been developed using sodium chlorite in dilute hydrochloric acid, achieving a 94% yield.[6] This process, coupled with an 86% recovery rate of the oxidant, underscores the practical recyclability of the system.[6]
Caption: Workflow for the recycling of this compound.
Performance Comparison: IBX-Cl vs. Alternative Oxidation Systems
To provide a comprehensive evaluation, it is essential to compare the recyclability and overall performance of the IBX-Cl system with other common oxidation methodologies.
| Oxidizing System | Recyclability of Iodine/Catalyst | Typical Co-oxidant | Key Advantages | Key Disadvantages |
| This compound | High (IBA is readily recovered and re-oxidized) | Often used stoichiometrically, but can be catalytic with a co-oxidant | Mild reaction conditions, high selectivity, avoids heavy metals, recyclable byproduct.[1][6] | Stoichiometric use generates significant byproduct mass. |
| Dess-Martin Periodinane (DMP) | Possible, but less common in practice | Not applicable (stoichiometric) | Mild, selective, broad substrate scope. | Explosive potential, generation of IBA byproduct.[7] |
| o-Iodoxybenzoic Acid (IBX) | High (IBA is readily recovered and re-oxidized) | Not applicable (stoichiometric) or Oxone® (catalytic) | Powerful oxidant, recyclable byproduct.[5] | Poor solubility in many organic solvents. |
| TEMPO/Co-oxidant | TEMPO is catalytic; co-oxidant is stoichiometric | NaOCl, Oxone®, etc. | High selectivity for primary alcohols to aldehydes. | Requires a stoichiometric terminal oxidant. |
| Transition Metal Catalysts (e.g., Cr, Mn) | Recyclable, but recovery can be complex and incomplete[8] | O₂, H₂O₂, etc. | High catalytic activity.[9][10] | Toxicity of heavy metals, potential for product contamination. |
Data sourced from multiple studies on hypervalent iodine reagents and catalytic oxidation.[1][5][6][8][9][10]
Evaluating the "Greenness": Key Metrics in Action
Beyond simple recovery rates, a holistic assessment of an oxidation system's sustainability requires the consideration of established green chemistry metrics.[11][12][13][14]
| Green Chemistry Metric | Definition | Relevance to IBX-Cl Recyclability |
| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | In a stoichiometric reaction, the atom economy is inherently low due to the large mass of the IBA byproduct. However, when used catalytically with a co-oxidant, the overall atom economy of the process improves significantly. |
| Process Mass Intensity (PMI) | Total mass in a process / Mass of product | A high PMI indicates significant waste generation. Efficient recycling of IBA and solvents dramatically reduces the PMI of oxidation reactions using IBX-Cl. |
| E-Factor | Total waste (kg) / Product (kg) | Similar to PMI, a lower E-factor is desirable. The recyclability of IBX-Cl directly contributes to a more favorable E-factor by minimizing the amount of discarded IBA. |
| Reaction Mass Efficiency (RME) | Mass of product / Total mass of reactants | RME provides a more focused view on the efficiency of the chemical transformation itself. Catalytic systems with recyclable components, like the IBX-Cl system, exhibit higher RME.[12] |
Definitions and concepts are based on established principles of green chemistry.[11][12][13][14]
Experimental Protocols: A Practical Guide
Protocol 1: TEMPO-Catalyzed Oxidation of Benzyl Alcohol using Recyclable this compound
This protocol is adapted from a highly efficient method for alcohol oxidation.[6]
Materials:
-
Benzyl alcohol
-
This compound
-
2,2,6,6-Tetramethylpiperidin-1-yloxy (TEMPO)
-
Ethyl acetate (reagent grade)
-
Saturated aqueous NaHCO₃ solution
-
Saturated aqueous Na₂S₂O₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
To a solution of benzyl alcohol (1.0 mmol) and TEMPO (0.01 mmol) in ethyl acetate (5 mL), add this compound (1.1 mmol).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous Na₂S₂O₃ solution.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude benzaldehyde.
-
Purify the product by flash column chromatography.
Protocol 2: Recovery and Re-oxidation of 2-Iodobenzoic Acid
Materials:
-
Aqueous layer from the workup of the oxidation reaction
-
Concentrated HCl
-
Oxone®
-
Deionized water
Procedure:
-
Combine the aqueous layers from the workup of the oxidation reaction.
-
Acidify the solution with concentrated HCl to a pH of approximately 1-2, which will precipitate the 2-iodobenzoic acid.
-
Collect the precipitated 2-iodobenzoic acid by vacuum filtration and wash with cold deionized water.
-
Dry the recovered 2-iodobenzoic acid in a vacuum oven.
-
To a suspension of the dried 2-iodobenzoic acid in deionized water, add Oxone® (1.1 equivalents) portion-wise while stirring at room temperature.
-
Continue stirring for 2-4 hours until the reaction is complete (as indicated by the disappearance of the starting material).
-
The re-oxidized product (a derivative of IBX) can then be isolated by filtration, washed with water, and dried. For the synthesis of this compound, further treatment with a chlorine source is necessary.[6]
Caption: Experimental workflow for oxidation and subsequent recycling.
Conclusion: A Sustainable Choice for Modern Synthesis
The recyclability of this compound presents a compelling case for its adoption in sustainable oxidation chemistry. The straightforward recovery of the 2-iodobenzoic acid byproduct and its efficient re-oxidation to the active I(III) state significantly reduces waste and improves the overall process mass intensity.[6] When compared to traditional stoichiometric oxidants and even some catalytic systems that suffer from catalyst leaching or deactivation, the IBX-Cl recycling loop offers a robust and economically viable alternative. For researchers and drug development professionals committed to green chemistry principles, the implementation of recyclable hypervalent iodine reagents like this compound is a significant step towards safer, more efficient, and environmentally responsible chemical synthesis.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. Progress in organocatalysis with hypervalent iodine catalysts - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00206J [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Catalytic Hypervalent Iodine Catalysts - Wordpress [reagents.acsgcipr.org]
- 5. Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Environmentally Benign TEMPO-Catalyzed Efficient Alcohol Oxidation System with a Recyclable Hypervalent Iodine(III) Reagent and Its Facile Preparation [organic-chemistry.org]
- 7. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 8. Core–Shell Catalysts for Conventional Oxidation of Alcohols: A Brief Review | MDPI [mdpi.com]
- 9. Ag<sub>2</sub>O nanoparticles/MnCO<sub>3</sub>, –MnO<sub>2</sub> or –Mn<sub>2</sub>O<sub>3</sub>/highly reduced graphene oxide composites as an efficient and recyclable oxidation catalyst - Arabian Journal of Chemistry [arabjchem.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. chem.tamu.edu [chem.tamu.edu]
- 13. researchgate.net [researchgate.net]
- 14. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Hypervalent Iodine Reagents for Chlorination: From Classical Workhorses to Modern Catalytic Systems
Introduction: The Rise of Hypervalent Iodine in Modern Chlorination
In the landscape of modern organic synthesis, the demand for selective, mild, and environmentally benign reagents is paramount. Chlorination, a fundamental transformation for introducing a versatile chlorine handle into organic molecules, has traditionally relied on harsh reagents like elemental chlorine (Cl₂) or sulfuryl chloride (SO₂Cl₂), which often suffer from poor selectivity and produce hazardous byproducts. Hypervalent iodine (HVI) reagents have emerged as a powerful and elegant alternative, offering a unique combination of reactivity and control.[1][2][3] These compounds, in which an iodine atom exceeds the standard octet of valence electrons, act as potent electrophiles and oxidants, yet are non-metallic and generally exhibit low toxicity.[2][4][5] Their chemistry often mirrors that of transition metals, involving processes like ligand exchange and reductive elimination, providing a predictable framework for reaction design.[1][2] This guide offers a comparative analysis of prominent hypervalent iodine reagents for chlorination, providing experimental insights and data to aid researchers in selecting the optimal tool for their synthetic challenges.
The Chlorinating Toolkit: A Comparative Overview of Key Reagent Classes
The versatility of hypervalent iodine chemistry has led to the development of several distinct classes of chlorinating reagents, each with its own characteristic strengths and applications.
(Dichloroiodo)arenes: The Classic Oxidizing Chlorinating Agents
(Dichloroiodo)benzene (PhICl₂) stands as one of the first and most extensively studied hypervalent iodine reagents.[1] It is a crystalline, bench-stable solid that serves as a convenient source of electrophilic chlorine.
-
Reactivity and Scope : Primarily used for the chlorination of electron-rich aromatic and heteroaromatic systems. It is also effective for the dichlorination of alkenes and the α-chlorination of ketones.[1][2]
-
Mechanism : The reaction typically proceeds through an electrophilic aromatic substitution pathway, though radical mechanisms can be initiated under specific conditions (e.g., light).[2][6][7]
-
Advantages : Commercially available, easy to handle, and well-documented in the literature.
-
Limitations : Its reactivity is often limited to activated substrates, and the stoichiometry of the reaction produces one equivalent of iodobenzene as a byproduct, which can complicate purification.
In Situ Generated Reagents: A Flexible and Modern Approach
A highly practical and increasingly popular strategy involves the in situ generation of the active chlorinating species from a stable iodine(III) precursor and a simple chloride source.[8][9] This approach avoids the need to handle potentially less stable chlorinated HVI reagents directly.
-
Common Systems :
-
Reactivity and Scope : This method significantly broadens the scope of chlorination. The reactivity can be tuned by the choice of the iodine(III) precursor and the chloride source. For instance, using TMSCl with PIFA can generate a more potent dichlorinated intermediate, PhICl₂, which is effective for a wider range of arenes compared to the monochlorinated species formed with KCl.[9]
-
Advantages : High versatility, tunable reactivity, and use of inexpensive and readily available chloride sources.[9]
-
Limitations : The reaction kinetics and the nature of the active species can be complex and dependent on the specific combination of reagents and solvents used.
Cyclic Iodine(III) Chlorides: Enhanced Stability and Reactivity
Cyclic hypervalent iodine reagents, such as benziodoxolones, offer a unique structural motif that often imparts greater stability and modified reactivity compared to their acyclic counterparts. 1-Chloro-1,2-benziodoxol-3-one is a prime example.[11][12]
-
Reactivity and Scope : This reagent has proven highly effective for the chlorination of nitrogen-containing heterocycles and various activated arenes.[11] It can also be employed in copper-catalyzed reactions for directed ortho-C–H chlorination of 2-phenylpyridines, showcasing high regioselectivity.[12]
-
Advantages : It is an air- and moisture-stable solid that is easily prepared and can be recycled, making it attractive for larger-scale applications.[11] The rigid cyclic structure can influence selectivity in directed reactions.
-
Limitations : The synthesis of the reagent, while straightforward, is an additional step compared to using commercially available precursors.
Advanced Systems for C(sp³)–H Chlorination
While aromatic chlorination is common, the selective chlorination of C(sp³)–H bonds is a more formidable challenge. Recent advances have utilized HVI reagents within catalytic systems to achieve this transformation.
-
Key Systems : A notable example involves the combination of Zhdankin's azidoiodinane reagent with a chloride source like LiCl, often in conjunction with a ruthenium photocatalyst, to chlorinate tertiary C(sp³)–H bonds.[13]
-
Mechanism : These reactions typically proceed via a radical mechanism, where a radical initiator (generated photocatalytically or otherwise) abstracts a hydrogen atom, and the resulting carbon-centered radical is trapped by a chlorine atom from the HVI reagent.[13]
-
Advantages : Enables the late-stage functionalization of complex molecules at positions that are otherwise difficult to access.
-
Limitations : The substrate scope can be limited, and the systems often require multiple components, including expensive photocatalysts.[13]
Data-Driven Comparison of Chlorinating Reagents
The following table summarizes the key characteristics and performance of the discussed hypervalent iodine reagents to facilitate a direct comparison.
| Reagent/System | Typical Substrates | Stability & Handling | Reaction Conditions | Key Advantages |
| **(Dichloroiodo)benzene (PhICl₂) ** | Electron-rich arenes, alkenes, ketones | Crystalline, bench-stable solid | Room temp. to mild heating | Commercially available, well-understood |
| PIFA / KCl | Moderately electron-rich arenes | Reagents stable, generated in situ | Room temperature, fast reaction times | Mild, uses inexpensive KCl |
| PIFA / TMSCl | Broad range of arenes (electron-rich to neutral) | Reagents stable, generated in situ | Room temperature, very fast | High reactivity, broad scope[9] |
| 1-Chloro-1,2-benziodoxol-3-one | N-heterocycles, activated arenes, directed C-H | Air- and moisture-stable solid | Room temp.; can be used with catalysts | Recyclable, high regioselectivity in directed reactions[11][12] |
| Zhdankin's Reagent / LiCl / Ru(bpy)₃²⁺ | Tertiary C(sp³)–H bonds | Requires photocatalyst and light | Visible light irradiation | Site-selective C-H functionalization[13] |
Mechanism of Action: The Electrophilic Chlorination Pathway
The power of hypervalent iodine reagents in chlorination stems from their ability to act as carriers and activators of a chlorine atom. The general mechanism, particularly for the popular in situ methods, involves a sequence of ligand exchange and reductive elimination.
Caption: General mechanism for electrophilic chlorination using in situ generated HVI reagents.
Choosing Your Reagent: A Decision-Making Workflow
Selecting the appropriate chlorinating system is critical for success. This workflow provides a logical path for choosing a reagent based on the synthetic goal.
Caption: Decision tree for selecting a suitable hypervalent iodine chlorination reagent.
Experimental Protocols: A Head-to-Head Comparison
To illustrate the practical application and differences between these methods, detailed protocols for the chlorination of a model substrate, anisole, are provided below.
Protocol A: Chlorination using (Dichloroiodo)benzene (PhICl₂)
Objective: To synthesize 4-chloroanisole from anisole using a classic, pre-formed HVI reagent.
Materials:
-
Anisole (1.08 g, 10.0 mmol)
-
(Dichloroiodo)benzene (2.75 g, 10.0 mmol)
-
Dichloromethane (DCM), 50 mL
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask (100 mL), magnetic stirrer, and standard glassware
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add anisole (10.0 mmol) and dichloromethane (50 mL). Stir the solution at room temperature.
-
Rationale: DCM is a standard, relatively inert solvent for these reactions.
-
-
Reagent Addition: Add (dichloroiodo)benzene (10.0 mmol) to the solution in one portion. The yellow color of the PhICl₂ may fade as the reaction proceeds.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (anisole) is consumed (typically 1-3 hours).
-
Workup - Quenching: Upon completion, pour the reaction mixture into a separatory funnel. Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ (2 x 25 mL) to quench any unreacted oxidant, followed by saturated aqueous NaHCO₃ (1 x 25 mL) to neutralize any acidic byproducts, and finally with brine (1 x 25 mL).
-
Rationale: The thiosulfate wash is crucial for removing the iodine-based oxidant and byproduct, simplifying purification.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel (eluting with hexanes/ethyl acetate) to afford pure 4-chloroanisole.
Protocol B: Chlorination using In Situ Generated Reagent (PIFA/KCl)
Objective: To synthesize 4-chloroanisole from anisole using a modern, in situ generation method.[9]
Materials:
-
Anisole (1.08 g, 10.0 mmol)
-
Phenyliodine bis(trifluoroacetate) (PIFA) (4.30 g, 10.0 mmol)
-
Potassium chloride (KCl) (1.49 g, 20.0 mmol, finely ground)
-
Dichloromethane (DCM), 50 mL
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask (100 mL), magnetic stirrer, and standard glassware
Procedure:
-
Reagent Pre-mixing: To a 100 mL round-bottom flask, add PIFA (10.0 mmol) and finely ground KCl (20.0 mmol). Add dichloromethane (40 mL). Stir the suspension vigorously at room temperature for 15 minutes.
-
Rationale: Pre-mixing allows for the ligand exchange to occur, forming the active chlorinating species PhI(Cl)OCOCF₃ in situ. Using excess, finely ground KCl ensures the exchange is efficient.[9]
-
-
Substrate Addition: Add a solution of anisole (10.0 mmol) in DCM (10 mL) to the suspension.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is often very rapid. Monitor by TLC until completion (typically <30 minutes).
-
Workup - Filtration and Washing: Upon completion, filter the reaction mixture through a pad of Celite to remove insoluble salts. Transfer the filtrate to a separatory funnel and wash with saturated aqueous NaHCO₃ (2 x 25 mL) and brine (1 x 25 mL).
-
Rationale: The bicarbonate wash neutralizes the trifluoroacetic acid generated during the reaction.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate pure 4-chloroanisole.
Conclusion and Future Outlook
Hypervalent iodine reagents have secured a permanent place in the synthetic chemist's toolbox for chlorination.[1][2] The evolution from classic reagents like PhICl₂ to highly adaptable in situ systems and advanced catalytic methods for C-H functionalization demonstrates the dynamism of the field.[9][13] The key advantages—mild conditions, high selectivity, and reduced reliance on toxic metals—align perfectly with the goals of modern, sustainable chemistry. Future developments will likely focus on expanding the scope of catalytic systems, developing enantioselective chlorinations using chiral HVI reagents, and further improving the atom economy and recyclability of these valuable synthetic tools.
References
- Zhdankin, V. V. (2024). Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. Chemical Reviews.
- Patra, T., et al. (2024). Electrocatalytic continuous flow chlorinations with iodine(I/III) mediators.
- Zhdankin, V. V. (2024). Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. Accounts of Chemical Research.
- Chen, K., & Arnold, F. H. (2019). Site Selective Chlorination of C(sp3)–H Bonds Suitable for Late-Stage Functionalization. Journal of the American Chemical Society.
- Olofsson, B. (2011). Development and Applications of Hypervalent Iodine Compounds. DiVA portal.
- Kang, K., et al. (2015). Radical Chlorination with Hypervalent Iodine(III) Generated by Ligand Exchange: Revisiting Palladium(II)‐Catalyzed Directed CH Chlorination. Asian Journal of Organic Chemistry.
- Vallribera, A., & Granados, A. (2020). In situ Generation of Hypervalent Iodine Reagents for the Electrophilic Chlorination of Arenes.
- Gogoi, P., et al. (2017). Story of an Age-Old Reagent: An Electrophilic Chlorination of Arenes and Heterocycles by 1-Chloro-1,2-benziodoxol-3-one. Organic Letters.
- Vallribera, A., & Granados, A. (2020). In situ preparation of hypervalent iodine reagents for the chlorination of arenes.
- Wikipedia.
- Zhdankin, V. V. (2020). APPLICATION OF HYPERVALENT IODINE COMPOUNDS IN ADVANCED GREEN TECHNOLOGIES.
- Organic Chemistry Portal. Dess-Martin Periodinane (DMP).
- Wang, C., et al. (2019). Regioselective Chlorination of Aryl C−H bonds with Hypervalent Iodine(III) Reagent 1‐Chloro‐1,2‐benziodoxol‐3‐one.
- Wikipedia. Dess–Martin periodinane.
- Dohi, T., & Kita, Y. (2021). Recent chlorination methods based on the use of the hypervalent iodine reagents PIFA and PIDA.
- Organic Chemistry Portal.
- Wang, X., & Studer, A. (2017). Iodine(III) Reagents in Radical Chemistry. Accounts of Chemical Research.
- Wikipedia. Hypervalent organoiodine compounds.
- Wirth, T. (2021). Recent discoveries on the structure of iodine(III) reagents and their use in cross-nucleophile coupling. Organic & Biomolecular Chemistry.
- Wikipedia. 2-Iodoxybenzoic acid.
- IBX 2-Iodoxybenzenesulfonic Acid. (n.d.). ACS Green Chemistry Institute.
- Dess-Martin Periodinane. (n.d.). Merck Millipore.
- S. Chandrasekhar, et al. (2012).
- Olofsson, B. (2018). Synthetic and Mechanistic Studies with Iodine(III) Reagents. DiVA portal.
- Wang, X., & Studer, A. (2017). Iodine(III) Reagents in Radical Chemistry. Accounts of Chemical Research.
- Patra, T., et al. (2024). Electrocatalytic continuous flow chlorinations with iodine(I/III) mediators.
- Kita, Y., et al. (2019). Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions. Molecules.
- Waser, J., et al. (2018). Cyclic Hypervalent Iodine Reagents for Azidation: Safer Reagents and Photoredox-Catalyzed Ring Expansion. The Journal of Organic Chemistry.
- Waser, J., et al. (2018).
- Organic Chemistry Portal. IBX, 2-Iodoxybenzoic acid.
- Melchiorre, P., et al. (2017). Common reagents used for chlorination.
- Wang, X., & Studer, A. (2017). Iodine(III) Reagents in Radical Chemistry. Accounts of Chemical Research.
Sources
- 1. Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Hypervalent organoiodine compounds - Wikipedia [en.wikipedia.org]
- 4. Electrocatalytic continuous flow chlorinations with iodine(I/III) mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. su.diva-portal.org [su.diva-portal.org]
- 6. Iodine(III) Reagents in Radical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. uab.cat [uab.cat]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Site Selective Chlorination of C(sp3)–H Bonds Suitable for Late-Stage Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Oxidative Prowess of 1-Chloro-1,2-benziodoxol-3(1H)-one
An In-depth Analysis of Yields and Performance Against Common Oxidants
In the landscape of modern organic synthesis, the development of mild, selective, and environmentally conscious reagents is a paramount objective.[1][2][3] Hypervalent iodine compounds have emerged as a powerful class of reagents that fulfill many of these criteria, offering a compelling alternative to traditional heavy metal-based oxidants.[4] Among these, 1-chloro-1,2-benziodoxol-3(1H)-one, a cyclic hypervalent iodine(III) reagent, has garnered significant attention for its unique reactivity and practical advantages. This guide provides a comprehensive comparison of this compound with other widely used oxidants, focusing on reaction yields, selectivity, and overall performance in key synthetic transformations.
Introduction to Hypervalent Iodine Reagents
Hypervalent iodine compounds are organic derivatives of iodine in a formal oxidation state higher than the usual +1.[4] These reagents, particularly those in the I(III) and I(V) oxidation states, have become indispensable tools in organic chemistry due to their mild and highly chemoselective oxidizing properties.[1][3] Their reactivity often mirrors that of transition metals, participating in processes like ligand exchange and reductive elimination.[4][5] A significant advantage of hypervalent iodine reagents is their environmentally benign nature, as they are non-metallic and their byproducts are generally non-toxic.[2][6]
This compound: A Profile
This compound, sometimes referred to as Zhdankin's reagent, is a stable, crystalline solid.[7] Its cyclic structure contributes to its enhanced stability compared to acyclic analogues like iodobenzene dichloride.[8] This reagent is particularly valued for its dual reactivity as both an oxidizing agent and an electrophilic chlorinating agent.[8][9][10] One of its most attractive features is its recyclability; the iodo-byproduct can be recovered and re-oxidized, aligning with the principles of green chemistry.[6][8][11]
Comparative Oxidants: Dess-Martin Periodinane (DMP) and 2-Iodoxybenzoic Acid (IBX)
For a meaningful comparison, we will focus on two other prominent hypervalent iodine reagents widely employed for the oxidation of alcohols:
-
Dess-Martin Periodinane (DMP): A hypervalent iodine(V) reagent renowned for its excellent solubility in common organic solvents and its mild, highly selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[2][12] However, DMP is known to be sensitive to moisture.[2]
-
2-Iodoxybenzoic Acid (IBX): Another potent hypervalent iodine(V) oxidant, IBX is cost-effective and atom-economical.[2][13] Its major drawbacks are its insolubility in most organic solvents (except DMSO) and its potential for explosive decomposition upon heating.[2][13]
Yield Comparison: Oxidation of Alcohols
The oxidation of alcohols to carbonyl compounds is a cornerstone transformation in organic synthesis and a key application for these reagents. The following table provides a comparative overview of typical yields obtained with this compound (often in a TEMPO-catalyzed system), DMP, and IBX for various alcohol substrates.
| Substrate (Alcohol) | Product (Carbonyl) | This compound Yield (%) | Dess-Martin Periodinane (DMP) Yield (%) | 2-Iodoxybenzoic Acid (IBX) Yield (%) |
| Benzyl Alcohol | Benzaldehyde | >95[11] | ~95 | ~90-95[13] |
| 1-Octanol | 1-Octanal | ~90-95[11] | ~90 | ~77-85[14] |
| Cyclohexanol | Cyclohexanone | >95[11] | ~95 | ~90[14] |
| Cinnamyl Alcohol | Cinnamaldehyde | >95[11] | ~90-95 | ~85-90 |
| Geraniol | Geranial | ~90 | ~87-89[15] | ~80-85 |
Note: Yields are representative and can vary based on specific reaction conditions and substrate purity.
As the data suggests, all three reagents are highly effective for the oxidation of a broad range of alcohols, consistently providing high to excellent yields. This compound, particularly when used in conjunction with a catalyst like TEMPO, demonstrates exceptional efficiency, often rivaling or exceeding that of DMP and IBX.[11]
Beyond Yield: A Practical Comparison
While yield is a critical metric, the practical aspects of a reagent's use are equally important for researchers.
| Feature | This compound | Dess-Martin Periodinane (DMP) | 2-Iodoxybenzoic Acid (IBX) |
| Stability | Air and moisture stable solid[8][9] | Moisture sensitive[2] | Potentially shock-sensitive and explosive upon heating[2] |
| Solubility | Soluble in various organic solvents | Excellent solubility in common organic solvents (e.g., CH₂Cl₂)[2] | Insoluble in most organic solvents except DMSO[2][13] |
| Reaction Conditions | Typically mild, room temperature[11] | Mild, room temperature[16] | Often requires heating (e.g., 80 °C in EtOAc)[16] |
| Workup | Simple filtration to recover byproduct[11] | Aqueous quench and extraction | Filtration of the reagent and byproduct |
| Recyclability | Yes, the byproduct can be re-oxidized[8][11] | Not typically recycled in standard lab practice | Possible, but less straightforward than with the chloro-iodoxolone |
| Primary Application | Alcohol oxidation, electrophilic chlorination[8][9][10][11] | Alcohol oxidation[2] | Alcohol oxidation[2] |
Experimental Protocols
To provide a tangible comparison of their application, here are representative experimental protocols for the oxidation of benzyl alcohol.
Protocol 1: Oxidation of Benzyl Alcohol using this compound with TEMPO
Materials:
-
Benzyl alcohol (1.0 mmol)
-
This compound (1.1 mmol)
-
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) (0.05 mmol)
-
Ethyl acetate (10 mL)
Procedure:
-
To a stirred solution of benzyl alcohol and TEMPO in ethyl acetate, add this compound in one portion at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 30-60 minutes.
-
Upon completion, the byproduct, 2-iodobenzoic acid, can be recovered by filtration.
-
The filtrate is then washed with a saturated aqueous solution of sodium thiosulfate, followed by brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield benzaldehyde.
Protocol 2: Oxidation of Benzyl Alcohol using Dess-Martin Periodinane (DMP)
Materials:
-
Benzyl alcohol (1.0 mmol)
-
Dess-Martin Periodinane (DMP) (1.1 mmol)
-
Dichloromethane (CH₂Cl₂) (10 mL)
Procedure:
-
Dissolve benzyl alcohol in dichloromethane in a round-bottom flask.
-
Add DMP to the solution at room temperature with stirring.
-
Monitor the reaction progress by TLC. Reactions are typically complete within 1-2 hours.[16]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
Stir the biphasic mixture vigorously until the layers become clear.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting benzaldehyde by flash column chromatography if necessary.[16]
Mechanistic Insights and Workflow Visualization
The oxidation of alcohols by hypervalent iodine reagents generally proceeds through a common mechanistic pathway involving ligand exchange followed by reductive elimination.
Caption: A typical experimental workflow for hypervalent iodine-mediated oxidation.
Conclusion
This compound stands as a highly efficient and practical reagent for the oxidation of alcohols, offering yields that are comparable, and in some cases superior, to those of established oxidants like DMP and IBX. Its key advantages lie in its operational simplicity, stability, and recyclability, making it an attractive choice for sustainable chemical synthesis. While DMP offers excellent solubility and IBX provides a cost-effective option, the overall profile of this compound, balancing high performance with favorable handling and environmental characteristics, positions it as a premier choice for the modern synthetic chemist. The selection of an oxidant will ultimately depend on the specific requirements of the synthesis, including substrate compatibility, scale, and cost considerations.
References
-
A Concise Review of Hypervalent Iodine with Special Reference to Dess- Martin Periodinane. (2020). Mini-Reviews in Organic Chemistry, 17(8), 946-957. [Link]
-
Zhdankin, V. V. (2011). Organoiodine(V) Reagents in Organic Synthesis. The Journal of Organic Chemistry, 76(5), 1185–1197. [Link]
-
Zhdankin, V. V. (2009). Hypervalent iodine(III) reagents in organic synthesis. Arkivoc, 2009(1), 1-62. [Link]
-
Yoshimura, A., & Zhdankin, V. V. (2016). Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. Chemical Reviews, 116(5), 3328–3435. [Link]
-
Maiti, D., & Zhdankin, V. V. (2022). Recyclable Hypervalent Iodine Reagents in Modern Organic Synthesis. The Journal of Organic Chemistry, 87(8), 5149–5172. [Link]
-
Li, X.-Q., & Zhang, C. (2009). An Environmentally Benign TEMPO-Catalyzed Efficient Alcohol Oxidation System with a Recyclable Hypervalent Iodine(III) Reagent and Its Facile Preparation. Synthesis, 2009(07), 1163-1169. [Link]
-
Wang, M., Zhang, Y., Wang, T., Wang, C., Xue, D., & Xiao, J. (2016). Story of an Age-Old Reagent: An Electrophilic Chlorination of Arenes and Heterocycles by 1-Chloro-1,2-benziodoxol-3-one. Organic Letters, 18(8), 1976–1979. [Link]
-
Story of an Age-Old Reagent: An Electrophilic Chlorination of Arenes and Heterocycles by 1-Chloro-1,2-benziodoxol-3-one. (2016). Organic Letters. [Link]
-
1-Chloro-1,2-benziodoxol-3-one, an efficient electrophilic chlorinating reagent. (2019). Atlanchim Pharma. [Link]
-
Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid. (2024). Organic & Biomolecular Chemistry. [Link]
-
This compound. PubChem. [Link]
-
Ladziata, U., & Zhdankin, V. V. (2006). Hypervalent iodine(V) reagents in organic synthesis. Arkivoc, 2006(9), 26-58. [Link]
-
Yusubov, M. S., & Zhdankin, V. V. (2018). Chlorination of phenylallene derivatives with 1-chloro-1,2-benziodoxol-3-one: synthesis of vicinal-dichlorides and chlorodienes. Beilstein Journal of Organic Chemistry, 14, 841–847. [Link]
-
Li, Y., et al. (2020). Recent Synthetic Applications of the Hypervalent Iodine(III) Reagents in Visible-Light-Induced Photoredox Catalysis. Frontiers in Chemistry, 8, 778. [Link]
-
Pashenko, O., Ryabukhin, S., & Volochnyuk, D. (2024). 1-Cyano-1,2-benziodoxol-3(1H)-one. ChemRxiv. [Link]
-
Organoiodine(V) Reagents in Organic Synthesis. (2011). Request PDF. [Link]
-
Achar, T. K., Maiti, S., & Mal, P. (2014). IBX Works Efficiently under Solvent Free Condition in Ball milling. RSC Advances, 4(1), 23-26. [Link]
-
Comparing Metal–Halide and −Oxygen Adducts in Oxidative C/O–H Activation. (2020). Inorganic Chemistry, 59(17), 12345–12353. [Link]
-
Alcohol oxidation – Knowledge and References. (2018). Taylor & Francis. [Link]
-
1-Hydroxy-1,2-Benziodoxol-3(1H)-One. (n.d.). Request PDF. [Link]
-
Zhdankin, V. V. (2020). Hypervalent iodine compounds: reagents of the future. Arkivoc, 2020(4), 1-11. [Link]
-
Dess–Martin Periodinane-Mediated Oxidative Coupling Reaction of Isoquinoline with Benzyl Bromide. (2020). Molecules, 25(21), 5199. [Link]
Sources
- 1. A Concise Review of Hypervalent Iodine with Special Reference to ...: Ingenta Connect [ingentaconnect.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. This compound | C7H4ClIO2 | CID 303537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. atlanchimpharma.com [atlanchimpharma.com]
- 11. An Environmentally Benign TEMPO-Catalyzed Efficient Alcohol Oxidation System with a Recyclable Hypervalent Iodine(III) Reagent and Its Facile Preparation [organic-chemistry.org]
- 12. Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00240G [pubs.rsc.org]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
A Technical Guide to the Chemoselectivity of 1-Chloro-1,2-benziodoxol-3(1H)-one in Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of modern organic synthesis, particularly within drug development, the ability to execute precise chemical transformations on complex molecular architectures is a cornerstone of success. The challenge lies in modifying a single functional group while leaving a multitude of other sensitive moieties untouched. This guide offers an in-depth, technical comparison of 1-chloro-1,2-benziodoxol-3(1H)-one (CBI), a versatile hypervalent iodine(III) reagent, against other common alternatives, providing experimental data and mechanistic insights to inform your synthetic strategy.
The Rise of CBI: A Profile in Reactivity and Selectivity
This compound, a cyclic hypervalent iodine(III) compound, has emerged as a powerful reagent for a range of chemical transformations, most notably in chlorinations and oxidations. Its growing popularity stems from its remarkable chemoselectivity, operational simplicity, and stability. Unlike many other strong oxidants or chlorinating agents, CBI often operates under mild conditions, enhancing its compatibility with sensitive and complex substrates.
The core of CBI's reactivity lies in the polarized I-Cl bond, where the iodine atom is in a +3 oxidation state. This renders the chlorine atom highly electrophilic and readily transferable to a nucleophilic substrate. The benziodoxolone backbone is an excellent leaving group, facilitating these transformations.
Chemoselective Transformations with CBI: A Comparative Analysis
To truly appreciate the advantages of CBI, a direct comparison with established reagents is essential. This section will explore the performance of CBI in key synthetic operations, supported by experimental data from the literature.
Electrophilic Chlorination of Arenes and Heterocycles
The selective introduction of chlorine atoms into electron-rich aromatic and heteroaromatic systems is a frequent challenge in medicinal chemistry. Traditional reagents like N-chlorosuccinimide (NCS) can suffer from lack of reactivity or the generation of side products.
Case Study: Chlorination of a Thieno[3,2-d]pyrimidine Derivative
In the synthesis of a potent Notum Pectinacetylesterase inhibitor, the chlorination of a complex thieno[3,2-d]pyrimidine derivative proved challenging with NCS, leading to low yields and undesired side reactions. In contrast, CBI provided the desired product in excellent yield with high purity.[1]
Table 1: Comparison of CBI and NCS in the Chlorination of a Complex Heterocycle [1]
| Reagent | Yield of Chlorinated Product (%) | Side Products Observed |
| N-Chlorosuccinimide (NCS) | 15-32 | Ring-opening of cyclopropyl group |
| This compound (CBI) | 77-94 | Traces of side products |
The superior performance of CBI in this example highlights its milder nature and higher selectivity, avoiding the activation of unintended reaction pathways.
Oxidation of Alcohols to Carbonyl Compounds
The oxidation of alcohols is a fundamental transformation in organic synthesis. While numerous reagents exist, many suffer from drawbacks such as toxicity (Cr(VI) reagents like PCC), harsh reaction conditions, or overoxidation of primary alcohols to carboxylic acids. CBI, particularly when used in a catalytic system with 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), offers a mild and highly selective alternative.
The CBI/TEMPO Catalytic System
This system leverages CBI as the stoichiometric oxidant to regenerate the active oxoammonium ion from TEMPO, which is the catalytic species responsible for alcohol oxidation. This approach is not only efficient but also environmentally benign, as the CBI byproduct, 2-iodobenzoic acid, can be recovered and recycled.
Table 2: Illustrative Comparison of Alcohol Oxidation Reagents
| Reagent System | Typical Yield (Primary Alcohol to Aldehyde) | Key Advantages | Common Drawbacks |
| CBI/TEMPO (catalytic) | >95% | High chemoselectivity, mild conditions, recyclable byproduct | Requires a co-catalyst (TEMPO) |
| Dess-Martin Periodinane (DMP) | ~90% | Mild conditions, broad functional group tolerance | Potentially explosive, high molecular weight of byproduct |
| Pyridinium Chlorochromate (PCC) | ~85% | Readily available | Toxic chromium byproduct, can be acidic |
The CBI/TEMPO system demonstrates exceptional chemoselectivity, tolerating other oxidizable groups such as sulfides and alkenes, which can be a significant advantage in the synthesis of complex molecules.
Selective Oxidation of Sulfides to Sulfoxides
The controlled oxidation of sulfides to sulfoxides, without overoxidation to sulfones, is another critical transformation where chemoselectivity is paramount. While reagents like meta-chloroperoxybenzoic acid (m-CPBA) are commonly used, they can sometimes lead to the formation of the sulfone byproduct, especially with excess reagent or at elevated temperatures. Hypervalent iodine reagents, including CBI, offer a high degree of control in this transformation.
Table 3: Comparison of Reagents for Sulfide to Sulfoxide Oxidation
| Reagent | Typical Yield (Sulfoxide) | Tendency for Overoxidation to Sulfone |
| Hypervalent Iodine(III) Reagents (e.g., CBI) | Excellent (>95%) | Very Low |
| meta-Chloroperoxybenzoic Acid (m-CPBA) | Good to Excellent (85-95%) | Moderate, dependent on stoichiometry and temperature[2][3] |
| Oxone® | Good to Excellent (90-98%) | Can be high, requires careful control of conditions |
| Hydrogen Peroxide | Variable | High, often leads to sulfones |
The predictable nature of hypervalent iodine reagents in this oxidation makes them a reliable choice for complex substrates where overoxidation is a concern.
The Mechanistic Basis of CBI's Chemoselectivity
Understanding the "why" behind CBI's selectivity is crucial for its effective application. The following diagrams illustrate the proposed mechanistic pathways for its key reactions.
Caption: Mechanism of electrophilic chlorination with CBI.
In electrophilic chlorination, the electron-rich aromatic system attacks the electrophilic chlorine atom of CBI, forming a sigma complex. Subsequent loss of a proton and the 2-iodobenzoate leaving group yields the chlorinated product.
Caption: Catalytic cycle of alcohol oxidation with CBI/TEMPO.
In the TEMPO-catalyzed oxidation, CBI's role is to oxidize the hydroxylamine (TEMPO-H) back to the active oxoammonium cation (TEMPO+), which then oxidizes the alcohol. This catalytic cycle allows for the use of sub-stoichiometric amounts of TEMPO.
Experimental Protocols
The following are representative, detailed protocols for key transformations using CBI.
Protocol for TEMPO-Catalyzed Oxidation of a Primary Alcohol
-
To a stirred solution of the primary alcohol (1.0 mmol) in ethyl acetate (5 mL), add TEMPO (0.01 mmol, 1 mol%).
-
Add this compound (1.1 mmol) in one portion at room temperature.
-
Stir the reaction mixture vigorously and monitor by thin-layer chromatography (TLC). The reaction is typically complete within 30-60 minutes.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of Na2S2O3 (5 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the pure aldehyde.
Protocol for the Selective Oxidation of a Sulfide to a Sulfoxide
This protocol is adapted from general procedures for hypervalent iodine(III) reagents.
-
Dissolve the sulfide (1.0 mmol) in a suitable solvent such as acetonitrile or dichloromethane (5 mL).
-
Add this compound (1.05 mmol) to the solution at 0 °C.
-
Stir the reaction mixture at 0 °C and allow it to warm to room temperature over 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of Na2S2O3 (5 mL).
-
Extract the product with dichloromethane (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to yield the desired sulfoxide.
Conclusion and Future Outlook
This compound has proven to be a highly valuable reagent for modern organic synthesis, offering a unique combination of reactivity and chemoselectivity. Its ability to perform clean and efficient chlorinations and oxidations under mild conditions makes it an excellent choice for complex molecule synthesis, particularly in the pharmaceutical industry. The data presented in this guide demonstrates its superiority over many traditional reagents in terms of yield, selectivity, and safety profile. As the demand for more efficient and sustainable synthetic methods grows, the application of CBI and other hypervalent iodine reagents is poised to expand, further solidifying their role as indispensable tools for the discerning synthetic chemist.
References
- Singh, F. V., & Wirth, T. (2016). Selective Oxidation of Organosulphides using m-CPBA as oxidant. Der Pharma Chemica, 8(18), 419-423.
- Willis, N. J., et al. (2019). Development of a scalable synthesis of the potent Notum Pectinacetylesterase inhibitor LP-922056. Beilstein Journal of Organic Chemistry, 15, 2790-2797.
- Li, X.-Q., & Zhang, C. (2009). An Environmentally Benign TEMPO-Catalyzed Efficient Alcohol Oxidation System with a Recyclable Hypervalent Iodine(III)
- Uyanik, M., & Ishihara, K. (2009). Hypervalent Iodine-Mediated Oxidation of Alcohols.
- Zhdankin, V. V. (2011). Hypervalent Iodine(III) Reagents in Organic Synthesis. Chemical Reviews, 111(6), 3470-3531.
Sources
A Senior Application Scientist's Guide to the Cost-Effectiveness of 1-Chloro-1,2-benziodoxol-3(1H)-one in Large-Scale Synthesis
For distribution to: Researchers, scientists, and drug development professionals.
Executive Summary
In the landscape of large-scale chemical synthesis, the selection of reagents extends beyond mere chemical efficacy to a complex calculus of cost, safety, and process efficiency. 1-Chloro-1,2-benziodoxol-3(1H)-one, a hypervalent iodine(III) reagent, has emerged from a niche laboratory tool to a compelling candidate for industrial applications requiring precise oxidation or chlorination. This guide provides an in-depth, objective comparison of this reagent against established alternatives such as N-Chlorosuccinimide (NCS), Trichloroisocyanuric Acid (TCCA), and Oxone®. Our analysis demonstrates that while the upfront cost of this compound may be higher, its superior selectivity, mild reaction conditions, and the recyclability of its byproduct often lead to a lower overall process cost, particularly for complex, high-value molecules.
Introduction: The Rise of Hypervalent Iodine Reagents
Hypervalent iodine (HVI) compounds, once considered academic curiosities, are now recognized for their unique reactivity, mimicking the properties of heavy metals while being environmentally more benign.[1][2] this compound is a cyclic HVI(III) reagent notable for its stability and efficacy as both a mild oxidant and an electrophilic chlorinating agent.[3][4] Its rigid cyclic structure enhances its reactivity and selectivity compared to acyclic analogues. The primary appeal in a large-scale context lies in its ability to perform clean, specific transformations under gentle conditions, which can circumvent issues commonly faced with more aggressive, less selective reagents.[3][5]
The Core of Cost-Effectiveness: Beyond Price-Per-Kilo
A myopic focus on the purchase price of a reagent is a frequent pitfall in process development. True cost-effectiveness is a function of multiple interconnected factors. The high upfront cost of a specialized reagent can be justified if it leads to significant savings downstream. This is often the case with this compound.
The concept of Process Mass Intensity (PMI) , which is the total mass of materials used to produce a kilogram of product, is a crucial metric.[6][7] A reagent that improves yield and reduces purification steps can dramatically lower the PMI, leading to a more cost-effective and sustainable process.
Direct Cost Comparison
The initial cost of this compound is significantly higher than its common alternatives. However, pricing is highly dependent on scale.
| Reagent | Formula | Molecular Weight ( g/mol ) | Active Species | Lab Scale Price (USD/kg)* | Bulk Industrial Price (USD/kg)** | Price per Mole of Active Species (Bulk, est.) |
| This compound | C₇H₄ClIO₂ | 282.46[8] | Electrophilic "Cl+" or Oxidant | ~$15,000 - $20,000[9] | ~$500 - $1,500 | ~$141 - $424 |
| N-Chlorosuccinimide (NCS) | C₄H₄ClNO₂ | 133.53[10] | Electrophilic "Cl+" | ~$250 - $600[11][12] | ~$25 - $50 | ~$3.34 - $6.68 |
| Trichloroisocyanuric Acid (TCCA) | C₃Cl₃N₃O₃ | 232.41[13] | 3x Electrophilic "Cl+" | ~$100 - $150[13][14] | ~$1.1 - $1.4[15][16] | ~$0.85 - $1.08 (per 3 moles Cl) |
| Oxone® (Potassium Monopersulfate) | 2KHSO₅·KHSO₄·K₂SO₄ | ~614.76 | Oxidant (KHSO₅) | ~$100 - $150[17][18] | ~$1.2 - $3.0[19][20] | ~$1.48 - $3.69 (per 2 moles KHSO₅) |
*Lab scale prices are derived from publicly available catalog listings for gram to low-kilogram quantities and can vary significantly.[9][11][14][21][22][23] **Bulk industrial prices are estimates based on wholesale listings and market analysis for multi-ton quantities.[15][16][19][24]
This table starkly illustrates the price disparity. However, the true economic evaluation begins, not ends, here.
Performance and Indirect Cost Factors
Yield and Selectivity: This is where this compound demonstrates its primary value.
-
Case Study: In the synthesis of a thieno[3,2-d]pyrimidine derivative, chlorination with NCS resulted in low yields (15-32%) and significant byproduct formation due to the opening of a cyclopropyl ring. In contrast, using this compound afforded the desired product in 77-94% isolated yield with only trace impurities. The avoidance of costly chromatographic purification on a large scale represents a massive cost saving that can easily offset the higher reagent price.
Reaction Conditions:
-
This compound: Reactions are typically conducted under mild, often room temperature, conditions in common organic solvents.[3] This reduces energy costs and the need for specialized high-pressure or high-temperature equipment.
-
Alternatives: While NCS and TCCA can also be used under mild conditions, they sometimes require radical initiators or acidic conditions, which can limit functional group tolerance.[25]
Work-up and Byproduct Management:
-
The primary byproduct of reactions with this compound is 2-iodobenzoic acid.[3] This solid is often easily removed by filtration.
-
Recyclability: Crucially, 2-iodobenzoic acid can be recovered and re-oxidized back to the active HVI reagent, creating a circular chemical process.[26][27] This is a significant advantage in large-scale synthesis, drastically reducing waste and improving the overall atom economy. The synthesis can be achieved by oxidation with reagents like Oxone®.[26][28]
-
Byproducts of alternatives, such as succinimide from NCS and cyanuric acid from TCCA, are generally considered waste streams, adding to disposal costs.
Safety and Handling:
-
This compound is an air- and moisture-stable solid, making it relatively easy to handle.[3]
-
However, like many oxidizing agents, it should be handled with care. The analogous azido-benziodoxole reagent has been shown to have a high thermal potential hazard.[29] While the chloro- version is generally considered more stable, a thorough thermal stability analysis is essential before large-scale use. The Safety Data Sheet (SDS) indicates it is a skin, eye, and respiratory irritant but does not list explosive properties under normal conditions.[21][30][31]
-
TCCA is a strong oxidizer with a powerful chlorine odor, requiring careful handling.[13] Oxone® is also a strong oxidant.[22]
Comparative Workflow & Decision Logic
The choice of reagent is dictated by the specific synthetic challenge. The following diagram illustrates a decision-making workflow.
Caption: Decision workflow for selecting an appropriate reagent.
Experimental Protocols: A Comparative Example
Protocol 4.1: Selective Oxidation of a Secondary Alcohol using this compound
This protocol is adapted from a TEMPO-catalyzed oxidation system which highlights the reagent's efficiency and recyclability.
-
Setup: To a stirred solution of a secondary alcohol (e.g., 1-phenylethanol, 1.0 equiv) in ethyl acetate (0.5 M), add TEMPO (0.01 equiv).
-
Reagent Addition: Add this compound (1.1 equiv) portion-wise over 10 minutes at room temperature. The reaction is mildly exothermic.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-2 hours.
-
Work-up: Upon completion, add water to the reaction mixture. The solid byproduct, 2-iodobenzoic acid, will precipitate.
-
Isolation & Recycling: Filter the mixture. The solid 2-iodobenzoic acid can be washed with ethyl acetate and set aside for recycling. The organic layer of the filtrate is separated, washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure to yield the pure ketone. Yields are typically >95%.
Protocol 4.2: Oxidation of a Secondary Alcohol using Oxone®
-
Setup: To a stirred biphasic mixture of the secondary alcohol (1.0 equiv) in ethyl acetate and a saturated aqueous solution of NaHCO₃, add NaBr (0.1 equiv) and TEMPO (0.01 equiv).
-
Reagent Addition: Cool the mixture to 0 °C and add Oxone® (0.5 equiv, containing 1.0 equiv of KHSO₅) portion-wise, maintaining the temperature below 5 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction may take several hours to reach completion.
-
Work-up: Upon completion, separate the organic layer. Extract the aqueous layer with ethyl acetate.
-
Isolation: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Further purification by column chromatography may be necessary to remove residual byproducts.
Causality Behind Choices: The first protocol is simpler, operates in a single phase, and facilitates easy byproduct removal by filtration, a significant advantage for scale-up. The second, while cheaper in terms of reagents, requires careful temperature control and a more involved extractive work-up.
The Sustainability Argument: A Recyclable Reagent
The ability to recycle the 2-iodobenzoic acid byproduct is a cornerstone of the economic and environmental argument for using this compound at scale.
Caption: The sustainable cycle of this compound.
Conclusion and Future Outlook
For drug development professionals and process chemists, This compound represents a strategic investment rather than a mere operational cost. Its high selectivity translates directly to higher yields, reduced purification costs, and lower Process Mass Intensity. The recyclability of its 2-iodobenzoic acid byproduct further enhances its economic and environmental profile.
While commodity reagents like TCCA and Oxone® will always have a place in large-scale synthesis for simpler transformations, the increasing complexity of pharmaceutical targets demands reagents that offer precision and control. As the scale of production for complex molecules grows, the holistic cost-effectiveness of this compound makes it an indispensable tool for modern, sustainable, and economically viable chemical manufacturing.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Recent Synthetic Applications of the Hypervalent Iodine(III) Reagents in Visible-Light-Induced Photoredox Catalysis [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1-Chloro-1,2-benziodoxol-3-one | CAS 59457-26-0 | Chemodex | Biomol.com [biomol.com]
- 5. Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Process Mass Intensity (PMI) – ACSGCIPR [acsgcipr.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. This compound | C7H4ClIO2 | CID 303537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. N-Chlorosuccinimide price,buy N-Chlorosuccinimide - chemicalbook [m.chemicalbook.com]
- 11. alkalisci.com [alkalisci.com]
- 12. chemsavers.com [chemsavers.com]
- 13. chemimpex.com [chemimpex.com]
- 14. 421540050 [thermofisher.com]
- 15. camachem.com [camachem.com]
- 16. made-in-china.com [made-in-china.com]
- 17. alkalisci.com [alkalisci.com]
- 18. Oxone r, monopersulfate 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 19. Oxone-China Oxone Manufacturers & Suppliers | Made in China [m.made-in-china.com]
- 20. m.indiamart.com [m.indiamart.com]
- 21. This compound 98.0-102.0 AT 59457-26-0 [sigmaaldrich.com]
- 22. OXONE 、モノ過硫酸化化合物、 KHSO5 · 0.5KHSO4 · 0.5K2SO4 [sigmaaldrich.com]
- 23. N-Chlorsuccinimid, 97 %, Thermo Scientific Chemicals 100 g | Buy Online [thermofisher.com]
- 24. sinochlorine.com [sinochlorine.com]
- 25. N-Chlorosuccinimide, 98% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 26. mdpi.com [mdpi.com]
- 27. texiumchem.com [texiumchem.com]
- 28. researchgate.net [researchgate.net]
- 29. pubs.acs.org [pubs.acs.org]
- 30. fishersci.com [fishersci.com]
- 31. pfaltzandbauer.com [pfaltzandbauer.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 1-chloro-1,2-benziodoxol-3(1H)-one
As a cornerstone of modern synthetic chemistry, hypervalent iodine reagents like 1-chloro-1,2-benziodoxol-3(1H)-one offer powerful and often milder alternatives for a range of transformations, including electrophilic chlorinations.[1] However, their inherent reactivity necessitates a rigorous and chemically-informed approach to their handling and disposal. This guide provides a comprehensive, step-by-step protocol for the safe deactivation and disposal of this reagent, ensuring the safety of laboratory personnel and compliance with environmental regulations. Our focus is not merely on the procedure, but on the underlying chemical principles that validate each step, empowering researchers to manage chemical waste with confidence and expertise.
Core Principles: Hazard Assessment and the Imperative for Deactivation
This compound is a stable solid, yet it is a potent oxidizing agent and is classified as a skin, eye, and respiratory irritant.[2] The primary risk associated with its disposal stems from its reactivity. Disposing of the "active" reagent into a commingled hazardous waste stream is a significant and unacceptable risk. It could react exothermically and uncontrollably with other chemicals, particularly reducing agents or organic materials, leading to gas generation, pressure buildup, or even fire.
Therefore, the foundational principle of our disposal procedure is deactivation . Before this compound is consigned to a waste container, it must be chemically reduced to a less reactive and more stable form. This process, often called quenching, is a critical and non-negotiable step in the laboratory workflow.
Pre-Disposal Safety Protocols: Engineering Controls and Personal Protection
Before handling the reagent for any purpose, including disposal, the following control measures must be in place. This establishes a self-validating system of safety that protects the operator at every stage.
-
Engineering Controls : All handling of solid this compound and the subsequent deactivation procedure must be performed inside a certified chemical fume hood to contain the powdered reagent and any potential vapors.[3]
-
Waste Segregation : The neutralized waste from this procedure should be collected in a dedicated, clearly labeled hazardous waste container. Do not mix it with other waste streams, such as halogenated or non-halogenated solvents, without explicit permission from your institution's Environmental Health and Safety (EHS) office.[3][4]
-
Personal Protective Equipment (PPE) : The minimum required PPE is detailed below. No single glove material is impervious to all chemicals indefinitely; inspect gloves for any signs of degradation before and during use.[5]
| Protection Type | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield. | Protects against splashes of the deactivation solution and accidental projection of the solid reagent.[3] |
| Hand Protection | Chemical-resistant nitrile rubber gloves (minimum). | Prevents skin contact with the reagent, which is a known skin irritant.[6] |
| Body Protection | A flame-resistant lab coat, fully buttoned. | Provides a barrier against spills and contamination of personal clothing. |
| Respiratory | Not required if handled in a fume hood. | A fume hood provides adequate protection from inhalation of the powder.[3] |
Step-by-Step Deactivation and Disposal Protocol
This protocol details the process for neutralizing residual or unused this compound. The procedure employs a solution of sodium thiosulfate, a common and effective reducing agent for neutralizing iodine-based oxidants.[7]
Part A: Preparation of Deactivation Solution
-
Prepare a 10% (w/v) aqueous solution of sodium thiosulfate. Dissolve 10 g of sodium thiosulfate pentahydrate in 90 mL of deionized water. Stir until fully dissolved. This solution will be used for both bulk deactivation and decontamination.
Part B: Deactivation of Bulk Reagent
-
Setup : In a chemical fume hood, place an appropriately sized Erlenmeyer flask or beaker (at least 5-10 times the volume of the quenching solution to be used) in a secondary container (e.g., an ice bath) to manage any potential exothermic reaction. Add a magnetic stir bar.
-
Dispersion : Carefully add an inert solvent such as toluene to the flask. Slowly, and in small portions, add the solid this compound to the solvent with stirring to create a slurry. This prevents clumping and ensures efficient reaction.
-
Slow Addition : Begin slowly adding the 10% sodium thiosulfate solution to the stirring slurry via a dropping funnel or pipette. The key to safety is a controlled rate of addition.[8]
-
Observation & Completion : Continue stirring the mixture at room temperature for at least 2 hours after the addition is complete to ensure the reaction has gone to completion. The hypervalent iodine(III) is reduced to iodosobenzoic acid or a related derivative, which is significantly less reactive.
-
pH Verification : Check the pH of the aqueous layer using a pH strip. It should be in the neutral range (pH 6-8). If necessary, adjust with a dilute acid or base.[7]
Part C: Decontamination and Final Disposal
-
Contaminated Labware : Any glassware, spatulas, or stir bars that came into contact with the reagent should be rinsed with a small amount of the 10% sodium thiosulfate solution, followed by a standard wash with soap and water.[7] Collect all rinsates into the hazardous waste container.
-
Contaminated Disposables : Weighing paper, gloves, and other contaminated disposable items should be collected in a sealed, labeled plastic bag and disposed of as solid hazardous waste according to your institutional guidelines.[3]
-
Waste Collection : Carefully transfer the biphasic mixture from the deactivation procedure into a designated hazardous waste container suitable for aqueous/organic waste.
-
Labeling and Storage : Label the container clearly with "Hazardous Waste," the full chemical names of the contents (e.g., "Neutralized this compound in Toluene/Water with Sodium Thiosulfate"), and the approximate percentages. Store the container in a designated satellite accumulation area, away from incompatible materials, until collection by your institution's EHS department.[3]
Emergency Procedures: Managing Spills
In the event of a spill, prompt and correct action is critical to mitigate exposure and contamination.
-
Evacuate and Secure : Alert personnel in the immediate area and restrict access.[3]
-
Ventilate : Ensure the fume hood is operating at maximum capacity.
-
Protect : Don the appropriate PPE as detailed in Section 2.
-
Contain and Collect : For small spills of the solid, gently cover with an inert absorbent material like sand or vermiculite. Do not dry sweep.[9] Carefully scoop the mixture into a container for deactivation and disposal as described in Section 3.
-
Decontaminate : Wipe the spill area with a cloth soaked in the 10% sodium thiosulfate solution, followed by soap and water. Collect all cleaning materials as hazardous waste.[3]
-
Report : Report the incident to your laboratory supervisor and EHS office, regardless of the size of the spill.
Workflow Visualization
The following diagram outlines the logical flow of the disposal process, from initial handling to final waste containment.
Caption: Disposal workflow for this compound.
References
-
Production, Import/Export, Use, and Disposal of Iodine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
Iodine - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
Safety Data Sheet. Saarpor. [Link]
-
Material Safety Data Sheet - TRANSPORT-PLUS 7205 LIQUID. Toxic Docs. [Link]
-
This compound | C7H4ClIO2. PubChem. [Link]
-
Environmental Health and Safety Disposal of Iodine. Case Western Reserve University. [Link]
-
1-Chloro-1,2-benziodoxol-3-one, an efficient electrophilic chlorinating reagent. Atlanchim Pharma. [Link]
-
Merging Hypervalent Iodine and Photoredox Chemistry for Reaction Discovery. YouTube. [Link]
-
Protocol for quenching reactive chemicals. EPFL. [Link]
-
Quenching and Disposal of Liquid Pyrophoric Materials. Princeton University Environmental Health and Safety. [Link]
-
Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison BME Shared Labs. [Link]
-
Safe Handling of Hazardous Drugs. Duke Safety. [Link]
-
Good Practices for Managing a Safe Chemical Laboratory Part 3: Safety Administration and Facilities. BioProcess International. [Link]
-
Hazardous Materials Disposal Guide. Nipissing University. [Link]
-
Photochemistry of Hypervalent Iodine Compounds. ResearchGate. [Link]
-
Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. American Chemical Society. [Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
Safety Data Sheet: 1,2-Benzisothiazol-3(2H)-one. Chemos. [Link]
-
Partial List of Chemical Incompatibilities. University of Nevada, Reno. [Link]
-
Incompatible Chemicals. University of Texas Rio Grande Valley. [Link]
Sources
- 1. atlanchimpharma.com [atlanchimpharma.com]
- 2. 59457-26-0|this compound|BLD Pharm [bldpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. nipissingu.ca [nipissingu.ca]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 7. benchchem.com [benchchem.com]
- 8. epfl.ch [epfl.ch]
- 9. nj.gov [nj.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-chloro-1,2-benziodoxol-3(1H)-one
This guide provides essential safety protocols for researchers, scientists, and drug development professionals working with 1-chloro-1,2-benziodoxol-3(1H)-one. As a hypervalent iodine(III) reagent, this compound is a powerful tool in organic synthesis, particularly for electrophilic chlorination.[1][2][3] However, its utility is matched by its significant hazards. This document moves beyond a simple checklist to provide a deep, logic-driven framework for personal protective equipment (PPE) selection and use, ensuring that every operational step is grounded in a robust understanding of the risks involved.
Hazard Assessment: Understanding the 'Why'
Effective safety protocols are not born from rules, but from a comprehensive understanding of the risks. This compound is not a benign reagent; it demands respect and meticulous handling. Its primary hazards stem from its corrosive nature and its physical form as a fine powder.
From a field perspective, the causality is clear: the compound's reactivity, which makes it an excellent chlorinating agent, also makes it hazardous upon contact with biological tissues.[1][4] Furthermore, like many hypervalent iodine compounds, it should be treated as potentially reactive and handled with appropriate precautions.[5]
The Globally Harmonized System (GHS) classifications provide a clear, quantitative summary of the risks.
| Hazard Class | GHS Code | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | H315 | Warning | Causes skin irritation.[6] |
| Alternate Classification | H314 | Danger | Causes severe skin burns and eye damage. |
| Serious Eye Damage/Irritation | H319 | Warning | Causes serious eye irritation.[6] |
| Specific Target Organ Toxicity (Single Exp.) | H335 | Warning | May cause respiratory irritation.[6] |
A Note on Conflicting Data: Different suppliers may report slightly different classifications. For instance, some sources list the compound as a skin/eye irritant (H315/H319), while others classify it as causing severe skin burns and eye damage (H314). In the laboratory, we must always adhere to the more stringent classification. Therefore, all protocols must be designed to protect against severe corrosive damage.
The Core PPE Ensemble: Your Primary Barrier
Based on the hazard assessment, a standard set of PPE is mandatory for all operations involving this compound, regardless of quantity. This ensemble is your non-negotiable first line of defense.
-
Eye and Face Protection: Due to the severe risk to the eyes (H319/H314), standard safety glasses are insufficient .[7]
-
Skin and Body Protection: The compound's ability to cause severe skin burns dictates robust protection.
-
Gloves: Chemical-resistant gloves are required. Nitrile gloves are a common choice, but it is critical to double-glove and change them immediately upon any sign of contamination or after extended use. For handling larger quantities or for extended procedures, heavy-duty chemical-resistant gloves should be considered.[8]
-
Coat/Apron: A flame-resistant laboratory coat is mandatory. For operations involving quantities greater than a few grams or where there is a significant risk of splashing, a chemical-resistant apron worn over the lab coat is required.
-
Apparel: Full-length pants and closed-toe shoes made of a liquid-resistant material are required at all times in the laboratory.[7]
-
-
Respiratory Protection: The H335 classification (May cause respiratory irritation) and the P261 precaution (Avoid breathing dust) are critical directives.[6]
-
Primary Control: All weighing and handling of the solid powder must be performed inside a certified chemical fume hood to control exposure.
-
Secondary Control: If engineering controls are insufficient or in an emergency situation, a NIOSH-certified respirator with an appropriate cartridge for organic vapors and particulates must be used.[8]
-
PPE Protocols for Specific Operations
The required level of PPE can vary based on the specific task and the associated risk of exposure. The following table outlines the recommended PPE for common laboratory workflows.
| Operation | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Weighing & Transferring Solid | Face shield over chemical splash goggles | Double-gloved chemical-resistant gloves, lab coat, chemical-resistant apron. | Mandatory: Use within a certified chemical fume hood.[8] |
| Preparing Solutions | Face shield over chemical splash goggles | Double-gloved chemical-resistant gloves, lab coat, chemical-resistant apron. | Mandatory: Use within a certified chemical fume hood. |
| Running/Monitoring Reaction | Chemical splash goggles | Chemical-resistant gloves, lab coat. | Work should be conducted in a well-ventilated area, preferably a fume hood. |
| Handling Spills | Face shield over chemical splash goggles | Heavy-duty chemical-resistant gloves, chemical-resistant suit or apron, boots.[8] | A NIOSH-certified respirator with an appropriate cartridge is necessary.[8] |
| Waste Disposal | Chemical splash goggles | Chemical-resistant gloves, lab coat. | Work should be conducted in a well-ventilated area, preferably a fume hood. |
Operational Workflow: PPE Donning and Doffing
The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination. The "dirty" exterior of your PPE should never touch your skin.
Caption: PPE Donning and Doffing Workflow.
Emergency Protocols: Immediate Response to Exposure
In the event of an exposure, immediate and correct action is paramount. All laboratory personnel must be familiar with the location and operation of emergency eyewash stations and safety showers.[8]
-
Skin Contact:
-
Immediately proceed to the nearest safety shower or drench hose.[11]
-
Remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes.
-
Do not use neutralizing agents.
-
Seek immediate medical attention.
-
-
Eye Contact:
-
Inhalation:
-
Immediately move the affected person to fresh air.[14]
-
If breathing is difficult or stops, provide artificial respiration, but only if you are trained to do so.
-
Seek immediate medical attention.
-
-
Ingestion:
-
Do NOT induce vomiting.
-
Rinse the mouth with water.
-
Seek immediate medical attention.
-
Emergency Response Workflow
Caption: High-Level Emergency Response Workflow.
Disposal and Decontamination Plan
Proper disposal is a crucial final step in the safe handling workflow.
-
Contaminated PPE: All disposable PPE, such as gloves and aprons, that comes into contact with this compound must be treated as hazardous waste. Place it in a designated, sealed, and clearly labeled waste container.[12]
-
Chemical Waste: The compound itself and any solutions containing it must be disposed of according to your institution's hazardous waste management guidelines. Never dispose of this chemical down the drain.[12][15]
-
Decontamination: Clean any contaminated surfaces with an appropriate solvent and decontaminating solution as per your institution's standard operating procedures, ensuring you are wearing the proper PPE during the cleanup process.
By integrating this comprehensive PPE strategy into your daily laboratory operations, you build a culture of safety that protects not only yourself but also your colleagues, enabling continued innovation in a secure and responsible research environment.
References
-
This compound | C7H4ClIO2 . PubChem, National Center for Biotechnology Information. [Link]
-
Chlorination of phenylallene derivatives with 1-chloro-1,2-benziodoxol-3-one: synthesis of vicinal-dichlorides and chlorodienes . PubMed Central, National Institutes of Health. [Link]
-
Personal Protective Equipment . University of British Columbia. [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs . Provista. [Link]
-
Story of an Age-Old Reagent: An Electrophilic Chlorination of Arenes and Heterocycles by 1-Chloro-1,2-benziodoxol-3-one . ACS Publications, Organic Letters. [Link]
-
Safety Data Sheet . Saarpor. [Link]
-
Personal Protective Equipment and Chemistry . ChemicalSafetyFacts.org. [Link]
-
1-Chloro-1,2-benziodoxol-3-one, an efficient electrophilic chlorinating reagent . Atlanchim Pharma. [Link]
-
Student safety sheets 56 Iodine . CLEAPSS. [Link]
-
SAFETY DATA SHEET . BB Fabrication. [Link]
-
An Environmentally Benign TEMPO-Catalyzed Efficient Alcohol Oxidation System with a Recyclable Hypervalent Iodine(III) Reagent and Its Facile Preparation . Organic Chemistry Portal. [Link]
-
Personal Protective Equipment . International Association of Oil & Gas Producers (IOGP). [Link]
-
Emergency procedures . Imperial College London. [Link]
-
Working with Hazardous Chemicals . Organic Syntheses. [Link]
-
Hydrogeniodideanhydrous-10034-85-2.docx . University of Georgia Office of Research. [Link]
-
Procedures for Safe Use of Pyrophoric Liquid Reagents . UCLA Chemistry and Biochemistry. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. atlanchimpharma.com [atlanchimpharma.com]
- 3. An Environmentally Benign TEMPO-Catalyzed Efficient Alcohol Oxidation System with a Recyclable Hypervalent Iodine(III) Reagent and Its Facile Preparation [organic-chemistry.org]
- 4. Chlorination of phenylallene derivatives with 1-chloro-1,2-benziodoxol-3-one: synthesis of vicinal-dichlorides and chlorodienes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orgsyn.org [orgsyn.org]
- 6. 59457-26-0|this compound|BLD Pharm [bldpharm.com]
- 7. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 8. benchchem.com [benchchem.com]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 11. Emergency procedures | Administration and support services | Imperial College London [imperial.ac.uk]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. science.cleapss.org.uk [science.cleapss.org.uk]
- 14. WERCS Studio - Application Error [assets.thermofisher.com]
- 15. media.adeo.com [media.adeo.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
